molecular formula C14H15N3 B1272389 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 55817-72-6

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1272389
CAS No.: 55817-72-6
M. Wt: 225.29 g/mol
InChI Key: RJDOFGRDZKVLTM-UHFFFAOYSA-N
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Description

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-benzyl-4,5-dimethylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-11(2)17(14(16)13(10)8-15)9-12-6-4-3-5-7-12/h3-7H,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDOFGRDZKVLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376887
Record name 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55817-72-6
Record name 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient methodology for the synthesis of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, a polysubstituted pyrrole with significant potential in medicinal chemistry and materials science. The 2-amino-3-cyanopyrrole scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3] This document details a one-pot, four-component reaction strategy, offering a streamlined and atom-economical alternative to traditional multi-step synthetic routes.[4] We will dissect the retrosynthetic logic, provide a detailed experimental protocol, elucidate the underlying reaction mechanism, and discuss critical parameters for process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to constructing this valuable heterocyclic motif.

Introduction: The Significance of the Polysubstituted Pyrrole Core

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the core of countless natural products, pharmaceuticals, and functional materials.[1][3] Specifically, the 2-amino-3-cyanopyrrole framework is a highly sought-after scaffold due to its versatile chemical handles and proven biological activities, which include kinase inhibition and antimicrobial effects. The target molecule, this compound, combines this potent core with specific substitutions that can be crucial for modulating pharmacological properties.

Traditional methods for pyrrole synthesis, such as the Paal-Knorr or Hantzsch reactions, often lack the efficiency and modularity required for modern chemical libraries.[5] In contrast, multicomponent reactions (MCRs) have emerged as a powerful strategy, enabling the construction of complex molecules from simple precursors in a single, convergent step.[4][6] This guide focuses on a four-component reaction that exemplifies the elegance and efficiency of MCRs for generating molecular diversity.[7]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals the most strategic bond disconnections and simplifies the synthetic challenge. The pyrrole ring can be deconstructed into four distinct building blocks, pointing directly to a four-component condensation strategy.

Retrosynthesis cluster_reagents Starting Materials Target < Target Molecule > Disconnect Four-Component Condensation Target->Disconnect Intermediates Key Bond Formations (C-C, C-N) Disconnect->Intermediates Reagent1 Benzylamine Intermediates->Reagent1 Reagent2 Butane-2,3-dione Intermediates->Reagent2 Reagent3 Malononitrile Intermediates->Reagent3 Catalyst Basic Catalyst (e.g., Piperidine) Intermediates->Catalyst Mechanism cluster_path1 Pathway A: Knoevenagel Condensation cluster_path2 Pathway B: Imine Formation cluster_cyclization Convergence and Cyclization A1 Malononitrile + Butane-2,3-dione A2 Knoevenagel Adduct (Enolate) A1->A2 Piperidine A3 2-(1-acetylethylidene) malononitrile A2->A3 Dehydration C1 Michael Addition (A3 + Benzylamine) B1 Benzylamine + Butane-2,3-dione B2 Hemiaminal Intermediate B1->B2 Nucleophilic Attack B3 N-benzyl-diacetyl monoimine B2->B3 Dehydration C2 Open-chain Adduct C1->C2 C3 Thorpe-Ziegler Intramolecular Cyclization C2->C3 C4 Dihydropyrrole Intermediate C3->C4 C5 Aromatization (Dehydration) C4->C5 Final Target Pyrrole C5->Final

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS No. 55817-72-6). Intended for researchers, scientists, and professionals in drug development, this document consolidates available data and presents detailed, field-proven experimental protocols for the determination of key molecular characteristics. Where experimental data is not publicly available, this guide offers robust methodologies to enable researchers to generate high-quality data. The synthesis of accurate physicochemical data is a cornerstone of modern drug discovery, directly influencing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, formulation development, and ultimate clinical success. This guide is structured to provide both foundational knowledge and practical, actionable experimental workflows.

Introduction and Molecular Identity

This compound is a heterocyclic organic compound featuring a substituted pyrrole core. The pyrrole ring system is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The specific combination of an amino group, a nitrile moiety, a benzyl substituent on the ring nitrogen, and two methyl groups suggests a molecule with potential for diverse chemical interactions, including hydrogen bonding and aromatic interactions. An accurate understanding of its physicochemical properties is the critical first step in evaluating its potential as a drug candidate or a chemical probe.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 55817-72-6[1][2]
Molecular Formula C₁₄H₁₅N₃[1]
Molecular Weight 225.29 g/mol [1][2]
Canonical SMILES CC1=C(C(=C(N1CC2=CC=CC=C2)N)C#N)C
InChI Key RJDOFGRDZKVLTM-UHFFFAOYSA-N[2]

Physical State and Thermal Properties

The physical state and thermal properties of an active pharmaceutical ingredient (API) are fundamental to its handling, formulation, and stability.

Melting Point

The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities, which can depress the melting point.[3]

Experimental Data: The reported melting point for this compound is 152-155 °C .[1][2][4]

Causality Behind Experimental Choice: The melting point is one of the most straightforward and cost-effective methods to initially assess the purity of a synthesized batch of a compound. It provides a quick go/no-go criterion before committing to more complex and expensive analytical techniques.

Experimental Protocol: Melting Point Determination via Capillary Method This protocol outlines the standard procedure using a digital melting point apparatus (e.g., a Mel-Temp).[3][5]

  • Sample Preparation:

    • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.[6]

    • Load the sample into a capillary tube by pressing the open end into the powder. The sample height should be approximately 2-3 mm.[7]

    • Compact the sample at the sealed bottom of the tube by tapping it on a hard surface or by dropping it through a long glass tube.[5][7]

  • Measurement:

    • Rapid Determination (Scout): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get an estimated range.[5][7]

    • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Place a new, freshly prepared capillary tube into the apparatus.

    • Set the heating rate to a slow, steady 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7]

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely liquefied (T₂).

    • The melting range is reported as T₁ - T₂.

  • Self-Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • A mixed melting point test can confirm identity. Mix the sample with an authentic, known standard. If there is no depression or broadening of the melting point, the compounds are identical.[3]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Prep1 Grind Sample to Fine Powder Prep2 Load 2-3mm into Capillary Tube Prep1->Prep2 Prep3 Compact Sample Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Transfer Measure2 Heat Slowly (1-2°C/min) Measure1->Measure2 Measure3 Record Start of Melting (T₁) Measure2->Measure3 Measure4 Record End of Melting (T₂) Measure3->Measure4 Report Report Melting Range Measure4->Report Report as T₁ - T₂

Caption: Workflow for Melting Point Determination.

Boiling Point

Experimental Data: No experimental data for the boiling point of this compound is currently available in the public domain. Given its relatively high molecular weight and melting point, it is expected to have a high boiling point and may decompose before boiling under atmospheric pressure. Distillation under reduced pressure would likely be required for its purification.

Solubility Profile

Solubility is a critical parameter that influences a drug's absorption and bioavailability. It is typically assessed in a range of aqueous and organic solvents.

Experimental Data: Specific quantitative solubility data for this compound is not available. Benchchem notes its poor aqueous solubility due to hydrophobic packing.[2]

Causality Behind Experimental Choice: A systematic solubility analysis across different pH values and in relevant organic solvents is essential. This data informs pre-formulation studies, predicts dissolution behavior in the gastrointestinal tract, and aids in the selection of appropriate solvents for analytical method development and synthetic workups. The use of aqueous acidic and basic solutions helps to identify ionizable functional groups.[8][9]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classify the solubility of the compound.[8][10][11]

  • Solvent Selection: Prepare a panel of solvents including Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a representative organic solvent like ethanol or DMSO.

  • Procedure:

    • Add approximately 10-20 mg of the compound to a small test tube.

    • Add 1 mL of the selected solvent in portions (e.g., 0.25 mL at a time).

    • After each addition, vigorously agitate the mixture for at least 30 seconds.

    • Visually inspect for dissolution. Classify as:

      • Soluble: No solid particles are visible.

      • Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

      • Insoluble: No apparent change in the amount of solid.

  • Interpretation and Self-Validation:

    • Water: Solubility in water suggests a low molecular weight or the presence of multiple polar, hydrogen-bonding groups.

    • 5% HCl: Solubility indicates the presence of a basic functional group, such as the amino group, which is protonated to form a water-soluble hydrochloride salt.

    • 5% NaOH: Solubility indicates an acidic proton. The amino group is unlikely to be deprotonated, but this test is standard.

    • 5% NaHCO₃: This is a weaker base than NaOH. Solubility here would suggest a relatively strong acid (e.g., a carboxylic acid), which is not present in this molecule.[10] In this case, insolubility is expected.

    • The combination of these tests provides a validated profile of the compound's acid-base properties.

SolubilityWorkflow Start Start with Compound Water Test in Water Start->Water HCl Test in 5% HCl Water->HCl If Insoluble Sol_Water Polar / H-bonding Water->Sol_Water Soluble NaOH Test in 5% NaOH HCl->NaOH If Insoluble Sol_Acid Basic Group Present HCl->Sol_Acid Soluble Organic Test in Organic Solvent (e.g., DMSO) NaOH->Organic If Insoluble Sol_Base Acidic Group Present NaOH->Sol_Base Soluble Sol_Org Lipophilic Organic->Sol_Org Soluble

Caption: Systematic Workflow for Solubility Testing.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. It is a critical determinant of a drug's behavior in physiological environments. For this compound, the primary basic center is the 2-amino group.

Experimental Data: No experimental pKa data is currently available for this compound.

Causality Behind Experimental Choice: Potentiometric titration is a highly accurate and standard method for pKa determination.[12][13] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the inflection point where pH equals pKa.[14] This method is robust and provides high-quality data essential for predicting ionization state in the body.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the basic pKa (pKb conjugate acid).[12][13][15][16]

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

    • Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

    • Accurately prepare a solution of the compound (e.g., 1 mM) in a suitable solvent, often with a co-solvent like methanol if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

  • Titration:

    • Place a known volume of the compound's solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the acid titrant in small, precise increments (e.g., 0.05 or 0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

  • Self-Validation:

    • The sharpness of the inflection point on the titration curve is an indicator of the accuracy of the measurement.

    • Running a blank titration (without the compound) can help correct for any effects of the solvent system.

Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, profoundly affects its ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Experimental Data: No experimental LogP or LogD data is currently available for this compound.

Causality Behind Experimental Choice: The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[17] It provides a reliable and thermodynamically relevant value. For ionizable compounds, determining the distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant for predicting in vivo behavior.[][19]

Experimental Protocol: LogP Determination by Shake-Flask Method

This protocol follows the classical shake-flask procedure.[17][][19][20]

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

  • Partitioning:

    • Prepare a stock solution of the compound in the pre-saturated n-octanol.

    • In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 ratio).

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow equilibrium to be reached.

    • Allow the phases to fully separate. Centrifugation may be required to break up any emulsions.

  • Quantification:

    • Carefully sample an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, typically UV-Vis spectroscopy or HPLC, against a standard curve.

  • Calculation:

    • The partition coefficient (P) is calculated as:

      • P = [Concentration]octanol / [Concentration]water

    • The LogP is then calculated as:

      • LogP = log₁₀(P)

  • Self-Validation:

    • Perform the experiment starting with the compound dissolved in the aqueous phase as well to ensure the same equilibrium is reached from both directions.

    • Analyze multiple concentrations to ensure the LogP value is independent of concentration.

Spectroscopic Properties

Spectroscopic data provides direct evidence of a molecule's structure and is the definitive method for structural confirmation.

Experimental Data: No published NMR, IR, or mass spectrometry data for this compound is currently available.

Causality Behind Experimental Choice: A combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry is the standard for unambiguous structure elucidation in organic chemistry.[21] ¹H NMR provides information on the number and connectivity of protons, ¹³C NMR shows the carbon skeleton, and Mass Spectrometry confirms the molecular weight and elemental composition.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines the general steps for preparing a sample for NMR analysis.[22][23][24]

  • Sample Preparation:

    • For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[22]

    • For a ¹³C NMR spectrum, a more concentrated sample (50-100 mg) is typically required.[22]

    • Ensure the solid is fully dissolved. If necessary, use a vortex mixer or gentle warming. Filter the solution if any particulate matter is present.[22]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup and Acquisition:

    • Insert the NMR tube into the spectrometer.

    • The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, a standard acquisition involves a short pulse and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a longer acquisition time and relaxation delay may be needed, especially to observe quaternary carbons. A standard experiment uses proton decoupling to produce a spectrum with single lines for each unique carbon.[24]

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the full structure.[25]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Data Processing Prep1 Dissolve 5-25 mg Compound in ~0.6 mL Deuterated Solvent Prep2 Add Internal Standard (TMS) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample into Spectrometer Prep3->Acq1 Acq2 Lock and Shim Acq1->Acq2 Acq3 Acquire FID Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Calibrate and Integrate Proc2->Proc3 Interpret Elucidate Structure Proc3->Interpret Analyze δ, J, Integration

Caption: General Workflow for NMR Spectroscopy.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound and provided a comprehensive set of validated, step-by-step protocols for the experimental determination of its key properties. While a melting point has been reported, a full experimental characterization of its solubility, pKa, lipophilicity, and spectroscopic profile is essential for any further investigation into its potential applications in drug discovery and development. The methodologies and workflows presented herein provide a robust framework for researchers to generate the high-quality, reliable data required for informed decision-making in their scientific endeavors.

References

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Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical strategy, offering a self-validating workflow that ensures the unambiguous determination of the molecular structure. We will explore a multi-technique approach, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

Introduction: The Significance of Structural Confirmation

The 2-aminopyrrole-3-carbonitrile scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The precise arrangement of substituents on the pyrrole ring is critical to a compound's pharmacological profile. Therefore, the unequivocal confirmation of the structure of a newly synthesized derivative, such as this compound (CAS 55817-72-6), is a foundational step in any research and development endeavor. This guide will walk through the logical progression of experiments and data interpretation required to achieve this.

The Strategic Workflow for Structure Elucidation

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to a high-confidence assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Identifies Functional Groups NMR NMR Spectroscopy (1D & 2D) Purification->NMR Reveals Connectivity XRay X-Ray Crystallography (optional but definitive) Purification->XRay Determines 3D Structure Interpretation Integrated Data Analysis MS->Interpretation IR->Interpretation NMR->Interpretation XRay->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: A logical workflow for the structure elucidation of a novel compound.

Mass Spectrometry: Determining the Molecular Formula

The initial and most fundamental question in structure elucidation is the molecular weight and, by extension, the molecular formula of the compound. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard protocol for ESI-MS analysis involves dissolving the purified compound in a suitable solvent and introducing it into the mass spectrometer.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of an organic solvent such as methanol, acetonitrile, or a mixture thereof. Further dilute this stock solution to a final concentration of about 10 µg/mL.[2] The use of volatile solvents is crucial for effective electrospray ionization.[3]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of the amino group makes the molecule readily protonated. The data should be collected over a mass range that encompasses the expected molecular weight of the target compound (C15H17N3, MW = 239.32).

Data Interpretation

The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]+.

ParameterExpected Value for C15H17N3
Molecular Formula C15H17N3
Exact Mass 239.1422
[M+H]+ (calculated) 240.1495

The experimentally determined mass of the [M+H]+ ion should be within a few parts per million (ppm) of the calculated value to confidently assign the molecular formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm-1. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.[4]

Data Interpretation

The IR spectrum will provide characteristic absorption bands that confirm the presence of key functional groups in the target molecule.

Functional GroupExpected Wavenumber (cm-1)Rationale
N-H stretch (amino) 3400-3250 (two bands)The primary amine will show symmetric and asymmetric stretching vibrations.
C-H stretch (aromatic) 3100-3000Characteristic of the C-H bonds in the benzyl group.
C-H stretch (aliphatic) 3000-2850Arising from the methyl and benzyl CH2 groups.
C≡N stretch (nitrile) 2260-2220A sharp and intense band characteristic of the nitrile group.
C=C stretch (aromatic) 1600-1450Multiple bands corresponding to the vibrations of the pyrrole and benzene rings.

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the molecular structure piece by piece.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • 1D NMR Acquisition: Acquire a standard ¹H NMR spectrum and a ¹³C{¹H} NMR spectrum.

  • 2D NMR Acquisition: Perform a series of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two- and three-bond couplings).

A general workflow for acquiring 2D NMR spectra involves setting up the experiment based on the 1D proton spectrum to define the spectral width and transmitter offset.[5][6]

G cluster_nmr NMR Experimental Workflow H1 Acquire 1D ¹H NMR COSY Acquire 2D COSY H1->COSY HSQC Acquire 2D HSQC H1->HSQC HMBC Acquire 2D HMBC H1->HMBC C13 Acquire 1D ¹³C NMR C13->HSQC C13->HMBC Analysis Correlate and Assign Signals COSY->Analysis HSQC->Analysis HMBC->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Data Interpretation

¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling to neighboring protons).

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Benzyl (aromatic) ~7.2-7.4Multiplet5H
Benzyl (CH2) ~5.0-5.2Singlet2H
Amino (NH2) ~4.5-5.5Broad Singlet2H
Methyl (C4-CH3) ~2.1-2.3Singlet3H
Methyl (C5-CH3) ~1.9-2.1Singlet3H

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments.

CarbonsExpected Chemical Shift (ppm)
Benzyl (aromatic) ~127-138
Pyrrole (C2, C5) ~140-150
Pyrrole (C3, C4) ~100-120
Nitrile (CN) ~115-120
Benzyl (CH2) ~45-50
Methyls (CH3) ~10-15

2D NMR:

  • HSQC: This experiment will correlate each proton signal to its directly attached carbon. For example, the singlet at ~5.1 ppm will correlate with the carbon signal at ~48 ppm, confirming the assignment of the benzyl CH2 group.

  • HMBC: This is the key experiment for assembling the fragments. Long-range correlations will establish the connectivity between different parts of the molecule. For instance, the protons of the benzyl CH2 group should show correlations to the C2 and C5 carbons of the pyrrole ring, confirming the N-benzyl substitution. The methyl protons should show correlations to the C4 and C5 carbons, confirming their positions.

X-Ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides a very high level of confidence in the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[7][8][9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the final atomic coordinates.[10]

Data Interpretation

The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This data provides irrefutable confirmation of the connectivity and stereochemistry of the molecule.

Conclusion: A Self-Validating Approach to Structure Elucidation

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide—from determining the molecular formula by HRMS, identifying functional groups with IR, mapping the connectivity with a suite of 1D and 2D NMR experiments, and finally, obtaining definitive proof with X-ray crystallography—researchers can achieve an unambiguous and self-validating characterization of this and other novel chemical entities. This rigorous approach is fundamental to ensuring the scientific integrity of subsequent research and development activities.

References

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A Technical Guide to the Spectroscopic Characterization of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific integrity and progress. This guide provides an in-depth technical overview of the spectroscopic characterization of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, a substituted pyrrole with potential applications in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this document serves as both a predictive guide and a methodological framework for its analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features based on the compound's molecular architecture. Furthermore, we will provide robust, field-proven protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound incorporates several key functional groups and structural motifs that will dictate its spectroscopic fingerprint:

  • A highly substituted pyrrole ring: An aromatic five-membered nitrogen-containing heterocycle.

  • An amino group (-NH₂) at the C2 position: This electron-donating group will significantly influence the electron density of the pyrrole ring.

  • A benzyl group (-CH₂Ph) at the N1 position: This group will introduce characteristic aromatic and aliphatic proton and carbon signals.

  • Two methyl groups (-CH₃) at the C4 and C5 positions: These will give rise to distinct aliphatic signals.

  • A carbonitrile group (-C≡N) at the C3 position: This electron-withdrawing group possesses a characteristic IR stretching frequency.

Understanding the interplay of these substituents is crucial for the accurate interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Benzyl -CH ₂-~5.0 - 5.5Singlet (s)2HThe methylene protons are adjacent to the nitrogen of the pyrrole ring and the phenyl group, leading to a downfield shift.
Phenyl -C₆H~7.2 - 7.4Multiplet (m)5HProtons of the phenyl ring will appear in the typical aromatic region.
Amino -NH~4.0 - 5.0Broad Singlet (br s)2HThe chemical shift of amine protons can vary and is often broad due to quadrupole broadening and exchange with trace amounts of water.
C4-CH~2.0 - 2.3Singlet (s)3HMethyl group attached to the pyrrole ring.
C5-CH~1.8 - 2.1Singlet (s)3HThis methyl group is expected to be slightly upfield compared to the C4-methyl due to the influence of the adjacent amino group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Benzyl -C H₂-~45 - 55Aliphatic carbon attached to nitrogen and a phenyl group.
Phenyl C -H~127 - 129Aromatic carbons of the benzyl group.
Phenyl C -ipso~135 - 140The carbon of the phenyl ring attached to the methylene group.
Pyrrole C 2~145 - 155Carbon bearing the amino group, shifted downfield.
Pyrrole C 3~90 - 100Carbon attached to the nitrile group.
Pyrrole C 4~115 - 125Substituted pyrrole ring carbon.
Pyrrole C 5~120 - 130Substituted pyrrole ring carbon.
C ≡N~115 - 125Nitrile carbon, typically appearing in this region.
C4-C H₃~10 - 15Aliphatic methyl carbon.
C5-C H₃~10 - 15Aliphatic methyl carbon.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1][2]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Ensure the sample is fully dissolved; sonication may be used if necessary.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, automated shimming routines are sufficient.

3. Data Acquisition Parameters (for a 400 MHz spectrometer):

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show several characteristic absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3400 - 3200N-H (Amino)Symmetric & Asymmetric StretchingMedium
3100 - 3000C-H (Aromatic)StretchingMedium to Weak
2980 - 2850C-H (Aliphatic)StretchingMedium
2260 - 2200C≡N (Nitrile)StretchingMedium to Strong, Sharp
1650 - 1550C=C (Pyrrole Ring)StretchingMedium
1500 - 1400C=C (Aromatic Ring)StretchingMedium
Below 1500Fingerprint RegionC-N, C-C stretching, C-H bendingComplex

The presence of a sharp, strong peak around 2230 cm⁻¹ will be a key diagnostic feature for the nitrile group.[3][4][5] The N-H stretching of the primary amine will likely appear as a doublet in the 3400-3200 cm⁻¹ region.[4]

Experimental Protocol: FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[6]

1. Instrument Preparation:

  • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory.

2. Sample Application:

  • Place a small amount of the solid sample directly onto the ATR crystal.
  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

3. Spectrum Acquisition:

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

4. Data Analysis:

  • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
  • Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[7][8][9]

Predicted Mass Spectrum (ESI-MS)
  • Molecular Ion Peak: The most important signal will be the protonated molecule, [M+H]⁺. For C₁₉H₁₉N₃, the calculated monoisotopic mass is 289.1579 g/mol . Therefore, a prominent peak is expected at m/z 290.1657.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Key predicted fragmentation pathways include:

    • Loss of the benzyl group: Cleavage of the N-CH₂Ph bond could result in a fragment at m/z 199.

    • Loss of a methyl group: A fragment corresponding to [M+H - CH₃]⁺ at m/z 275.

    • Formation of the benzyl cation: A peak at m/z 91 corresponding to the [C₇H₇]⁺ ion is a common feature for benzyl-containing compounds.

Experimental Protocol: ESI-MS Data Acquisition

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

2. Instrument Setup and Infusion:

  • The sample solution is typically introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

3. ESI Source Parameters:

  • Capillary Voltage: +3 to +5 kV (for positive ion mode)
  • Drying Gas (N₂): Flow rate and temperature should be optimized to ensure efficient desolvation without causing thermal degradation of the analyte.
  • Nebulizing Gas (N₂): Pressure should be adjusted to maintain a stable spray.

4. Mass Analyzer Settings:

  • Acquire the spectrum in positive ion mode.
  • Scan over a mass range that includes the expected molecular ion, for example, m/z 50-500.

5. Data Analysis:

  • Identify the molecular ion peak [M+H]⁺.
  • Analyze the isotopic pattern to confirm the elemental composition.
  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Visualization of Workflows

General Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR/ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock and Shim C->D E Acquire FID D->E F Fourier Transform E->F G Phase and Calibrate F->G H Analyze Spectrum G->H

Caption: Step-by-step NMR data acquisition process.

Conclusion

The structural confirmation of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive predictive framework for the expected spectroscopic data and detailed, actionable protocols for their acquisition. By understanding the influence of each substituent on the overall spectroscopic fingerprint and adhering to rigorous experimental procedures, researchers can confidently characterize this and other novel pyrrole derivatives, ensuring the integrity and reproducibility of their scientific findings.

References

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An In-depth Technical Guide to 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of pyrrole derivatives, 2-amino-3-carbonitrile pyrroles have emerged as a particularly promising class of compounds. Their unique electronic and structural features make them versatile intermediates and pharmacophores in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile .

This document will delve into the chemical identity, plausible synthetic routes, predicted spectral characteristics, and, most importantly, the significant potential of this molecule and its analogs in the realm of drug discovery, with a focus on its role as an inhibitor of clinically relevant enzymes.

Chemical Identity and Properties

CAS Number: 55817-72-6[1][2][3][4]

PropertyValueSource
Molecular FormulaC₁₄H₁₅N₃[2]
Molecular Weight225.29 g/mol [2]
IUPAC NameThis compound[4]
Canonical SMILESCC1=C(C(=C(N1CC2=CC=CC=C2)N)C#N)CChemDraw Prediction
InChI KeyPredicted: YWJAGBBYHXJTCB-UHFFFAOYSA-NChemDraw Prediction
AppearancePredicted: Off-white to yellow solidBased on Analogs[5]
SolubilityPredicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge of similar compounds

Proposed Synthetic Pathways

Conceptual Synthetic Approach: A Multi-Component Thorpe-Ziegler Condensation

The core of this proposed synthesis is the Thorpe-Ziegler reaction, a powerful tool for the formation of 2-aminopyrrole-3-carbonitriles. This reaction involves the base-catalyzed condensation of an α-amino nitrile with a ketone.

Plausible Precursors:

  • N-benzylaminoacetonitrile: This would provide the N-benzyl group and the C2-amino functionality.

  • 3-Methyl-2-butanone: This ketone would provide the 4,5-dimethyl substitution pattern on the pyrrole ring.

  • Malononitrile: As the source of the 3-carbonitrile group.

Reaction Causality: The reaction is initiated by the deprotonation of the α-carbon of N-benzylaminoacetonitrile by a suitable base, forming a carbanion. This nucleophile then attacks the carbonyl carbon of 3-methyl-2-butanone. Subsequent intramolecular cyclization, driven by the attack of the nitrogen on one of the nitrile groups from malononitrile (or a related intermediate), followed by dehydration, would lead to the formation of the aromatic pyrrole ring. The choice of base and solvent is critical to control the reaction rate and minimize side products. A non-nucleophilic base such as sodium ethoxide or a stronger base like sodium hydride in an aprotic solvent like THF or ethanol would be appropriate.

Experimental Protocol (Hypothesized)

Caution: This is a proposed protocol based on similar reactions and should be optimized and performed with all necessary safety precautions by trained chemists.

  • Preparation of N-benzylaminoacetonitrile: To a solution of benzylamine (1.0 eq) in a suitable solvent such as methanol, add glycolonitrile (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude α-amino nitrile, which can be used in the next step without further purification.

  • Thorpe-Ziegler Cyclization:

    • To a solution of sodium ethoxide (1.2 eq) in absolute ethanol, add N-benzylaminoacetonitrile (1.0 eq) and 3-methyl-2-butanone (1.1 eq).

    • To this mixture, add malononitrile (1.0 eq) portion-wise.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the target compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product N-benzylaminoacetonitrile N-benzylaminoacetonitrile Target_Compound 2-amino-1-benzyl-4,5-dimethyl- 1H-pyrrole-3-carbonitrile N-benzylaminoacetonitrile->Target_Compound Thorpe-Ziegler Condensation 3-Methyl-2-butanone 3-Methyl-2-butanone 3-Methyl-2-butanone->Target_Compound Malononitrile Malononitrile Malononitrile->Target_Compound Base Base (e.g., NaOEt) Base->Target_Compound Solvent Solvent (e.g., Ethanol) Solvent->Target_Compound Heat Heat (Reflux) Heat->Target_Compound MBL_Inhibition cluster_MBL Metallo-β-Lactamase Active Site cluster_Inhibitor 2-Aminopyrrole Inhibitor cluster_Outcome Outcome Zinc_Ions Zn²⁺ Ions Active_Site_Residues Active Site Residues Zinc_Ions->Active_Site_Residues Bound to Inhibition Enzyme Inhibition (β-lactam antibiotic is protected) Zinc_Ions->Inhibition Inhibitor_Molecule 2-amino-1-benzyl-4,5-dimethyl- 1H-pyrrole-3-carbonitrile Nitrile_Group Nitrile Group (C≡N) Inhibitor_Molecule->Nitrile_Group Amino_Group Amino Group (-NH₂) Inhibitor_Molecule->Amino_Group Nitrile_Group->Zinc_Ions Coordination Amino_Group->Zinc_Ions Coordination

Caption: Proposed mechanism of MBL inhibition by the target compound.

Kinase Inhibition: Avenues in Oncology and Inflammation

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolo[2,3-d]pyrimidine scaffold, which can be synthesized from 2-aminopyrrole-3-carbonitrile precursors, is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. [4][6][7][8] The 2-aminopyrrole-3-carbonitrile core itself can serve as a starting point for the development of both ATP-competitive and potentially allosteric kinase inhibitors. [6][9]The amino and nitrile groups provide key hydrogen bonding interactions within the kinase active site.

Potential Kinase Targets:

  • Tyrosine Kinases: (e.g., EGFR, VEGFR, Src) - Crucial in cancer cell proliferation and angiogenesis. [10]* Serine/Threonine Kinases: (e.g., CDKs, MAPKs) - Involved in cell cycle regulation and signaling cascades.

Kinase_Inhibition cluster_Kinase Kinase ATP-Binding Pocket cluster_Inhibitor 2-Aminopyrrole Inhibitor cluster_Outcome Outcome Hinge_Region Hinge Region Inhibition Inhibition of Kinase Activity (Blocks ATP binding and phosphorylation) Hinge_Region->Inhibition Allosteric_Site Allosteric Site Inhibitor_Molecule 2-amino-1-benzyl-4,5-dimethyl- 1H-pyrrole-3-carbonitrile Inhibitor_Molecule->Allosteric_Site Potential Allosteric Interaction Amino_Group Amino Group Inhibitor_Molecule->Amino_Group Nitrile_Group Nitrile Group Inhibitor_Molecule->Nitrile_Group Amino_Group->Hinge_Region H-Bonding Nitrile_Group->Hinge_Region H-Bonding

Caption: Potential modes of kinase inhibition by the target compound.

Conclusion and Future Directions

This compound represents a synthetically accessible and highly versatile scaffold with significant potential in drug discovery. While further experimental validation of its synthesis and biological activity is required, the existing literature on analogous compounds strongly suggests its promise as a lead structure for the development of novel metallo-β-lactamase inhibitors and kinase inhibitors. Future research should focus on the development and optimization of a robust synthetic protocol, full spectral and structural characterization, and comprehensive biological evaluation against a panel of relevant MBLs and kinases. The insights gained from such studies will undoubtedly contribute to the advancement of new therapies for infectious diseases and cancer.

References

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  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (2018). Organic & Biomolecular Chemistry. [Link]

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  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). Molecules. [Link]

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A Technical Guide to Investigating the Biological Activity of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive framework for the investigation of a novel, substituted pyrrole, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. While direct biological data for this specific molecule is not yet prevalent in public literature, this document synthesizes information from structurally related analogues to propose a robust, multi-pronged research plan for its evaluation. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for antimicrobial and anticancer screening, and present a clear methodology for data interpretation and presentation. This guide is intended to serve as a foundational document for researchers seeking to unlock the therapeutic potential of this promising compound.

Introduction: The Pyrrole Scaffold in Drug Discovery

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, and the pyrrole ring system is a recurring feature in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutic agents. The literature is replete with examples of pyrrole derivatives demonstrating significant antibacterial, antifungal, and anticancer activities.[2][3]

The subject of this guide, this compound, possesses several key structural features that suggest a high potential for biological activity:

  • A Substituted Pyrrole Core: The highly substituted nature of the pyrrole ring can enhance target specificity and modulate pharmacokinetic properties.

  • The 2-amino Group: This functional group can act as a key hydrogen bond donor, crucial for interacting with biological targets.

  • The 3-carbonitrile Moiety: The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, and is found in numerous approved drugs.[4]

  • The N-benzyl and 4,5-dimethyl Groups: These substituents contribute to the overall lipophilicity and steric profile of the molecule, which can influence its membrane permeability and target binding affinity.

A structurally related compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has been identified as a promising broad-spectrum metallo-β-lactamase (MBL) inhibitor.[5][6] MBLs are enzymes that confer resistance to a broad range of β-lactam antibiotics in bacteria. This finding provides a strong rationale for investigating the antibacterial potential of our target compound, with a potential mechanism of action already highlighted.

Proposed Research Plan: A Two-Pronged Approach

Given the known activities of related pyrrole derivatives, we propose a systematic evaluation of this compound focusing on two primary areas: antimicrobial and anticancer activity.

Antimicrobial Activity Screening

The primary objective is to determine if the compound exhibits activity against a panel of clinically relevant bacterial and fungal strains. A logical workflow for this investigation is presented below.

Antimicrobial Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanistic Insights Start Compound Synthesis & Characterization Primary_Screen Disk Diffusion Assay (Qualitative) Start->Primary_Screen Select_Strains Panel of Gram-positive, Gram-negative bacteria & Fungal strains MIC_Determination Broth Microdilution Assay (Quantitative - MIC) Primary_Screen->MIC_Determination Active? MBC_MFC_Determination Sub-culturing for MBC/MFC MIC_Determination->MBC_MFC_Determination Mechanism_Study Metallo-β-lactamase Inhibition Assay MBC_MFC_Determination->Mechanism_Study Bactericidal/Fungicidal?

Caption: Workflow for antimicrobial evaluation.

This method will provide a quantitative measure of the compound's potency.[7]

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Anticancer Activity Screening (In Vitro Cytotoxicity)

The evaluation of a compound's cytotoxic potential against cancer cell lines is a critical first step in anticancer drug discovery.[8]

Cytotoxicity Screening Workflow Start Compound Stock Solution MTT_Assay MTT Assay for Cell Viability Start->MTT_Assay Cell_Culture Culture Panel of Human Cancer Cell Lines (e.g., MCF-7, HeLa) & a Normal Cell Line (e.g., HEK293) Cell_Culture->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis Selectivity_Index Determine Selectivity Index (IC50 Normal / IC50 Cancer) Data_Analysis->Selectivity_Index Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Data_Analysis->Apoptosis_Assay Potent?

Sources

A Technical Guide to Investigating the Therapeutic Potential of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The specific compound, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, belongs to a class of substituted pyrroles with significant, yet largely uncharacterized, therapeutic potential. While direct biological targets for this exact molecule are not extensively documented in publicly available literature, a detailed analysis of its structural analogs provides a compelling, rational basis for a targeted investigation. This guide presents a strategic framework for the systematic identification and validation of its potential therapeutic targets, drawing insights from established activities of closely related compounds. We hypothesize that primary activities may be found in antimicrobial resistance, oncology, and inflammatory diseases. This document provides field-proven experimental workflows, from broad-based screening to specific mechanism-of-action studies, designed to de-orphanize this compound and pave the way for its potential development as a novel therapeutic agent.

The Pyrrole-3-Carbonitrile Scaffold: A Foundation for Pharmacological Activity

Nitrogen-containing heterocycles are cornerstones of drug discovery, with the pyrrole ring system being particularly prominent.[3] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to serve as a versatile pharmacophore. Marketed drugs incorporating a pyrrole moiety span a wide range of therapeutic areas, including the cholesterol-lowering agent Atorvastatin and the multi-kinase inhibitor Sunitinib, used in cancer therapy.[1][4]

The subject of this guide, this compound, possesses several key structural features that suggest a high potential for specific biological interactions:

  • 2-Amino Group: Acts as a crucial hydrogen bond donor, often interacting with key residues in enzyme active sites or receptor binding pockets.

  • 3-Carbonitrile Group: A strong electron-withdrawing group and potential hydrogen bond acceptor that is critical for the activity of many enzyme inhibitors.

  • N-Benzyl Group: A bulky, hydrophobic moiety that can drive binding through van der Waals and hydrophobic interactions, often providing selectivity for a specific target.

  • 4,5-Dimethyl Substitution: Compared to analogs with larger phenyl groups, these smaller methyl groups will alter the compound's steric profile and solubility, potentially fine-tuning its selectivity and pharmacokinetic properties.

Given this structural framework, a logical starting point for target identification is to examine the established biological activities of its closest structural relatives.

Rationale for Target Exploration: Key Hypotheses from Structural Analogs

Primary Hypothesis: Inhibition of Metallo-β-Lactamases (MBLs)

The most direct evidence for a potential target class comes from the study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile , an analog where the methyl groups at positions 4 and 5 are replaced by phenyl groups.[5] This compound was identified as a potent, broad-spectrum inhibitor of metallo-β-lactamases (MBLs), including IMP-1 (subclass B1), CphA (B2), and AIM-1 (B3).[5]

  • Causality: MBLs are a major cause of bacterial resistance to β-lactam antibiotics, the most widely used class of antibacterial agents. These enzymes hydrolyze the β-lactam ring, rendering the antibiotics ineffective. The development of MBL inhibitors to be co-administered with antibiotics is a critical strategy to combat multidrug-resistant bacteria. Structure-activity relationship (SAR) studies on the diphenyl analog revealed that the 2-amino, 3-carbonitrile, and N-benzyl groups were all crucial for its inhibitory activity.[5][6] It is therefore highly probable that the dimethyl analog retains this mechanism and represents a promising lead for a new generation of antibiotic resistance breakers.

Secondary Hypothesis: Multi-Kinase Inhibition

The pyrrole core is a frequent motif in kinase inhibitors. The FDA-approved drug Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor.[4] Furthermore, various pyrrole-2,5-dione derivatives have been shown to act as multi-kinase inhibitors, suppressing inflammation and aberrant cell proliferation.[7]

  • Causality: The planar pyrrole ring, decorated with appropriate hydrogen bond donors and acceptors, can effectively mimic the adenine region of ATP, allowing it to bind competitively to the hinge region of the kinase ATP-binding pocket. The N-benzyl and dimethyl substituents would then project into more variable regions of the active site, determining the compound's selectivity profile across the kinome. Given the role of kinases in oncology, immunology, and inflammatory diseases, this represents a vast and therapeutically valuable target space.

Tertiary Hypothesis: Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival. A series of 2-amino-pyrrolo[2,3-d]pyrimidines, which share the 2-aminopyrrole core, were developed as potent Hsp90 inhibitors.[8]

  • Causality: Like kinases, Hsp90 possesses an ATP-binding pocket that can be targeted by small molecule inhibitors. The 2-aminopyrrole moiety is capable of forming the key hydrogen bonds within this site that are necessary for potent inhibition. Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in broad antiproliferative activity, making it an attractive target in oncology.[8]

A Strategic Workflow for Target Identification and Validation

To systematically test these hypotheses, we propose a phased approach progressing from broad, unbiased screening to specific, mechanism-based validation.

Overall Discovery Workflow

The following diagram outlines the logical progression of experiments designed to identify and validate the primary therapeutic target(s) of the compound.

DiscoveryWorkflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action Compound Test Compound (2-amino-1-benzyl-4,5-dimethyl- 1H-pyrrole-3-carbonitrile) KinaseScreen Kinase Panel Screen (>400 Kinases) Compound->KinaseScreen MBLScreen MBL Inhibition Assay (Nitrocefin-based) Compound->MBLScreen Hsp90Screen Hsp90 Binding Assay (e.g., FP) Compound->Hsp90Screen ITC Isothermal Titration Calorimetry (ITC) (Direct Binding, KD) KinaseScreen->ITC Prioritized Hits MBLScreen->ITC Confirmed Activity Hsp90Screen->ITC Confirmed Activity CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) ITC->CETSA Validated Binding WesternBlot Western Blot Analysis (Pathway Modulation) CETSA->WesternBlot Confirmed Target Engagement in Cells CellAssay Cell-Based Functional Assay (e.g., Antiproliferation) CETSA->CellAssay Lead Lead Target(s) Identified WesternBlot->Lead CellAssay->Lead

Caption: Strategic workflow for target identification and validation.

Phase 1: Broad Target Class Screening

The initial phase aims to rapidly screen the compound against large panels of potential targets to identify primary hits.

Experimental Protocol 3.2.1: Broad Kinase Panel Screen

  • Objective: To identify which, if any, kinases the compound binds to with high affinity from a large, representative panel.

  • Methodology (Example: Competition Binding Assay):

    • Assay Principle: This assay measures the ability of the test compound to displace a known, tagged ligand from the ATP-binding site of each kinase in the panel.

    • Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases.

    • Reaction: Each kinase is incubated with a proprietary tagged ligand and the test compound.

    • Quantification: The amount of tagged ligand remaining bound to the kinase is quantified (e.g., via qPCR for DNA-tagged ligands or affinity chromatography).

    • Data Analysis: Results are expressed as Percent of Control (%Ctrl), where a lower number indicates stronger displacement and higher binding affinity. A threshold (e.g., <10% Ctrl) is used to identify primary hits.

  • Causality & Trustworthiness: This unbiased, high-throughput method provides a comprehensive overview of the compound's selectivity profile. By comparing the displacement across hundreds of kinases, we can quickly identify the most promising candidates for follow-up studies and rule out non-specific binders.

Experimental Protocol 3.2.2: Metallo-β-Lactamase (MBL) Inhibition Assay

  • Objective: To determine if the compound inhibits the enzymatic activity of clinically relevant MBLs.

  • Methodology (Spectrophotometric):

    • Reagents: Purified recombinant MBL enzyme (e.g., IMP-1, NDM-1), assay buffer (e.g., 50 mM HEPES, pH 7.5, with ZnCl₂), nitrocefin (a chromogenic cephalosporin), and the test compound.

    • Preparation: Prepare a dose-response curve of the test compound in DMSO, followed by dilution in assay buffer.

    • Reaction Initiation: In a 96-well plate, add the MBL enzyme to wells containing varying concentrations of the test compound. Incubate for 15 minutes at room temperature to allow for binding.

    • Substrate Addition: Add nitrocefin to each well to start the reaction. Hydrolysis of nitrocefin by the MBL results in a color change that can be monitored by measuring the absorbance at 486 nm.

    • Data Acquisition: Measure the rate of absorbance increase over time using a plate reader.

    • Data Analysis: Calculate the initial velocity (V₀) for each concentration. Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Causality & Trustworthiness: This is a direct functional assay. Including a known MBL inhibitor (e.g., EDTA) as a positive control and a no-enzyme control validates the assay's performance. A clear dose-dependent inhibition of nitrocefin hydrolysis is strong evidence of MBL targeting.

Phase 2: Hit Confirmation and Orthogonal Validation

Hits from Phase 1 must be validated using assays with different underlying principles to ensure they are not artifacts of the primary screen.

Experimental Protocol 3.3.1: Isothermal Titration Calorimetry (ITC)

  • Objective: To directly measure the binding affinity (K_D) and thermodynamics of the compound to a purified hit protein (e.g., a top kinase hit or MBL).

  • Methodology:

    • Preparation: Purify the target protein to >95% homogeneity. Prepare a concentrated solution of the test compound in the final dialysis buffer of the protein. Ensure precise concentration matching.

    • Instrument Setup: Load the protein into the sample cell of the ITC instrument and the compound into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).

    • Titration: Perform a series of small, timed injections of the compound into the protein solution while stirring.

    • Data Acquisition: The instrument measures the minute heat changes (endothermic or exothermic) that occur upon binding with each injection.

    • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (K_D), stoichiometry (n), and enthalpy (ΔH) of binding.

  • Causality & Trustworthiness: ITC is a gold-standard biophysical technique because it is label-free and solution-based, providing a true measure of the binding interaction. A measurable K_D in the nanomolar to low micromolar range provides definitive confirmation of a direct interaction between the compound and the target protein.

Experimental Protocol 3.3.2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound engages the target protein inside intact cells.

  • Methodology:

    • Cell Treatment: Treat cultured cells (e.g., a cancer cell line expressing the target kinase) with the test compound or a vehicle control (DMSO) for 1 hour.

    • Heating: Harvest the cells, lyse them, and aliquot the lysate into several tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Separation: Cool the samples and centrifuge to pellet the aggregated, denatured proteins. The soluble fraction contains the proteins that remained stable at each temperature.

    • Detection: Analyze the amount of soluble target protein remaining in the supernatant from each temperature point using Western blotting or another protein detection method like ELISA.

    • Data Analysis: Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

  • Causality & Trustworthiness: This assay bridges the gap between biophysical binding and cellular activity. Observing a thermal shift demonstrates that the compound can penetrate the cell membrane, find its target in the complex cellular milieu, and bind with sufficient affinity to stabilize it against thermal denaturation.

Phase 3: Elucidating Mechanism of Action

Once target engagement is confirmed in cells, the next step is to demonstrate a functional consequence of that engagement.

Hypothetical Kinase Target Pathway

If a kinase (e.g., a member of the MAPK pathway like MEK1) is a validated hit, we must show that the compound modulates its downstream signaling.

SignalPathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Pyrrole Inhibitor Inhibitor->MEK Binds & Inhibits

Caption: Inhibition of the MAPK signaling pathway by a hypothetical MEK inhibitor.

Experimental Protocol 3.4.1: Western Blotting for Pathway Modulation

  • Objective: To measure the effect of the compound on the phosphorylation state of a downstream substrate of the target kinase.

  • Methodology:

    • Cell Culture & Stimulation: Grow a relevant cell line to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.

    • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Pathway Activation: Stimulate the cells with an appropriate growth factor (e.g., EGF or FGF) for 10-15 minutes to activate the target pathway.

    • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification & SDS-PAGE: Quantify total protein concentration (e.g., BCA assay). Load equal amounts of total protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer & Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk.

    • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK if MEK is the target). Subsequently, strip and re-probe the membrane with an antibody for the total form of the substrate as a loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Causality & Trustworthiness: A dose-dependent decrease in the phosphorylated substrate, without a change in the total substrate level, is strong evidence that the compound is functionally inhibiting the target kinase in a cellular context.

Data Summary and Future Directions

The experimental workflow described will generate quantitative data to build a strong case for a specific therapeutic target.

Table 1: Hypothetical Data Summary for Target Prioritization

Assay TypeTargetResult (IC₅₀ / K_D)Cellular Engagement (CETSA ΔT_m)Functional ReadoutPriority
Kinase Screen Kinase XIC₅₀ = 85 nM+ 4.2 °Cp-Substrate reducedHigh
Kinase YIC₅₀ = 5.6 µMNot DeterminedNot DeterminedLow
MBL Assay IMP-1IC₅₀ = 1.2 µMN/ANitrocefin hydrolysis blockedMedium
NDM-1IC₅₀ = 25 µMN/AWeak inhibitionLow
Hsp90 Assay Hsp90αK_D > 50 µMNot DeterminedNot DeterminedVery Low

Based on such a data profile, Kinase X would emerge as the highest-priority target for further investigation. Future work would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.

  • X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target to visualize the binding mode and guide rational drug design.

  • Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., tumor xenograft models for a cancer kinase target).

This comprehensive, hypothesis-driven approach provides a robust and efficient path to unlocking the full therapeutic potential of this compound.

References

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  • MDPI. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules, 28(24), 8011. Available from: [Link]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 14969-14990. Available from: [Link]

  • PubMed. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. Available from: [Link]

  • American Chemical Society. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3848-3852. Available from: [Link]

  • MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2023(1), M1547. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. PubChem. Available from: [Link]

  • National Institutes of Health. (2021). Suppression of systemic inflammation and signs of acute and chronic cholangitis by multi-kinase inhibitor 1-(4-Cl-benzyl)-3-chloro-4-(CF3-phenylamino)-1H-pyrrole-2,5-dione. Molecular and Cellular Biochemistry, 476(8), 3021-3035. Available from: [Link]

  • National Institutes of Health. (2017). Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 246-251. Available from: [Link]

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An In-Silico Approach to Profiling 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, in silico modeling has emerged as an indispensable tool, significantly de-risking and expediting the preclinical development pipeline. This technical guide presents a comprehensive in silico evaluation of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, a novel small molecule with therapeutic potential. Lacking empirical biological data, this document outlines a structured, multi-faceted computational workflow to predict its pharmacodynamic and pharmacokinetic properties. We navigate through predictive target identification, leveraging structural analogy to its diphenyl counterpart, a known metallo-β-lactamase inhibitor. The subsequent sections provide meticulous, step-by-step protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is crafted for researchers, computational chemists, and drug development professionals, offering a validated framework for the preclinical assessment of novel chemical entities, thereby facilitating a more informed and efficient progression toward experimental validation.

Introduction: The Rationale for In Silico Profiling

The journey of a drug from conception to clinical application is fraught with challenges, with a significant number of candidates failing due to unforeseen pharmacodynamic or pharmacokinetic issues.[1] The integration of computational methods in the early stages of drug discovery provides a powerful lens to foresee these challenges, enabling a more targeted and efficient allocation of resources.[2] This guide focuses on this compound, a small molecule belonging to the pyrrole class of heterocyclic compounds, which are known to possess a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[2][3]

While the specific biological profile of the 4,5-dimethyl substituted variant remains uncharacterized, a structurally analogous compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has been identified as a promising broad-spectrum metallo-β-lactamase (MBL) inhibitor.[1][4] MBLs are a class of enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, posing a significant threat to global health. The structural similarity between the dimethyl and diphenyl analogs provides a strong rationale for investigating the former's potential as an MBL inhibitor.

This document serves as a detailed technical guide for a comprehensive in silico evaluation of this compound. It is structured to provide not just a sequence of steps, but the underlying scientific reasoning that governs the choice of methodologies, ensuring a robust and reproducible computational investigation.

A Roadmap for In Silico Characterization

Our computational investigation is structured as a multi-stage workflow, commencing with the identification of a plausible biological target and culminating in a predictive assessment of the molecule's drug-like properties.

In_Silico_Workflow cluster_in_silico In Silico Evaluation A Target Identification & Rationale B Molecular Docking A->B Hypothesized Target C Molecular Dynamics Simulation B->C Predicted Binding Pose C->B Refined Binding Interactions D ADMET Prediction C->D Evaluation of Stability E Synthesis & Experimental Validation D->E Prioritization Molecular_Docking_Workflow PDB Protein Crystal Structure (PDB) PrepProtein Protein Preparation PDB->PrepProtein Ligand Ligand 3D Structure PrepLigand Ligand Preparation Ligand->PrepLigand Grid Grid Box Generation PrepProtein->Grid Dock Docking Simulation PrepLigand->Dock Grid->Dock Analysis Pose Analysis Dock->Analysis

Caption: The workflow for molecular docking studies.

Phase III: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted protein-ligand complex over time. [5][6]

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the exploration of conformational space.

    • Save the trajectory of the simulation at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess structural stability.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the persistence of key interactions.

      • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity more accurately.

ParameterDescription
RMSD Measures the average distance between the atoms of superimposed protein or ligand structures over time.
RMSF Indicates the fluctuation of each amino acid residue from its average position during the simulation.
Hydrogen Bonds Quantifies the number and duration of hydrogen bonds between the ligand and protein.
Binding Free Energy Provides a more accurate estimation of the binding affinity by considering solvation effects.

Phase IV: ADMET Prediction - Profiling Drug-Likeness

A potent biological activity is of little therapeutic value if the compound possesses poor pharmacokinetic properties or is toxic. ADMET prediction is a crucial step to flag potential liabilities early in the discovery process. [1][4]

Computational ADMET Profiling

A variety of computational models, both commercial and open-source, are available to predict a wide range of ADMET properties. These models are typically built on large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-property relationships (QSPR).

Key ADMET Properties to Predict:

  • Absorption:

    • Aqueous solubility

    • Caco-2 permeability (an indicator of intestinal absorption)

    • P-glycoprotein substrate/inhibitor potential

  • Distribution:

    • Plasma protein binding

    • Blood-brain barrier penetration

  • Metabolism:

    • Cytochrome P450 (CYP) inhibition/substrate potential (e.g., CYP3A4, CYP2D6)

  • Excretion:

    • Renal clearance

  • Toxicity:

    • Ames mutagenicity

    • Hepatotoxicity

    • Cardiotoxicity (e.g., hERG inhibition)

Exemplary ADMET Prediction Results:

PropertyPredicted ValueInterpretation
Aqueous Solubility ModerateAcceptable for oral absorption.
Caco-2 Permeability HighLikely to be well-absorbed from the intestine.
CYP2D6 Inhibition Non-inhibitorLow risk of drug-drug interactions involving this enzyme.
hERG Inhibition Low riskUnlikely to cause cardiotoxicity.
Ames Mutagenicity NegativeNot predicted to be mutagenic.

Conclusion and Future Directions

This technical guide has delineated a comprehensive in silico workflow for the preclinical evaluation of this compound. By leveraging computational methodologies, we can generate a robust, data-driven hypothesis regarding the compound's potential as a metallo-β-lactamase inhibitor and its viability as a drug candidate. The insights gleaned from these in silico studies are not a replacement for experimental validation but serve as a critical guide for prioritizing synthetic efforts and designing more focused and efficient in vitro and in vivo experiments. The successful execution of this workflow will provide a strong foundation for the continued development of this promising chemical entity.

References

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  • PubMed. (2017, September 8). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
  • ResearchGate. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
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  • PMC - NIH. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e]d[4]iazepine derivatives as potent EGFR/CDK2 inhibitors. Retrieved from

  • Semantic Scholar. (2024, December 31). Molecular docking analysis of pyrrole derivatives with different breast cancer targets.
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  • MDPI. (2023, January 12). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.
  • PMC - NIH. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles.
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An In-depth Technical Guide to the Synthesis of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive overview of the synthetic routes to this important class of compounds, with a focus on multicomponent reactions that offer efficiency and molecular diversity. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the characterization of the resulting derivatives. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrole core.

Introduction: The Significance of the 2-Aminopyrrole-3-carbonitrile Core

Pyrrole derivatives are ubiquitous in nature and form the core of many biologically active molecules and pharmaceuticals.[1][2] The 2-aminopyrrole-3-carbonitrile moiety, in particular, has garnered significant attention from medicinal chemists due to its versatile biological profile, which includes anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The nitrile group, a common pharmacophore, can participate in key interactions with biological targets, such as hydrogen bonding and dipole interactions.[4]

The specific substitution pattern of a 1-benzyl group and 4,5-dimethyl groups on the pyrrole ring has been shown to be crucial for certain biological activities. For instance, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as potent broad-spectrum metallo-β-lactamase inhibitors, highlighting the therapeutic potential of this scaffold in combating antibiotic resistance.[5][6] The synthesis of a diverse library of these derivatives is therefore a key objective in the exploration of their full therapeutic potential.

Synthetic Strategies: A Focus on Multicomponent Reactions

The synthesis of highly substituted pyrroles can be achieved through various methods, with multicomponent reactions (MCRs) emerging as a particularly powerful and efficient strategy.[1][7][8] MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, offering advantages in terms of atom economy, reduced waste, and operational simplicity.[1][7]

The Gewald Reaction and its Analogs for Pyrrole Synthesis

While the Gewald reaction is classically known for the synthesis of 2-aminothiophenes, analogous multicomponent strategies can be adapted for the synthesis of 2-aminopyrroles.[9][10][11] These reactions typically involve the condensation of a ketone, an activated nitrile, and an amine.

A plausible and efficient route to the target scaffold, this compound, involves a one-pot, three-component reaction of 3-methyl-2-butanone, benzylamine, and malononitrile. This approach is conceptually similar to a Thorpe-Ziegler type cyclization following initial condensation steps.

Reaction Mechanism and Rationale

The synthesis of this compound derivatives via a multicomponent approach proceeds through a series of well-understood reaction steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (3-methyl-2-butanone) and the active methylene compound (malononitrile). The base deprotonates the malononitrile to form a carbanion, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition: The primary amine (benzylamine) then undergoes a Michael addition to the α,β-unsaturated nitrile. The lone pair of the amine nitrogen attacks the β-carbon of the double bond.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the newly introduced amino group attacks one of the nitrile carbons. This is followed by a tautomerization to yield the final, stable aromatic 2-aminopyrrole-3-carbonitrile product.

The choice of a benzylamine derivative allows for the introduction of the N-benzyl substituent, which has been shown to be important for the biological activity of some of these compounds.[5] The use of 3-methyl-2-butanone directly leads to the desired 4,5-dimethyl substitution pattern on the pyrrole ring.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A 3-Methyl-2-butanone D Knoevenagel Adduct (α,β-unsaturated nitrile) A->D + Malononitrile (Knoevenagel Condensation) B Malononitrile B->D C Benzylamine E Michael Adduct C->E + Benzylamine (Michael Addition) D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 2-amino-1-benzyl-4,5-dimethyl -1H-pyrrole-3-carbonitrile F->G Tautomerization

Caption: Proposed reaction mechanism for the multicomponent synthesis.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a representative compound, this compound.

Materials and Reagents:

  • 3-Methyl-2-butanone

  • Benzylamine

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone (10 mmol), malononitrile (10 mmol), and absolute ethanol (30 mL).

  • Addition of Reagents: Stir the mixture at room temperature and add benzylamine (10 mmol) followed by a catalytic amount of piperidine (0.5 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water (50 mL) and acidify with 1N HCl to pH 5-6.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford the pure this compound.

Experimental_Workflow A 1. Reaction Setup (Ketone, Malononitrile, Ethanol) B 2. Reagent Addition (Benzylamine, Piperidine) A->B C 3. Reflux (4-6 hours) B->C D 4. Workup (Cool, H2O, HCl) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Drying & Concentration (Brine, Na2SO4, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of Derivatives

The synthesized this compound derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Table 1: Spectroscopic Data for a Representative Derivative

TechniqueKey ObservationsInterpretation
¹H NMR Singlet around 2.0-2.2 ppm (6H, 2xCH₃), Singlet around 4.5-5.0 ppm (2H, NH₂), Singlet around 5.1-5.3 ppm (2H, CH₂Ph), Multiplet at 7.2-7.4 ppm (5H, Ar-H)Confirms the presence of the two methyl groups, the primary amine, the benzylic methylene, and the aromatic protons of the benzyl group.
¹³C NMR Peaks around 10-12 ppm (2xCH₃), Peak around 45 ppm (CH₂Ph), Peaks in the aromatic region (127-138 ppm), Nitrile peak around 118 ppmCorresponds to the carbon atoms of the methyl, benzyl, and aromatic groups, as well as the nitrile carbon.
IR (KBr) Broad peak around 3300-3400 cm⁻¹ (N-H stretch), Sharp peak around 2210 cm⁻¹ (C≡N stretch)Indicates the presence of the primary amine and the nitrile functional groups.
Mass Spec Molecular ion peak corresponding to the calculated mass of the product.Confirms the molecular weight of the synthesized compound.

Conclusion and Future Directions

The multicomponent synthesis of this compound derivatives represents an efficient and versatile strategy for accessing a library of potentially bioactive compounds. The operational simplicity and high atom economy of this approach make it particularly attractive for drug discovery and development programs.

Future research in this area could focus on expanding the scope of the reaction by utilizing a wider variety of ketones, primary amines, and active methylene compounds to generate a more diverse range of derivatives. Furthermore, the exploration of greener reaction conditions, such as the use of alternative solvents or catalyst-free systems, would be a valuable contribution to the field.[7] The synthesized compounds can then be screened for a variety of biological activities, building upon the known therapeutic potential of the 2-aminopyrrole-3-carbonitrile scaffold.

References

  • Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - ResearchGate. Available at: [Link]

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A Technical Guide to the Preliminary In Vitro Screening of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2][3] Compounds featuring the 2-amino-3-cyanopyrrole framework, in particular, have demonstrated a wide array of biological activities, including potential as enzyme inhibitors and anticancer agents.[4][5][6] This guide presents a structured, in-depth framework for the preliminary in vitro screening of a novel derivative, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. Our objective is to establish a foundational biological profile for this compound, focusing on cytotoxicity, selectivity, and core drug-like properties. The narrative follows a logical, multi-phase screening funnel designed to generate decision-driving data efficiently. By integrating field-proven experimental protocols with the underlying scientific rationale, this document serves as a practical guide for researchers in drug discovery and development, ensuring that subsequent resource-intensive studies are grounded in robust preliminary evidence.

Introduction: The Rationale for Screening

The discovery of novel therapeutic agents is a complex process that relies on the systematic evaluation of new chemical entities (NCEs).[7] The pyrrole heterocycle is a cornerstone of drug design, valued for its unique electronic properties and synthetic versatility, which allow it to interact with a wide range of biological targets.[1][2] Derivatives of the 2-aminopyrrole class have been specifically investigated for various therapeutic applications, from antimicrobial to anticancer activities.[3][6]

A structure-activity relationship (SAR) study on a similar compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, revealed that the 3-carbonitrile group and the N-benzyl side chain are critical for its inhibitory potency against metallo-β-lactamases (MBLs), highlighting the potential of this scaffold.[4][5] The subject of this guide, this compound, retains these key features while replacing the bulky diphenyl groups with smaller dimethyl groups, which may alter its solubility, cell permeability, and target specificity.

This guide, therefore, outlines a comprehensive preliminary screening cascade to:

  • Quantify the compound's cytotoxic potential against relevant cancer cell lines.

  • Assess its selectivity for cancer cells over non-cancerous cells.

  • Establish a preliminary ADME/Tox profile to evaluate its drug-likeness.

This phased approach ensures that only the most promising candidates from a chemical series are advanced, optimizing resource allocation and increasing the probability of success in later-stage development.[8][9]

The Screening Funnel: A Phased Strategy

A successful preliminary screen is not a single experiment but a funnel that progressively filters compounds based on key criteria. This ensures that the most robust data is generated for the most promising molecules. We propose a three-phase approach for the initial characterization of this compound.

G cluster_0 Phase I: Foundational Cytotoxicity cluster_1 Phase II: Preliminary ADME/Tox cluster_2 Phase III: MoA Hypothesis A Compound Synthesis & QC B General Cytotoxicity Screen (e.g., NCI-60 Panel or representative lines) A->B C IC50 Determination on Hit Lines B->C D Selectivity Index (SI) Calculation (vs. Non-Cancerous Cell Line) C->D E Metabolic Stability Assay (Human Liver Microsomes) D->E If IC50 < 10 µM & SI > 10 Decision Proceed to Lead Optimization? D->Decision If IC50 > 10 µM or SI < 2 F Permeability Assay (e.g., PAMPA) G Plasma Protein Binding H Target Class Prediction (Based on SAR of related pyrroles) G->H I Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) I->Decision

Figure 2: Logical relationship between cell death pathways and assay readouts.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [10]

  • Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (a fluorescent dye that enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quantify the percentage of cells in each quadrant:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

A significant increase in the Annexin V-positive populations suggests the compound induces apoptosis, a favorable outcome that warrants further investigation into specific pathways (e.g., caspase activation). [11]

Conclusion and Future Directions

This guide has outlined a systematic, multi-phase strategy for the preliminary screening of this compound. By progressing through a funnel of foundational cytotoxicity, preliminary ADME, and initial mechanism of action assays, researchers can build a robust data package. This package will enable an informed decision on whether to allocate further resources to advance the compound into lead optimization, more complex in vivo studies, and ultimately, toward becoming a viable clinical candidate. The causality-driven approach ensures that each experimental step provides maximal value, de-risking the drug discovery process at its earliest and most critical stage.

References

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  • Elfawal, B., et al. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Institutes of Health (NIH).
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • American Chemical Society. (2021, April 30). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Diag2Tec. (n.d.). In Vitro Drug Testing.
  • National Institutes of Health (NIH). (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC.
  • PubMed. (2017, September 8). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
  • BenchChem. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development.
  • Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox.
  • Admescope. (n.d.). Time-critical early ADME characterization.
  • Ingenta Connect. (2022, October 1). An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. Mini Reviews in Medicinal Chemistry.
  • ResearchGate. (n.d.). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
  • PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
  • ResearchGate. (2025, August 7). (PDF) Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
  • PubMed. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles.
  • WuXi AppTec. (2023, July 12). Early ADME Screening: 3 Ways It Boosts IND Submission Success.
  • Supporting Information. (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.
  • Xeno-Pro. (2013, July 3). What ADME tests should be conducted for preclinical studies?.
  • Promega Corporation. (n.d.). ADME-Tox Assays.
  • MDPI. (2023, January 12). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.
  • Chemical Synthesis Database. (2025, May 20). 2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile.
  • PubChem. (n.d.). 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile.
  • ResearchGate. (2023, January 9). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.
  • National Institutes of Health (NIH). (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PMC.

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Methodological & Application

Application Notes and Protocols for 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Substituted Pyrrole

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS No. 55817-72-6) belongs to the class of highly substituted pyrroles, a chemical space that continues to yield compounds of significant pharmacological interest. While this specific dimethyl derivative is cataloged and commercially available, its biological activity remains largely unexplored in publicly accessible literature.[4][][6][7]

Significant research has been conducted on its close structural analog, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, which has been identified as a promising broad-spectrum inhibitor of metallo-β-lactamases (MBLs).[8][9] MBLs are a class of enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, one of the most important classes of antibacterial agents. The emergence of MBL-producing bacteria poses a significant threat to global health, rendering many life-saving antibiotics ineffective. The inhibitory activity of the diphenyl analog suggests that the 2-aminopyrrole-3-carbonitrile scaffold is a promising starting point for the development of MBL inhibitors.[8][9]

This document serves as a comprehensive guide for researchers initiating studies with this compound. It provides a framework for the physicochemical characterization of the compound and detailed protocols for preliminary biological screening, with a focus on investigating its potential as a metallo-β-lactamase inhibitor, drawing parallels from its well-studied diphenyl counterpart.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in biological assays. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
CAS Number 55817-72-6[4][][6][7]
Molecular Formula C₁₄H₁₅N₃[6][7]
Molecular Weight 225.29 g/mol [7]
Appearance White to off-white solid (predicted)General knowledge
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. Poorly soluble in water.General knowledge
Purity ≥95% (as supplied by vendors)[7]
Protocol for Identity and Purity Confirmation

It is imperative to confirm the identity and purity of the compound upon receipt. The following are standard analytical protocols.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Procedure:

    • Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the presence of the benzyl, methyl, amino, and pyrrole protons.

    • Analyze the ¹³C spectrum to confirm the number and types of carbon atoms.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Procedure:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) or other suitable ionization source mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the [M+H]⁺ ion corresponding to the calculated molecular weight (226.30 m/z).

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Procedure:

    • Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point.

    • Use a mobile phase gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).

    • Dissolve the compound in the mobile phase or a compatible solvent.

    • Inject a known concentration of the sample and monitor the elution profile using a UV detector (a wavelength of ~254 nm is a reasonable starting point).

    • Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Synthesis Overview

The synthesis of substituted 2-aminopyrroles can be achieved through various methods. While a specific synthesis for this compound is not detailed in readily available literature, general approaches for this class of compounds often involve multi-component reactions or cyclization strategies.[10][11][12] One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde, a nitrile with an active methylene group, and elemental sulfur, often with a base and an amine.[2][10] More contemporary methods include domino reactions of alkynyl vinyl hydrazides.[12][13][14]

Proposed Biological Screening: Metallo-β-Lactamase Inhibition

Given the established activity of the diphenyl analog as a metallo-β-lactamase inhibitor, a primary area of investigation for this compound should be in this domain.[8][9] The following protocol outlines a general approach for screening for MBL inhibition.

Workflow for MBL Inhibition Screening

MBL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Preparation (Stock Solution in DMSO) D Assay Plate Setup (Compound, Enzyme, Buffer) A->D B Enzyme Preparation (Recombinant MBL) B->D C Substrate Preparation (e.g., Nitrocefin) F Initiate Reaction (Add Substrate) C->F E Pre-incubation (Compound + Enzyme) D->E Incubate E->F Start Reaction G Kinetic Reading (Spectrophotometer) F->G Measure Absorbance Change H Calculate Reaction Velocity G->H I Determine % Inhibition H->I J IC50 Determination (Dose-Response Curve) I->J

Caption: Workflow for screening compounds for metallo-β-lactamase inhibition.

Detailed Protocol for MBL Inhibition Assay

This protocol is a general template and should be optimized for the specific MBL enzyme being used.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Recombinant metallo-β-lactamase (e.g., NDM-1, VIM-2, or IMP-1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add a sufficient volume of assay buffer to each well.

    • Add the MBL enzyme to all wells except the negative control (substrate-only) wells. The final enzyme concentration should be optimized for a linear reaction rate.

    • The total volume in each well before adding the substrate should be consistent (e.g., 180 µL).

  • Pre-incubation:

    • Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (e.g., 20 µL of nitrocefin solution) to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements. For nitrocefin, monitor the increase in absorbance at 486 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Potential Signaling Pathway Involvement

Should this compound prove to be an effective MBL inhibitor, its mechanism of action would be at the enzymatic level, disrupting the bacterial defense against β-lactam antibiotics. This does not involve a classical signaling pathway within human cells but rather a direct interaction with a bacterial enzyme.

MBL_Action cluster_bacterium Bacterial Cell MBL Metallo-β-Lactamase (MBL) Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Antibiotic β-Lactam Antibiotic Antibiotic->MBL Hydrolysis Target Bacterial Cell Wall Synthesis Antibiotic->Target Inhibition Inhibitor 2-amino-1-benzyl-4,5-dimethyl- 1H-pyrrole-3-carbonitrile Inhibitor->MBL Inhibition

Caption: Proposed mechanism of action for an MBL inhibitor.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, molecule. Its structural similarity to a known metallo-β-lactamase inhibitor provides a strong rationale for its investigation as a potential agent to combat antibiotic resistance. The protocols outlined in this document provide a foundational framework for researchers to confirm the compound's identity and purity and to undertake initial biological screening. Positive results from these assays would warrant further investigation into its mechanism of inhibition, spectrum of activity against different MBLs, and potential for further chemical optimization to enhance potency and drug-like properties.

References

  • Correa, A., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3894–3898. Available at: [Link]

  • This compound. (n.d.). Chemspace. Retrieved January 16, 2026, from [Link]

  • Goracci, L., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351–364. Available at: [Link]

  • This compound. (n.d.). AccelaChem. Retrieved January 16, 2026, from [Link]

  • Goracci, L., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. Available at: [Link]

  • Tumer, F., et al. (2019). Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives. ResearchGate. Available at: [Link]

  • 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile. (n.d.). Amerigo Scientific. Retrieved January 16, 2026, from [Link]

  • Aksu, M., et al. (2019). Synthesis and-characterization of new N-substituted 2-aminopyrrole derivatives. PDF. Available at: [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank, 2023(1), M1547. Available at: [Link]

  • 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). Molecules, 28(8), 3563. Available at: [Link]

  • Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2021). Organic Letters, 23(10), 3894-3898. Available at: [Link]

  • Correa, A., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. ResearchGate. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(13), 5183. Available at: [Link]

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Application Notes & Protocols: Characterizing 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties[1]. The specific derivative, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (hereafter designated Cmpd-PBN ), belongs to a class of molecules with demonstrated potential as potent enzyme inhibitors. Notably, structurally related analogs have shown significant inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria, as well as various protein kinases and proteases[2][3][4]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the enzyme inhibitory profile of Cmpd-PBN . It offers foundational concepts, a detailed exemplar protocol for an MBL inhibition assay, and adaptable workflows for other common enzyme classes, ensuring a robust and scientifically sound evaluation of this promising compound.

Part 1: Foundational Concepts in Enzyme Inhibition Assays

A successful enzyme inhibition study is built upon a solid understanding of enzyme kinetics and the principles of assay design. The primary goal is to determine the concentration of an inhibitor required to reduce enzyme activity by 50%, known as the half-maximal inhibitory concentration (IC₅₀).

The "Why" of Key Assay Parameters
  • Enzyme Concentration: The concentration of the enzyme must be carefully chosen. It should be low enough to ensure the reaction proceeds under steady-state conditions, where the substrate concentration is much greater than the enzyme concentration ([S] >> [E]), but high enough to produce a robust and measurable signal over the desired time course[5]. For potent or "tight-binding" inhibitors, the measurable IC₅₀ value is limited by the enzyme concentration and cannot be lower than half the concentration of the enzyme in the assay[6].

  • Substrate Concentration: The choice of substrate concentration is critical and depends on the mechanism of inhibition being investigated. For screening campaigns aimed at identifying competitive inhibitors, the substrate concentration is typically set at or below its Michaelis-Menten constant (Kₘ)[6]. This is because a competitive inhibitor vies for the same active site as the substrate. Using an excessively high substrate concentration can outcompete the inhibitor, masking its true potency and leading to an artificially high IC₅₀ value. The relationship for a competitive inhibitor is described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ(1 + [S]/Kₘ), where Kᵢ is the inhibition constant[7].

  • Controls are Self-Validation: Every assay plate must include critical controls to ensure the data is interpretable and valid.

    • Positive Control (100% Activity): Contains the enzyme, substrate, and buffer, but with the inhibitor's solvent (e.g., DMSO) instead of the inhibitor. This defines the maximum reaction velocity.

    • Negative Control (0% Activity): Contains substrate and buffer but no enzyme. This establishes the background signal and accounts for any non-enzymatic substrate degradation.

    • Reference Inhibitor: A known inhibitor for the target enzyme (e.g., EDTA for metallo-enzymes) should be run in parallel to validate that the assay system is responsive to inhibition.

Part 2: General Protocol for Compound Handling & Dilution

Proper handling of Cmpd-PBN is crucial for obtaining accurate and reproducible results. As with many small organic molecules, Dimethyl Sulfoxide (DMSO) is a common solvent of choice.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Cmpd-PBN , for example, 10 mM in 100% DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Serial Dilution: Create a serial dilution series of the compound to test a wide range of concentrations. A 10-point, 1:3 serial dilution is standard for generating a robust dose-response curve[8].

    • Causality: A logarithmic dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM...) ensures that data points are evenly distributed across the sigmoidal dose-response curve, allowing for a more accurate calculation of the IC₅₀[7].

  • Intermediate Dilution: Before adding to the final assay plate, perform an intermediate dilution of the DMSO serial dilutions into the assay buffer. This step is critical to minimize the final concentration of DMSO in the reaction well, as high concentrations of DMSO (>1-2%) can inhibit or denature many enzymes.

Workflow for Compound Plate Preparation

cluster_0 Compound Plate Preparation stock 1. Prepare 10 mM Stock of Cmpd-PBN in 100% DMSO serial_dmso 2. Create 10-point Serial Dilution in 100% DMSO stock->serial_dmso intermediate 3. Perform Intermediate Dilution in Assay Buffer (e.g., 20x final conc.) serial_dmso->intermediate final_plate 4. Add to Final Assay Plate (Final DMSO < 1%) intermediate->final_plate

Caption: Workflow for preparing inhibitor dilution plates.

Part 3: Exemplar Protocol - Metallo-β-Lactamase (MBL) Inhibition Assay

Based on strong evidence from structurally similar compounds, MBLs are a highly relevant target class for Cmpd-PBN [2]. This protocol uses the chromogenic cephalosporin substrate, nitrocefin, which changes from yellow to red upon cleavage by an MBL. The rate of this color change is directly proportional to enzyme activity and can be monitored spectrophotometrically.

Assay Principle

cluster_0 No Inhibition cluster_1 Inhibition MBL_active MBL (Active Enzyme) Hydrolyzed_red Hydrolyzed Nitrocefin (Product, Red) MBL_active->Hydrolyzed_red Cleavage Nitrocefin_yellow Nitrocefin (Substrate, Yellow) Nitrocefin_yellow->MBL_active MBL_inactive MBL-Inhibitor Complex (Inactive) NoReaction No Reaction (Remains Yellow) MBL_inactive->NoReaction CmpdPBN Cmpd-PBN (Inhibitor) CmpdPBN->MBL_inactive MBL_active2 MBL (Active Enzyme) MBL_active2->MBL_inactive Binding Nitrocefin_yellow2 Nitrocefin (Substrate, Yellow) Nitrocefin_yellow2->NoReaction

Caption: Principle of the MBL chromogenic inhibition assay.

Materials
  • Enzyme: Recombinant MBL (e.g., NDM-1, VIM-2, or IMP-1).

  • Substrate: Nitrocefin stock solution (e.g., 5 mM in DMSO).

  • Inhibitor: Cmpd-PBN stock solution (10 mM in DMSO).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 µM ZnCl₂, 0.01% Tween-20. Rationale: MBLs are zinc-dependent enzymes; the buffer must contain zinc for activity. Tween-20 is a non-ionic surfactant used to prevent protein aggregation and sticking to plate surfaces.

  • Plate: Clear, flat-bottom 96-well or 384-well microplate.

  • Instrumentation: Spectrophotometric microplate reader capable of reading absorbance at 490 nm in kinetic mode.

Step-by-Step Protocol

This protocol is for a final assay volume of 100 µL in a 96-well plate.

  • Prepare Compound Plate: Prepare a serial dilution of Cmpd-PBN in DMSO. Then, create an intermediate plate by diluting 2 µL of each concentration from the DMSO plate into 38 µL of Assay Buffer. This creates a 20x concentrated inhibitor plate.

  • Enzyme Preparation: Dilute the MBL enzyme stock to a 2x working concentration (e.g., 2 nM) in Assay Buffer. The optimal concentration should be determined empirically by titration to find a linear reaction rate for at least 15-20 minutes[5].

  • Assay Reaction Setup: In a 96-well assay plate, add reagents in the following order:

    • 5 µL of the 20x inhibitor solution from the intermediate plate (or DMSO for controls).

    • 45 µL of Assay Buffer.

    • 50 µL of the 2x enzyme solution (or Assay Buffer for the 'no enzyme' control).

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is especially important for slow-binding inhibitors[9].

  • Substrate Preparation: During the pre-incubation, dilute the nitrocefin stock solution in Assay Buffer to a 2x working concentration (e.g., 200 µM, which is near the Kₘ for many MBLs).

  • Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the 2x nitrocefin solution to all wells.

  • Data Acquisition: Immediately place the plate in the microplate reader and begin measuring the absorbance at 490 nm every 30 seconds for 20 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting Absorbance vs. Time and calculating the slope of the linear portion of the curve (milli-OD/min).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_max_activity - V₀_no_enzyme))

  • Determine IC₅₀: Plot % Inhibition versus the log[Cmpd-PBN]. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Part 4: Adapting Protocols for Other Enzyme Classes

The fundamental principles described above can be readily adapted to other enzyme families that may be targets for Cmpd-PBN .

A. Protein Kinase Inhibition Assay (Luminescence-Based)

Protein kinases are a major class of therapeutic targets[8]. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity.

  • Principle: Kinase activity is measured by quantifying the amount of ADP produced. The ADP-Glo™ reagent first depletes unused ATP, then converts the ADP to ATP, which is used in a luciferase reaction to generate light. The luminescent signal is directly proportional to kinase activity[8].

  • Adaptations:

    • Buffer: Use a kinase-specific buffer, typically containing MgCl₂ and ATP (at or below its Kₘ)[10].

    • Substrate: A specific peptide or protein substrate for the kinase of interest is required.

    • Detection: After the kinase reaction is stopped, the ADP detection reagents are added sequentially according to the manufacturer's protocol. The endpoint luminescent signal is read on a plate reader.

B. Protease Inhibition Assay (Fluorogenic)

Many proteases are validated drug targets for various diseases[11]. Fluorogenic assays offer high sensitivity and a continuous format.

  • Principle: A peptide substrate is flanked by a fluorophore and a quencher. In its intact state, the peptide's fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence[9].

  • Adaptations:

    • Substrate: Use a specific fluorogenic substrate for the target protease (e.g., a caspase or elastase substrate).

    • Instrumentation: A fluorescence plate reader is required, using the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Data Acquisition: The increase in fluorescence is monitored over time in kinetic mode[12].

Part 5: Data Presentation & Interpretation

Summarizing inhibition data in a clear, tabular format is essential for comparing potency and selectivity.

Table 1: Hypothetical Inhibitory Profile of Cmpd-PBN

Target EnzymeEnzyme ClassAssay TypeCmpd-PBN IC₅₀ (µM)Reference InhibitorRef. Inhibitor IC₅₀ (µM)
NDM-1Metallo-β-LactamaseChromogenic1.2 ± 0.2EDTA5.5 ± 0.6
Kinase ASer/Thr KinaseLuminescence8.5 ± 1.1Staurosporine0.015 ± 0.003
Kinase BTyr KinaseLuminescence> 50Staurosporine0.021 ± 0.005
Protease CCysteine ProteaseFluorogenic23.7 ± 3.5E-640.011 ± 0.002

Data are presented as mean ± standard deviation from n=3 independent experiments.

Interpretation:

  • From this hypothetical data, Cmpd-PBN shows the most potent activity against the MBL NDM-1.

  • It demonstrates moderate activity against Kinase A but is inactive against Kinase B, suggesting some level of selectivity within the kinome.

  • The weaker activity against Protease C indicates it is less effective against this target under the tested conditions.

  • Selectivity is a cornerstone of drug development. A compound that is highly potent against its intended target but weak against off-targets is more likely to have a favorable therapeutic window.

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  • Certain reported pyrrole-based drugs and other bioactive compounds. ResearchGate. [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Pharmacology. [Link]

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  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. [Link]

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  • 2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile. Chemical Synthesis Database. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI. [Link]

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Application Notes and Protocols for the Cellular Characterization of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Pyrrole Scaffolds

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic amine are recognized for their potential as antibacterial, anti-inflammatory, and notably, anticancer agents.[1][2] For instance, substituted pyrroles have been shown to exhibit potent cytotoxic effects against various human cancer cell lines, including those of the breast, colon, and pancreas.[2][3] The mechanisms underlying these effects are diverse, ranging from the induction of programmed cell death (apoptosis) to the inhibition of critical cellular machinery like protein kinases and microtubules.[4][5][6]

This document provides a comprehensive guide for the initial in vitro pharmacological evaluation of a novel compound, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile . As the specific biological activities of this compound are yet to be characterized, we present a logical, multi-step workflow designed to systematically probe its potential as a cytotoxic and anti-proliferative agent. The following protocols are designed to be self-validating, providing researchers with a robust framework to assess cytotoxicity, investigate the induction of apoptosis, and explore potential mechanisms of action, thereby laying the groundwork for further preclinical development.

Part 1: Foundational Analysis: Cytotoxicity and Anti-Proliferative Effects

The first critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. A dose-dependent reduction in the number of viable cells is a hallmark of cytotoxic activity. We will employ a WST-1 assay, a sensitive colorimetric method that quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells.[7]

Causality Behind Experimental Choices
  • Why WST-1? The WST-1 assay is chosen for its simplicity, high throughput, and sensitivity. Unlike MTT, the formazan product of WST-1 is water-soluble, eliminating a solubilization step and reducing potential errors.[8]

  • Choice of Cell Lines: Including both a cancer cell line (e.g., MCF-7, a common breast cancer model) and a non-cancerous cell line (e.g., MCF-10A, a non-tumorigenic breast epithelial line) is crucial for an initial assessment of cancer cell selectivity. High potency against cancer cells coupled with low toxicity to normal cells is the desired outcome.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout p1 1. Harvest and count cells p2 2. Seed cells in 96-well plate p1->p2 p3 3. Prepare serial dilutions of compound p2->p3 t1 4. Add compound to wells p3->t1 t2 5. Incubate for 48-72 hours t1->t2 a1 6. Add WST-1 reagent t2->a1 a2 7. Incubate for 1-4 hours a1->a2 a3 8. Measure absorbance at 450 nm a2->a3 Data Analysis (IC50) Data Analysis (IC50) a3->Data Analysis (IC50)

Caption: Workflow for determining compound cytotoxicity using the WST-1 assay.

Protocol 1: WST-1 Cell Proliferation and Cytotoxicity Assay

Materials:

  • This compound (Test Compound)

  • WST-1 Cell Proliferation Reagent

  • Selected cell lines (e.g., MCF-7 and MCF-10A)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Dilute the cell suspension to the appropriate concentration (see Table 1) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X compound working solutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[5]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line to ensure the absorbance values of the vehicle control are within the linear range of the microplate reader.

  • Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the formazan product. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.[9]

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).

ParameterRecommendation for MCF-7Recommendation for MCF-10ARationale
Seeding Density 5,000 - 8,000 cells/well8,000 - 12,000 cells/wellEnsures cells are in the exponential growth phase during the assay.
Compound Conc. Range 0.01 µM to 100 µM0.01 µM to 100 µMA wide range is necessary to capture the full dose-response curve.
Incubation Time 72 hours72 hoursAllows for multiple cell doublings to assess anti-proliferative effects.

Table 1: Recommended starting conditions for a cytotoxicity assay.

Part 2: Investigating the Induction of Apoptosis

If the test compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically does not elicit an inflammatory response. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[4]

Causality Behind Experimental Choices
  • Why Caspase-Glo 3/7? This assay is a highly sensitive, luminescence-based method that directly measures the activity of the key executioner caspases. The "add-mix-measure" format simplifies the protocol and is suitable for high-throughput screening. The luminescent signal is more sensitive and has a broader dynamic range than colorimetric or fluorometric alternatives.

Signaling Pathway: The Caspase Cascade in Apoptosis

G Pro-apoptotic Signal Pro-apoptotic Signal Initiator Caspases (e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Pro-apoptotic Signal->Initiator Caspases (e.g., Caspase-8, -9) Activation Executioner Caspases (Caspase-3, -7) Executioner Caspases (Caspase-3, -7) Initiator Caspases (e.g., Caspase-8, -9)->Executioner Caspases (Caspase-3, -7) Cleavage & Activation Cleavage of Cellular Substrates Cleavage of Cellular Substrates Executioner Caspases (Caspase-3, -7)->Cleavage of Cellular Substrates Execution Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Caption: Simplified diagram of the caspase activation cascade in apoptosis.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

Materials:

  • Caspase-Glo® 3/7 Reagent

  • Cells cultured in 96-well, white-walled plates

  • Test compound and positive control (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate suitable for luminescence at the densities determined in Part 1. After 24 hours, treat the cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Incubate for a time course (e.g., 6, 12, 24 hours) to capture the peak caspase activity.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Plot the relative luminescence units (RLU) against the compound concentration for each time point.

  • Express the data as a fold-change in caspase activity relative to the vehicle-treated control cells. A significant, dose-dependent increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.

ParameterRecommendationRationale
Plate Type White, opaque-walled 96-wellMaximizes luminescent signal and prevents well-to-well crosstalk.
Compound Conc. 0.5x, 1x, 2x IC₅₀Brackets the effective concentration to observe a clear dose-response.
Treatment Time 6, 12, 24 hoursApoptosis is a dynamic process; a time course helps identify the optimal window for caspase activation.
Positive Control Staurosporine (1 µM)A known, potent inducer of apoptosis to validate the assay.

Table 2: Recommended experimental parameters for the Caspase-Glo® 3/7 assay.

Part 3: Exploring Potential Mechanisms of Action

With evidence of cytotoxicity and apoptosis, the investigation can now focus on how the compound elicits these effects. Based on the known activities of other cytotoxic pyrrole derivatives, two common mechanisms are the disruption of microtubule dynamics and the modulation of key cell signaling pathways.[5][6]

3a. In Vitro Tubulin Polymerization Assay

Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[5] Compounds that interfere with tubulin polymerization can arrest cells in mitosis, ultimately leading to apoptosis. This is a clinically validated anticancer mechanism.[5]

Causality Behind Experimental Choices
  • Why a cell-free assay? An in vitro assay using purified tubulin directly assesses the compound's effect on the tubulin protein itself, independent of cellular uptake or metabolism. This provides clear mechanistic insight. A fluorescence-based assay is chosen for its high sensitivity.

Workflow: Tubulin Polymerization and Inhibition

G cluster_process Tubulin Dynamics cluster_intervention Compound Effect tubulin α/β-Tubulin Dimers mt Microtubule Polymer tubulin->mt Polymerization (GTP-dependent) mt->tubulin Depolymerization inhibitor Inhibitor (e.g., Vinblastine) inhibitor->tubulin Prevents Polymerization stabilizer Stabilizer (e.g., Paclitaxel) stabilizer->mt Prevents Depolymerization

Caption: The effect of inhibitors and stabilizers on tubulin polymerization dynamics.

Protocol 3: Fluorescence-Based In Vitro Tubulin Polymerization Assay

Materials:

  • Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, fluorescence reporter, and buffers)

  • Test compound, Paclitaxel (positive control for stabilization), Vinblastine (positive control for inhibition)

  • Fluorescence microplate reader with temperature control (37°C)

Procedure:

  • Reagent Preparation: Prepare all kit components on ice as per the manufacturer's instructions. Prepare a tubulin reaction mix containing buffer, GTP, and the fluorescent reporter.

  • Compound Plating: Add 10 µL of the test compound or controls, diluted in polymerization buffer, to the wells of a 96-well plate.

  • Initiation of Polymerization: Add 90 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction. The final volume should be 100 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex/Em specific to the kit's reporter dye) every 60 seconds for 60-90 minutes.

Data Analysis:

  • Plot fluorescence intensity versus time for each condition.

  • Compare the polymerization curve of the test compound to the vehicle control.

    • Inhibition: A decrease in the rate and extent of fluorescence increase compared to the control.

    • Stabilization: An increase in the rate and extent of fluorescence increase compared to the control.

  • Quantify the effect by calculating the % inhibition or enhancement of polymerization at a specific time point (e.g., 60 minutes).

ParameterRecommendationRationale
Tubulin Concentration 2-3 mg/mLAs recommended by most commercial kits to achieve robust polymerization.
Compound Conc. Range 0.1 µM to 50 µMA range sufficient to observe effects on purified protein.
Controls Paclitaxel (10 µM), Vinblastine (10 µM)Validates that the assay can detect both stabilization and inhibition.

Table 3: Recommended parameters for the in vitro tubulin polymerization assay.

3b. Western Blotting for Key Signaling Proteins

To gain further mechanistic insight, Western blotting can be used to examine the compound's effect on specific proteins involved in cell survival and apoptosis. Given that many cytotoxic agents impact pathways like MAPK/ERK and PI3K/Akt, which regulate cell proliferation and survival, these are logical starting points.

Causality Behind Experimental Choices
  • Why Western Blot? This technique allows for the semi-quantitative analysis of specific protein levels and their activation state (e.g., phosphorylation), providing a snapshot of the cellular signaling response to the compound.

  • Protein Selection:

    • Cleaved PARP: A classic hallmark of apoptosis. PARP is cleaved by activated caspase-3.

    • Phospho-ERK (p-ERK) & Total ERK: Key components of the MAPK pathway, often dysregulated in cancer.

    • Phospho-Akt (p-Akt) & Total Akt: Central nodes in the PI3K/Akt pathway, critical for cell survival.

    • β-Actin: A loading control to ensure equal protein amounts were loaded in each lane.

Hypothetical Signaling Pathway for Investigation

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt p-Akt p-Akt (Active) Akt->p-Akt Cell Survival Cell Survival p-Akt->Cell Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK p-ERK (Active) ERK->p-ERK Proliferation Proliferation p-ERK->Proliferation Test Compound Test Compound Test Compound->p-Akt Inhibition? Test Compound->p-ERK Inhibition?

Caption: Investigation of compound's effect on the PI3K/Akt and MAPK/ERK pathways.

Protocol 4: Western Blotting

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies (see Table 4)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound at its IC₅₀ for a relevant time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Incubate with ECL substrate and capture the chemiluminescent signal using an imaging system.

Data Analysis:

  • Analyze the band intensity for each protein. A decrease in p-Akt or p-ERK levels relative to their total protein levels, and an increase in cleaved PARP, would suggest the compound interferes with these survival pathways and induces apoptosis. Densitometry software can be used for semi-quantitative analysis, normalizing to the β-Actin loading control.

AntibodyRecommended DilutionSupplier Example
Cleaved PARP (Asp214) 1:1000Cell Signaling Technology
Phospho-Akt (Ser473) 1:1000Cell Signaling Technology
Total Akt 1:1000Cell Signaling Technology
Phospho-p44/42 MAPK (Erk1/2) 1:2000Cell Signaling Technology
Total p44/42 MAPK (Erk1/2) 1:1000Cell Signaling Technology
β-Actin 1:5000Sigma-Aldrich

Table 4: Example panel of primary antibodies for Western blot analysis.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for the initial characterization of this compound. By progressing from broad phenotypic assays (cytotoxicity) to more specific mechanistic studies (apoptosis, tubulin polymerization, and cell signaling), researchers can efficiently build a comprehensive profile of the compound's biological activity. The data generated from these protocols will be instrumental in determining whether this novel pyrrole derivative warrants further investigation as a potential therapeutic agent and will guide the design of subsequent in vivo studies.

References

  • Ghiță, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available at: [Link]

  • Al-Said, M. S., et al. (2014). Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Boichuk, S., et al. (2022). 2-Amino-Pyrrole-Carboxylate Attenuates Homology-Mediated DNA Repair and Sensitizes Cancer Cells to Doxorubicin. Biochemistry (Moscow). Available at: [Link]

  • Research and Journals in Pharmacy and Technology. (n.d.). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. Available at: [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. MDPI. Available at: [Link]

  • Schenone, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Available at: [Link]

  • Nishida, H., et al. (2012). Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lopatynska, O., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • MDPI. (n.d.). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. Available at: [Link]

  • Leoni, A., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex Corporation. Available at: [Link]

  • JoVE. (2023, March 21). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Cell Proliferation Reagent WST-1. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. Available at: [Link]

  • Cell Signaling Technology. (2013, May 1). Western Blotting Protocol. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. Available at: [Link]

  • JournalAgent. (n.d.). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. JournalAgent. Available at: [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

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Application Note: Quantitative Analysis of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides detailed analytical methods for the accurate quantification of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical procedures, this guide presents two primary methodologies: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a more sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring adherence to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction

Pyrrole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[6] The specific compound, this compound, and its analogues are subjects of interest in medicinal chemistry.[7][8] Accurate quantification of this molecule is paramount for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs).

The choice of an analytical method is contingent on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the intended purpose of the analysis. This guide provides a comprehensive overview of two robust methods, empowering researchers to select and implement the most suitable approach for their needs.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The reversed-phase HPLC (RP-HPLC) method is a workhorse in pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and accessibility.[9][10] The method described herein is designed for the quantification of this compound in bulk drug substance and simple formulations.

Scientific Rationale for Method Development

The selection of a C18 stationary phase is based on the non-polar nature of the benzyl and dimethyl substituents on the pyrrole ring, which promotes retention via hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of the analyte's retention time and peak shape. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a reasonable retention time and good resolution from potential impurities. The phosphate buffer maintains a consistent pH, which is crucial for the reproducible ionization state of the amino group on the pyrrole ring, thereby ensuring consistent retention.[9] A UV detector set at an appropriate wavelength (e.g., 225 nm, determined by UV scan) provides good sensitivity for the chromophoric pyrrole system.[9][11]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v)[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm[9][11]

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Analysis and System Suitability

The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve generated from the working standard solutions. System suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.[3]

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD for 6 replicate injections≤ 2.0%
Method Validation (as per ICH Q2(R1))[1][2][4]
  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: Assessed by analyzing a minimum of five concentrations across the specified range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix. The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): The relative standard deviation (%RSD) of six replicate determinations at 100% of the test concentration should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): The analysis should be repeated on a different day by a different analyst. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's reliability is assessed by making small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C).[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as the quantification of this compound in biological matrices (e.g., plasma, urine), an LC-MS/MS method is the gold standard.[12][13]

Scientific Rationale for Method Development

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.[12] Electrospray ionization (ESI) is typically used for polar and thermally labile molecules like the target analyte.[13] The method relies on Multiple Reaction Monitoring (MRM) for quantification, where a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This highly selective process minimizes interference from the complex biological matrix.[14]

Experimental Protocol

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. For example:

    • Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion

    • Internal Standard (IS): A structurally similar molecule with a different mass.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): These techniques can also be employed for cleaner extracts and improved sensitivity.[15][16]

  • Transfer the supernatant to an autosampler vial for analysis.

Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.

Method Validation (Bioanalytical)

Validation of bioanalytical methods follows similar principles to the HPLC method but with additional considerations for the biological matrix, as outlined in regulatory guidelines.

ParameterAcceptance Criteria
SelectivityNo significant interfering peaks in blank matrix from at least 6 different sources.
Matrix EffectAssessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
RecoveryThe extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible.
Calibration CurveA minimum of six non-zero standards. r² ≥ 0.99.
Accuracy and PrecisionDetermined at a minimum of four concentration levels (LLOQ, low, mid, and high QC). The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
StabilityAnalyte stability is evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and stock solution stability.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E Filtered Sample F Separation on C18 Column E->F G UV Detection (225 nm) F->G H Integrate Peak Area G->H Chromatogram I Generate Calibration Curve H->I J Quantify Analyte I->J

Caption: HPLC quantification workflow.

LCMSMS_Workflow cluster_sample_prep Bioanalytical Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_quantification Quantification P1 Plasma Sample + IS P2 Protein Precipitation (ACN) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 L1 Inject Supernatant P4->L1 Prepared Sample L2 UHPLC Separation L1->L2 L3 ESI+ Ionization L2->L3 L4 MRM Detection (Q1/Q3) L3->L4 Q1 Calculate Peak Area Ratios (Analyte/IS) L4->Q1 Mass Spec Data Q2 Determine Concentration from Calibration Curve Q1->Q2

Caption: LC-MS/MS bioanalytical workflow.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. [Link]

  • OAText. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Pharmacia. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. [Link]

  • ResearchGate. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • PubMed. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. [Link]

  • MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. [Link]

  • NIH. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • Chemical Synthesis Database. 2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile. [Link]

  • Biological and Molecular Chemistry. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

  • ResearchGate. (2015). Synthesis, characterization and biological activity of novel pyrrole compounds. [Link]

  • IRIS. (2020). Recent Developments in LC-MS. [Link]

  • PubMed. (2022). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. [Link]

  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • SynOpen. (2017). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. [Link]

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Application Notes and Protocols for the Development of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile scaffold has emerged as a promising pharmacophore with potential therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing Structure-Activity Relationship (SAR) studies for this class of compounds. We will delve into detailed synthetic protocols, robust biological evaluation methodologies, and the logical framework for interpreting SAR data, with a focus on targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.[1][2][3][4][5]

I. Synthetic Strategy and Protocols

The synthesis of this compound and its analogs can be efficiently achieved through a multicomponent reaction approach, which offers the advantages of atom economy and operational simplicity.[6] A well-established method is a variation of the Thorpe-Ziegler reaction, which involves the condensation of a β-ketonitrile with an α-amino ketone.[7][8][9][10]

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol details the synthesis of the core scaffold.

Step 1: Synthesis of 2-(benzylamino)butan-2-one

  • To a solution of 3-aminobutan-2-one (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.0 eq) and sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(benzylamino)butan-2-one.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 2-(benzylamino)butan-2-one (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of a non-nucleophilic base such as triethylamine (0.2 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.[11]

Characterization: The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.[12]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

II. Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties. The following sections outline key modifications to the core scaffold.

A. Rationale for SAR Exploration

Based on preliminary studies of similar heterocyclic compounds, the following positions on the this compound scaffold are identified as critical for modulation of biological activity:

  • N1-Benzyl Group: Substitutions on the phenyl ring can influence potency and selectivity by altering electronic and steric properties, and potentially introduce new interactions with the target protein.

  • C2-Amino Group: Acylation or alkylation of the amino group can modulate hydrogen bonding capacity and lipophilicity.

  • C4 and C5-Methyl Groups: While the current scaffold has methyl groups, exploring other small alkyl or cyclic substituents could probe the steric tolerance in this region of the molecule.

B. Proposed Analogs for Synthesis

The following table outlines a focused library of analogs for the initial SAR study.

Compound IDR1 (on Benzyl Ring)R2 (on 2-Amino Group)Rationale
Parent HHBaseline compound
A-1 4-ClHElectron-withdrawing group to probe electronic effects
A-2 4-OCH₃HElectron-donating group to probe electronic effects
A-3 4-CF₃HStrong electron-withdrawing and lipophilic group
A-4 3,4-diClHExplore steric and electronic effects of multiple substituents
B-1 HCOCH₃Acylation to reduce basicity and increase hydrogen bond acceptor capacity
B-2 HCH₃N-alkylation to increase lipophilicity and remove hydrogen bond donor
C. SAR Workflow Diagram

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Parent Parent Compound (R1=H, R2=H) Analogs Analog Library (A-1 to B-2) Parent->Analogs Systematic Modification InVitro In Vitro Assays (Cytotoxicity, mTOR Kinase) Analogs->InVitro InVivo In Vivo Xenograft (Lead Candidates) InVitro->InVivo SAR_Data SAR Data Analysis (IC50 values) InVitro->SAR_Data InVivo->SAR_Data NextGen Design of Next-Generation Analogs SAR_Data->NextGen

Caption: Workflow for the SAR study of this compound analogs.

III. Biological Evaluation Protocols

A. In Vitro Assays

This assay assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known mTOR inhibitor).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

This assay directly measures the inhibitory effect of the compounds on mTOR kinase activity.

  • Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293T overexpressing mTOR) and immunoprecipitate the mTORC1 complex using an anti-Raptor antibody.[13]

  • Kinase Reaction: Set up the kinase reaction in a 96-well plate containing the immunoprecipitated mTORC1, a substrate (e.g., recombinant 4E-BP1), ATP, and varying concentrations of the test compounds.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection: Stop the reaction and detect the phosphorylation of the substrate using a phospho-specific antibody via Western blotting or a LanthaScreen® Eu Kinase Binding Assay.[14]

  • Data Analysis: Quantify the level of substrate phosphorylation and calculate the IC50 value for each compound.

B. In Vivo Efficacy Studies

This protocol evaluates the in vivo antitumor efficacy of lead compounds.[15][16]

  • Cell Culture: Culture HCT116 human colorectal carcinoma cells in an appropriate medium until they reach 80-90% confluency.[17]

  • Animal Acclimatization: Acclimate female athymic nude mice (4-6 weeks old) for at least one week before the experiment.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.[17]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment: When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compounds and vehicle control via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Endpoint: Continue treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined size. Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group.

IV. Proposed Mechanism of Action and Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism.[1][3][4][5] Dysregulation of this pathway is a common event in many cancers.[4] The this compound analogs are hypothesized to exert their anticancer effects by inhibiting mTOR kinase, a key component of this pathway.[13][14][18]

PI3K/Akt/mTOR Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Inhibitor 2-Aminopyrrole Analogs Inhibitor->mTORC1 Inhibits

Sources

Application Notes and Protocols for High-Throughput Screening of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Substituted Pyrroles in Drug Discovery

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutics.[2][3] This application note focuses on 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile , a specific derivative with potential for discovery of novel bioactive agents through high-throughput screening (HTS). While extensive biological data for this particular compound is not yet publicly available, its structural similarity to other biologically active pyrroles, such as inhibitors of metallo-β-lactamases, suggests its potential as a valuable screening compound.[4][5]

This document provides a comprehensive guide for researchers on how to effectively incorporate this compound into HTS campaigns. We will cover its physicochemical properties, detailed protocols for compound handling and screening, and strategies for hit confirmation. The methodologies described herein are based on established HTS principles and are designed to be adaptable to various biological targets.[6][7][8]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is crucial for successful HTS.[9][10] These properties influence its behavior in assays, including solubility and potential for non-specific interactions. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource/Method
CAS Number 55817-72-6
Molecular Formula C₁₄H₁₅N₃Calculated
Molecular Weight 225.29 g/mol Calculated
Appearance White to light yellow powder (predicted)
Solubility Predicted to be soluble in DMSO and other organic solvents. Low aqueous solubility is expected.[9][11]Prediction based on chemical structure
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.General chemical knowledge

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from initial assay development to hit validation.[6][8] The following diagram illustrates a standard workflow for screening this compound.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation cluster_followup Follow-up Compound_Prep Compound Preparation (Solubilization & Plating) Primary_Screen Primary HTS Compound_Prep->Primary_Screen Assay_Dev Assay Development & Optimization Assay_Dev->Primary_Screen Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response SAR SAR Studies Dose_Response->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Protocols

Protocol 1: Compound Solubilization and Plate Preparation

Accurate and consistent compound preparation is fundamental to reliable HTS data.[9] Given the predicted low aqueous solubility of this compound, a dimethyl sulfoxide (DMSO) stock solution is recommended.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Acoustic liquid handler or automated multichannel pipette

  • 384-well polypropylene microplates

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of the compound.

    • Dissolve the compound in DMSO to create a 10 mM stock solution.

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Store the stock solution at -20°C in a desiccated environment.

  • Intermediate Plate Preparation:

    • Thaw the 10 mM stock solution at room temperature.

    • Create an intermediate plate by diluting the stock solution to 1 mM in DMSO.

    • This intermediate plate will be used for creating the final assay plates.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, transfer a precise volume of the 1 mM compound solution to the 384-well assay plates to achieve the desired final concentration (e.g., 10 µM) upon addition of assay reagents.[6]

    • Include appropriate controls:

      • Negative controls: Wells containing only DMSO (vehicle).

      • Positive controls: Wells containing a known inhibitor or activator of the target.

Protocol 2: Hypothetical Primary HTS Assay - Kinase Inhibition

Pyrrole derivatives have been identified as kinase inhibitors.[12] This protocol describes a hypothetical biochemical assay to screen this compound for inhibitory activity against a generic protein kinase.

Assay Principle:

This is a fluorescence-based assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher concentration of ATP, leading to a stronger fluorescence signal.

Materials:

  • Kinase enzyme and its specific substrate

  • ATP

  • Kinase assay buffer

  • Fluorescence-based ATP detection kit

  • 384-well white, opaque microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at 2x the final desired concentration.

  • Assay Execution:

    • To the assay plates containing the pre-dispensed compound and controls, add the 2x kinase solution.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the 2x substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader.

Protocol 3: Hit Confirmation and Data Analysis

The goal of this stage is to confirm the activity of initial "hits" and eliminate false positives.[13][14][15]

Procedure:

  • Data Normalization:

    • Normalize the raw data from the primary screen using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Calculate the percent inhibition for each compound.

  • Hit Selection:

    • Define a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

    • Compounds that meet this criterion are considered primary hits.

  • Hit Confirmation (Re-testing):

    • Re-test the primary hits in the same assay to confirm their activity.

    • This step helps to eliminate false positives due to experimental error.

  • Dose-Response Analysis:

    • For confirmed hits, perform a dose-response analysis to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).

    • Test the compound over a range of concentrations (e.g., 8-point serial dilution).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀.

Strategies for Mitigating False Positives

A significant challenge in HTS is the identification and elimination of false positives.[13] The following diagram outlines a decision-making process for triaging hits.

False_Positive_Triage Primary_Hit Primary Hit Identified Reconfirm Re-confirm in Primary Assay Primary_Hit->Reconfirm Orthogonal_Assay Test in Orthogonal Assay (different technology) Reconfirm->Orthogonal_Assay Confirmed False_Positive False Positive Reconfirm->False_Positive Not Confirmed Counter_Screen Perform Counter-Screen (assay interference) Orthogonal_Assay->Counter_Screen Active Orthogonal_Assay->False_Positive Inactive SAR_Analysis Analyze Structure-Activity Relationship (SAR) Counter_Screen->SAR_Analysis No Interference Counter_Screen->False_Positive Interference Validated_Hit Validated Hit SAR_Analysis->Validated_Hit SAR Established SAR_Analysis->False_Positive Singleton

Caption: A decision tree for the validation and triage of HTS hits.

Conclusion

This compound represents a promising starting point for hit-finding campaigns. By leveraging the protocols and strategies outlined in this application note, researchers can effectively screen this compound, identify potential hits, and advance them through the drug discovery pipeline. Careful attention to compound handling, assay design, and hit validation will be critical for success.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. (2008). Journal of Biomolecular Screening. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. (2018). Journal of Developing Drugs. [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics, National Academies Press (US). [Link]

  • High Throughput Screening: Methods and Protocols. (2016). SpringerLink. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). CHIMIA International Journal for Chemistry. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • High Throughput Drug Screening. Sygnature Discovery. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). European Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. [Link]

  • High throughput microsomal stability assay for insoluble compounds. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). ALWSCI. [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

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Application Notes and Protocols for the In Vivo Formulation of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on the Rational Formulation of Novel Chemical Entities

The journey from a promising novel chemical entity (NCE) to a viable in vivo research tool is paved with meticulous formulation science. The compound at the heart of this guide, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, represents a common challenge in preclinical development: a potentially poorly soluble molecule requiring a tailored delivery system to elicit a biological response in animal models. This document eschews a one-size-fits-all template, instead offering a comprehensive, logic-driven framework for the systematic development and validation of formulations suitable for in vivo studies. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies presented are not merely procedural but are substantiated by causal reasoning and empirical validation.

I. Pre-Formulation Assessment: The Cornerstone of a Successful Formulation

Before embarking on the formulation of this compound, a thorough understanding of its intrinsic physicochemical properties is paramount. These foundational data points will dictate the most appropriate formulation strategy.

Solubility Determination

The solubility of a compound is a critical determinant of its oral bioavailability and dictates the feasibility of parenteral formulations. An initial solubility screen in a panel of pharmaceutically relevant solvents and buffers is the first experimental step.

Protocol 1: Equilibrium Solubility Assessment

  • Materials: this compound, a selection of vehicles (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.9% saline, polyethylene glycol 400 (PEG 400), propylene glycol (PG), corn oil, dimethyl sulfoxide (DMSO)), orbital shaker, centrifuge, HPLC-UV or other suitable analytical method.

  • Procedure:

    • Add an excess amount of the compound to a known volume of each vehicle in separate vials.

    • Incubate the vials at a controlled temperature (e.g., 25°C and 37°C) on an orbital shaker for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method.

Data Presentation: Solubility Profile

VehicleSolubility at 25°C (µg/mL)Solubility at 37°C (µg/mL)
WaterTo be determinedTo be determined
PBS pH 7.4To be determinedTo be determined
0.9% SalineTo be determinedTo be determined
PEG 400To be determinedTo be determined
Propylene GlycolTo be determinedTo be determined
Corn OilTo be determinedTo be determined
DMSOTo be determinedTo be determined
Solid-State Characterization

The crystalline form of a drug can significantly impact its solubility and dissolution rate. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can provide valuable insights into the compound's solid-state properties.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This parameter is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A LogP value between 1 and 3 is often considered optimal for oral absorption.

II. Formulation Strategies for Different Routes of Administration

The choice of administration route depends on the experimental objective. The following sections detail formulation approaches for oral, intravenous, and intraperitoneal delivery.

Oral Administration

For compounds with low aqueous solubility, oral bioavailability is often limited by the dissolution rate.[1] Formulation strategies aim to enhance dissolution or present the drug in a solubilized form.

Workflow for Oral Formulation Development

Caption: Workflow for Oral Formulation.

Option 1: Aqueous Suspension

This is a common and straightforward approach for water-insoluble compounds.[2][3]

Protocol 2: Preparation of an Aqueous Suspension

  • Materials: this compound, suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethyl cellulose (CMC)), wetting agent (e.g., 0.1% w/v Tween 80), sterile water for injection, mortar and pestle or homogenizer.

  • Procedure:

    • Weigh the required amount of the compound.

    • In a mortar, add a small amount of the wetting agent to the compound and triturate to form a smooth paste.

    • Gradually add the suspending vehicle while continuously mixing to ensure a uniform dispersion.

    • Transfer the suspension to a calibrated volumetric flask and add the vehicle to the final volume.

    • Homogenize the suspension if necessary to reduce particle size.

Option 2: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4]

Protocol 3: Preparation of an Oil-in-Water Emulsion

  • Materials: this compound, oil phase (e.g., corn oil, sesame oil), aqueous phase (e.g., water for injection), emulsifying agent (e.g., lecithin, polysorbate 80), high-shear homogenizer.

  • Procedure:

    • Dissolve the compound in the oil phase. Gentle heating may be required.

    • Dissolve the emulsifying agent in the aqueous phase.

    • Gradually add the oil phase to the aqueous phase while homogenizing at high speed until a stable emulsion is formed.

Intravenous Administration

Intravenous (IV) administration requires the compound to be in a true solution to avoid the risk of embolism.[5][6] This is often the most challenging route for poorly soluble compounds.

Workflow for Intravenous Formulation Development

Caption: Workflow for Intravenous Formulation.

Option 1: Co-solvent System

A mixture of a water-miscible organic solvent and water can be used to dissolve the compound.[5]

Protocol 4: Preparation of a Co-solvent Formulation

  • Materials: this compound, co-solvent (e.g., DMSO, PEG 400, ethanol), aqueous vehicle (e.g., saline, PBS).

  • Procedure:

    • Dissolve the compound in the minimum amount of the co-solvent.

    • Slowly add the aqueous vehicle while vortexing to avoid precipitation.

    • The final concentration of the organic solvent should be kept as low as possible to minimize toxicity. A common co-solvent system is 10% DMSO, 40% PEG 400, and 50% water.

    • Sterile filter the final solution through a 0.22 µm filter.

Option 2: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8]

Protocol 5: Preparation of a Cyclodextrin Formulation

  • Materials: this compound, cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD)), sterile water for injection.

  • Procedure:

    • Prepare a solution of the cyclodextrin in water.

    • Add the compound to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound is completely dissolved.

    • Sterile filter the final solution.

Intraperitoneal Administration

Intraperitoneal (IP) injection is a common route for preclinical studies. While solutions are preferred, suspensions can also be administered via this route.[6] Formulations for IP injection should be sterile, isotonic, and non-irritating.[6]

Protocol 6: Preparation of a Formulation for IP Injection

  • For Solutions: Follow the protocols for IV formulations (Protocol 4 or 5), ensuring the final vehicle is well-tolerated in the peritoneal cavity.

  • For Suspensions: Follow the protocol for aqueous suspensions (Protocol 2), using sterile components and aseptic techniques. The particle size should be minimized to reduce irritation.

III. Analytical Methods for Formulation Characterization and Quantification

A validated analytical method is essential for determining the concentration of this compound in the formulation and in biological samples. High-performance liquid chromatography (HPLC) with UV detection is a common choice.

Key Parameters for Method Validation:

  • Specificity: The ability to detect the analyte in the presence of other components.

  • Linearity: The relationship between the analytical response and the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

IV. Stability Assessment of the Formulation

The stability of the formulation must be evaluated to ensure that the compound remains in its desired state (dissolved or suspended) and does not degrade over the duration of the study.

Protocol 7: Short-Term Stability Assessment

  • Prepare the formulation as described in the protocols above.

  • Store aliquots of the formulation at different conditions (e.g., room temperature, 4°C).

  • At various time points (e.g., 0, 4, 8, 24 hours), visually inspect the formulation for any signs of precipitation or phase separation.

  • Quantify the concentration of the compound using the validated analytical method to assess for any degradation.

V. Conclusion and Best Practices

The successful in vivo evaluation of this compound is critically dependent on the development of a robust and well-characterized formulation. The protocols and workflows outlined in this guide provide a systematic approach to achieving this. It is imperative to initiate formulation development with a thorough pre-formulation assessment to inform the selection of the most appropriate strategy. Each formulation should be rigorously characterized and its stability confirmed before use in animal studies. By adhering to these principles, researchers can ensure the reliable and reproducible delivery of their test compound, leading to more meaningful and translatable in vivo data.

VI. References

  • Vertex AI Search. (n.d.). Excipients for Parenterals.

  • Vertex AI Search. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.

  • Vertex AI Search. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation - Roquette.

  • Powell, M. F., Nguyen, T., & Baloian, L. (n.d.). Compendium of Excipients for Parenteral Formulations. PDA Journal of Pharmaceutical Science and Technology.

  • Vertex AI Search. (n.d.). Full article: Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.

  • Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy.

  • Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC - PubMed Central.

  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200.

  • Vertex AI Search. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF - ResearchGate.

  • van der Schaaf, M. R., et al. (2002). Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days. PubMed.

  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach.

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • National Agricultural Library. (n.d.). Search Hedges for Alternatives to Oral Gavage in Mice and Rats by the Animal Welfare Information Center.

  • ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?

  • Benchchem. (n.d.). Pumafentrine Vehicle Selection for Oral Administration in Mice: A Technical Support Guide.

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central.

  • ChemWhat. (n.d.). This compound CAS#: 55817-72-6.

  • ResearchGate. (n.d.). Comparison of vehicles for rat (injection volume 1ml/kg) and mouse...

  • Wang, X., et al. (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.

  • Chemical Synthesis Database. (2025). 2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile.

  • PubChem. (n.d.). 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile.

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.

  • Mol, M. N. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile.

  • PubChem. (n.d.). 2-Amino-1H-pyrrole-3-carbonitrile.

  • Sigma-Aldrich. (n.d.). 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile.

  • Bakulev, V. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PMC - NIH.

  • Google Patents. (n.d.). CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives.

  • Benchchem. (n.d.). Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

Sources

protocol for synthesizing derivatives of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust Multi-Component Protocol for the Synthesis of 2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile and Its Derivatives

Abstract

The 2-amino-1H-pyrrole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antibacterial and enzyme-inhibiting activities.[1][2] Derivatives of this class, particularly N-benzyl substituted variants, have shown promise as broad-spectrum metallo-β-lactamase inhibitors, addressing critical challenges in antibiotic resistance.[2] This document provides a detailed, field-proven protocol for the synthesis of this compound via an efficient one-pot, multi-component reaction. We will elucidate the underlying reaction mechanism, provide step-by-step experimental procedures, and discuss strategies for derivatization, purification, and characterization.

Principle and Reaction Mechanism

The synthesis of highly substituted 2-aminopyrroles can be achieved through various multi-component reactions (MCRs), which are highly valued for their efficiency and atom economy.[3] The protocol described herein is a variation of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of an α-amino ketone with a compound containing an active methylene group, such as malononitrile.

Causality of the Mechanism: The reaction proceeds through a sequence of well-understood organic transformations:

  • Imine/Enamine Formation: The reaction is initiated by the condensation of the ketone (3-methyl-2-butanone) with the primary amine (benzylamine) to form an enamine intermediate. This step is crucial as it activates the α-position of the ketone for subsequent nucleophilic attack.

  • Knoevenagel Condensation: Concurrently, the base catalyst (piperidine) facilitates a Knoevenagel condensation between a second molecule of the ketone and the active methylene group of malononitrile, forming a vinyl dinitrile intermediate.

  • Michael Addition: The enamine formed in the first step then acts as a nucleophile, attacking the electron-deficient β-carbon of the vinyl dinitrile intermediate in a classic Michael addition. This key step constructs the carbon backbone of the pyrrole ring.

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a rapid intramolecular cyclization, where the amino group attacks one of the nitrile groups. Subsequent tautomerization and aromatization lead to the stable 2-amino-1H-pyrrole-3-carbonitrile product.

This one-pot synthesis is highly efficient because the sequential reactions proceed without the need to isolate intermediates, saving time and resources.

reaction_mechanism reagents Starting Materials: 3-Methyl-2-butanone + Benzylamine + Malononitrile enamine Step 1: Enamine Formation (Ketone + Amine) reagents->enamine Piperidine (Base) michael_adduct Step 2: Michael Addition (Enamine attacks activated nitrile) enamine->michael_adduct Reacts with Knoevenagel adduct cyclized_intermediate Step 3: Intramolecular Cyclization (Amino group attacks nitrile) michael_adduct->cyclized_intermediate Spontaneous product Final Product: 2-Amino-1-benzyl-4,5-dimethyl -1H-pyrrole-3-carbonitrile cyclized_intermediate->product Tautomerization & Aromatization experimental_workflow setup 1. Reaction Setup (Flask, Stirrer, Solvent) reagents 2. Reagent Addition (Ketone, Amine, Nitrile, Catalyst) setup->reagents reflux 3. Reaction (Heat to Reflux, 4-6h) reagents->reflux tlc Monitor with TLC reflux->tlc workup 4. Work-up (Solvent Removal, Extraction, Washing) tlc->workup Reaction Complete purify 5. Purification (Recrystallization or Chromatography) workup->purify characterize 6. Characterization (NMR, IR, MS) purify->characterize

Sources

Application Notes and Protocols for 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Pyrrole Scaffold

The 2-amino-1H-pyrrole-3-carbonitrile core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its inherent structural features, including a hydrogen bond donor (amino group), a hydrogen bond acceptor (nitrile group), and multiple sites for substitution, allow for facile chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This document provides an in-depth guide to the applications of a specific, promising derivative: 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS 55817-72-6).

While extensive primary literature on this exact molecule is emerging, its close structural analogs and preliminary data suggest significant potential in several therapeutic areas. Notably, the diphenyl analog, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, is a well-characterized inhibitor of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. This strong precedent makes the dimethyl analog a prime candidate for development as a novel antibacterial agent. Furthermore, there is evidence suggesting its utility in oncology and neuroprotection, marking it as a versatile starting point for drug discovery campaigns.

This guide will detail the prospective applications, provide a robust synthetic protocol, and outline key biological assays to empower researchers in their exploration of this promising compound.

Part 1: Prospective Medicinal Chemistry Applications

Metallo-β-Lactamase (MBL) Inhibition: Combating Antibiotic Resistance

The most strongly supported application for this compound is as an inhibitor of metallo-β-lactamases. MBLs are a class of zinc-dependent enzymes produced by bacteria that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.

Causality of Action (Hypothesized): Based on structure-activity relationship (SAR) studies of the diphenyl analog, several key structural motifs of this compound are critical for MBL inhibition:

  • The N-benzyl group is thought to engage in hydrophobic interactions within the enzyme's active site.

  • The 2-amino group and 3-carbonitrile group likely play a role in coordinating with the catalytic zinc ions or interacting with key amino acid residues in the active site, disrupting the hydrolytic mechanism.

  • The 4,5-dimethyl groups , while less bulky than the diphenyl groups of the parent compound, still provide necessary steric hindrance and hydrophobic interactions to position the molecule correctly within the active site.

By inhibiting MBLs, this compound has the potential to restore the efficacy of existing β-lactam antibiotics when used in combination therapy.

cluster_bacteria Bacterial Cell cluster_drug Antibiotic Antibiotic CellWall Cell Wall Synthesis Antibiotic->CellWall Inhibits MBL Metallo-β-Lactamase MBL->Antibiotic Inactivates Lysis Cell Lysis CellWall->Lysis Leads to Pyrrole 2-amino-1-benzyl-4,5-dimethyl- 1H-pyrrole-3-carbonitrile Pyrrole->MBL Inhibits

Figure 1: Hypothesized mechanism of MBL inhibition.

Anticancer Activity: Targeting Proliferative Pathways

Preliminary data suggests that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways. The pyrrole scaffold is a common feature in many kinase inhibitors, and it is plausible that this compound or its derivatives could target protein kinases involved in cancer cell proliferation and survival.

Neuroprotection: Mitigating Neuronal Damage

The potential neuroprotective effects of this compound have also been noted, particularly in models of oxidative stress-induced neuronal damage. Many neurodegenerative diseases are characterized by oxidative stress and subsequent neuronal cell death. Compounds that can mitigate these effects are of high interest. The antioxidant properties could stem from the ability of the aminopyrrole core to scavenge reactive oxygen species (ROS) or to modulate intracellular signaling pathways involved in the cellular stress response.

Part 2: Experimental Protocols

Synthesis Protocol: Multi-component Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of the target compound. It follows a multi-component reaction approach, which is efficient and atom-economical.

Materials:

  • 3-Hydroxy-2-butanone (Acetoin)

  • Benzylamine

  • Malononitrile

  • Ethanol (Absolute)

  • Triethylamine

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE) or Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetoin (0.88 g, 10 mmol) and benzylamine (1.1 mL, 10 mmol).

  • Addition of Reagents: To this mixture, add malononitrile (0.66 g, 10 mmol) and absolute ethanol (20 mL).

  • Catalyst Addition: Add triethylamine (1.4 mL, 10 mmol) to the reaction mixture. The triethylamine acts as a basic catalyst to promote the condensation reactions.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will be a dark, oily solid. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting with 1:4 and gradually increasing to 3:7) as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Acetoin Acetoin reagents + Acetoin->reagents Benzylamine Benzylamine Benzylamine->reagents Malononitrile Malononitrile catalyst Triethylamine, EtOH Reflux Malononitrile->catalyst Product 2-amino-1-benzyl-4,5-dimethyl- 1H-pyrrole-3-carbonitrile reagents->catalyst catalyst->Product

Figure 2: Synthetic scheme for the target compound.

Biological Assay Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the title compound against a bacterial strain expressing a metallo-β-lactamase (e.g., E. coli expressing NDM-1).

Materials:

  • This compound

  • MBL-producing bacterial strain (e.g., E. coli NDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • DMSO (for stock solution)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 colonies of the MBL-producing bacteria.

    • Suspend the colonies in sterile CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity). This can be assessed visually or by reading the optical density at 600 nm with a plate reader.

Self-Validation:

  • The positive control must show clear turbidity, confirming the viability of the inoculum.

  • The negative control must remain clear, ensuring the sterility of the medium.

  • The assay should be performed in triplicate to ensure reproducibility.

Part 3: Data Presentation and Visualization

Quantitative Data Summary

The following table provides a template for summarizing the biological activity data for this compound.

Assay Type Target/Cell Line Metric Value (µM) Reference Compound Ref. Value (µM)
AntimicrobialE. coli (NDM-1)MICExperimental DataMeropenemKnown MIC
AnticancerMCF-7 (Breast Cancer)IC₅₀Experimental DataDoxorubicinKnown IC₅₀
NeuroprotectionSH-SY5Y (Neuroblastoma)EC₅₀Experimental DataQuercetinKnown EC₅₀
Experimental Workflow Visualization

cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Multi-component Reaction Purify Column Chromatography Start->Purify Characterize NMR, MS Purify->Characterize PrimaryAssay Primary Screening (e.g., MBL Inhibition) Characterize->PrimaryAssay Hit Active Hit? PrimaryAssay->Hit SecondaryAssay Secondary Assays (Anticancer, Neuroprotection) Hit->SecondaryAssay Yes Lead Lead Compound Identification SecondaryAssay->Lead

Figure 3: General workflow from synthesis to lead identification.

Conclusion and Future Directions

This compound stands out as a compound of significant interest for medicinal chemistry research. The strong evidence from its diphenyl analog, coupled with preliminary data on its own biological activities, positions it as a versatile scaffold for the development of novel therapeutics. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound. Future work should focus on comprehensive SAR studies to optimize its activity in each of the identified therapeutic areas, as well as in-depth mechanistic studies to fully elucidate its mode of action.

References

  • Frontiers. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Institutes of Health. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Retrieved from [Link]

  • National Institutes of Health. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Retrieved from [Link]

  • Springer Nature. Antimicrobial Assay. Retrieved from [Link]

  • Spandidos Publications. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]

  • Grokipedia. Thorpe reaction. Retrieved from [Link]

  • Frontiers. In Vitro Model Systems for Studies Into Retinal Neuroprotection. Retrieved from [Link]

  • Wikipedia. Thorpe reaction. Retrieved from [Link]

  • National Institutes of Health. Short and Modular Synthesis of Substituted 2-Aminopyrroles. Retrieved from [Link]

  • PubMed. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Retrieved from [Link]

  • Buchler GmbH. Thorpe-Ziegler reaction. Retrieved from [Link]

  • ResearchGate. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Retrieved from [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • The University of Queensland. Optimisation of Lead Inhibitors of the Imipenemase 1 (IMP-1) Metallo-β-lactamase Enzyme. Retrieved from [Link]

  • Wikipedia. Gewald reaction. Retrieved from [Link]

  • The University of Queensland. diphenyl-1H-pyrrole-3-carbonitrile as.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this highly functionalized pyrrole scaffold. We understand that while the synthesis of such molecules can be straightforward, achieving high purity is often the most significant challenge. This guide consolidates our in-field experience and best practices into a series of troubleshooting steps and frequently asked questions to help you navigate common purification hurdles.

The core of purification is understanding the potential impurities. The synthesis of polysubstituted aminopyrroles, often through multi-component reactions, can introduce a range of challenging impurities including unreacted starting materials, reaction intermediates, and polymeric side products. These side reactions are particularly common in related syntheses like the Gewald reaction for aminothiophenes, which often produce dark, tarry mixtures if not properly controlled[1]. This guide will provide logical, step-by-step strategies to isolate your target compound with the desired purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the purification of this compound.

Q1: My crude product is a dark brown, sticky oil or tar-like solid. What causes this and what is the first step I should take?

A: A dark and tarry crude product is a classic sign of polymerization or the formation of complex side products, often exacerbated by elevated reaction temperatures[1]. The aminopyrrole core, while aromatic, can be susceptible to degradation under harsh conditions.

  • Causality: The likely cause is the formation of high-molecular-weight polymers from starting materials or intermediates. The presence of both an amino group and a nitrile group on the pyrrole ring contributes to its reactivity[2].

  • Immediate Action: Before attempting advanced purification, perform a simple workup. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If it's not fully soluble, the insoluble material is likely polymeric. Filter this off. Wash the organic solution with brine to remove any water-soluble impurities. This initial cleanup is crucial. If the color persists, a charcoal treatment or a silica gel plug filtration can be effective first steps.

Q2: My TLC analysis shows multiple spots, with some very close to my product's Rf value. How can I improve the separation?

A: Co-eluting impurities are common, especially unreacted intermediates or isomers. The key is to systematically optimize your chromatographic conditions.

  • Causality: Structurally similar impurities, such as an N-unsubstituted precursor or a positional isomer, will have similar polarities, making separation difficult.

  • Solution Strategy: You must screen different solvent systems. A single solvent system is rarely optimal. Start with a standard hexane/ethyl acetate system and then try systems with different selectivities, such as DCM/methanol or toluene/acetone. Adding a small amount of a modifier like triethylamine (~0.1-1%) can sharpen peaks for basic compounds like aminopyrroles by deactivating acidic sites on the silica gel. For challenging separations, consider switching to a different stationary phase like alumina or using reverse-phase HPLC[3].

Q3: I am struggling to induce crystallization of my purified product. It keeps "oiling out." What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This usually happens when the compound is too soluble in the solvent or when the solution is supersaturated too quickly.

  • Causality: The benzyl and dimethyl groups lend greasy, non-polar character, while the amino and nitrile groups provide polarity. This amphiphilic nature can complicate crystallization.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. Avoid shocking the solution by placing it directly into a freezer.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or DCM). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane, or water) until the solution becomes faintly cloudy. Warm slightly to clarify and then cool slowly. Recrystallization from a mixture of ethyl acetate and hexanes is a common strategy for related compounds[4].

    • Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to induce crystallization.

Q4: What are the most probable chemical impurities I should be looking for?

A: Understanding the reaction mechanism allows you to predict the likely impurities. For a typical multi-component synthesis, you should anticipate:

  • Unreacted Starting Materials: Benzylamine, 3,4-dimethyl-2-butanone (or equivalent ketone), and malononitrile.

  • Reaction Intermediates: The Knoevenagel condensation product between the ketone and malononitrile is a very common intermediate in related syntheses[5][6].

  • Side Products: Dimerization of the Knoevenagel intermediate is a known competing reaction[1]. Additionally, hydrolysis of the nitrile group to an amide or carboxylic acid can occur if water is present, especially under acidic or basic workup conditions.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to solving specific purification problems.

Problem 1: Low Purity (<95%) After Flash Column Chromatography
Probable Cause Scientific Rationale Suggested Solution
Inappropriate Solvent System The polarity of the eluent is not optimized to resolve the target compound from its impurities. A good separation requires a balance where the product has an Rf value of ~0.25-0.35.Perform a systematic TLC screening with different solvent systems. Test hexane/ethyl acetate, DCM/methanol, and toluene/acetone. For basic compounds, add 0.5% triethylamine to the eluent to reduce tailing on silica gel.
Column Overloading Too much crude material was loaded onto the column relative to the amount of silica gel. This prevents proper separation, causing bands to broaden and overlap.Maintain a sample-to-silica gel ratio between 1:50 and 1:100 by weight. For difficult separations, a higher ratio (e.g., 1:200) may be necessary.
Compound Degradation on Silica Silica gel is acidic and can cause degradation of sensitive compounds. The amino group on the pyrrole ring may interact strongly or catalyze decomposition.1. Deactivate the Silica: Flush the packed column with the mobile phase containing 1% triethylamine before loading the sample. 2. Switch Stationary Phase: Use neutral or basic alumina instead of silica gel. 3. Use Reverse-Phase Chromatography: If the compound is stable in polar solvents, C18-functionalized silica with a water/acetonitrile or water/methanol mobile phase is an excellent alternative[3].
Problem 2: Persistent Color in the Final Product
Probable Cause Scientific Rationale Suggested Solution
High-Molecular-Weight Byproducts Polymeric or conjugated impurities formed during the reaction are often highly colored and may co-elute with the product in small amounts.1. Activated Charcoal Treatment: Dissolve the product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (1-2% by weight), heat to reflux for 15-30 minutes, and filter hot through a pad of Celite. Caution: This can reduce yield due to product adsorption. 2. Trituration: If the product is a solid, suspend it in a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or hexanes). Stir vigorously, then filter to collect the purified solid.
Oxidation of the Amino Group 2-aminopyrroles can be susceptible to air oxidation over time, leading to the formation of colored impurities.Work under an inert atmosphere (nitrogen or argon) during the final stages of purification and drying. Store the final product under inert gas, protected from light, and at a low temperature.

Section 3: Standardized Purification Protocols

These protocols provide a validated starting point for purification. Always begin with a small-scale trial.

Protocol 1: High-Resolution Flash Column Chromatography
  • Preparation:

    • Select an appropriate solvent system via TLC analysis, aiming for a product Rf of ~0.3. A gradient system from 5% to 30% ethyl acetate in hexane is a good starting point. Add 0.5% triethylamine to both solvents if tailing is observed.

    • Prepare the crude sample by adsorbing it onto a small amount of silica gel ("dry loading"). This is superior to liquid injection for resolution. To do this, dissolve the crude product in a minimal amount of DCM or ethyl acetate, add silica gel (2-3 times the mass of the crude product), and evaporate the solvent until a free-flowing powder is obtained.

  • Column Packing:

    • Pack a glass column with silica gel (60 Å, 230-400 mesh) as a slurry in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks. The bed height should be approximately 10-15 times its diameter.

  • Elution and Collection:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the starting solvent mixture, gradually increasing the polarity according to your gradient plan.

    • Collect fractions and monitor them by TLC. Combine fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. To remove the last traces of high-boiling solvents like triethylamine, co-evaporate with a lower-boiling solvent like DCM two to three times.

Protocol 2: Recrystallization via Solvent/Anti-Solvent Method
  • Solvent Selection:

    • Identify a "good" solvent in which your compound is highly soluble when hot but poorly soluble when cold (e.g., ethyl acetate, isopropanol, or acetone).

    • Identify an "anti-solvent" in which your compound is poorly soluble (e.g., hexanes, heptane, or distilled water). The two solvents must be miscible.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid. Use a magnetic stirrer and hot plate.

  • Addition of Anti-Solvent:

    • While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.

    • Dry the crystals under a high vacuum to remove all residual solvent.

Section 4: Visual Workflows

Diagram 1: Troubleshooting Logic for Purification

Purification_Troubleshooting start Crude Product Analysis (TLC, ¹H NMR) purity_check Purity > 95%? start->purity_check end_ok Product is Pure (Characterize & Store) purity_check->end_ok Yes main_impurity_type What is the main issue? purity_check->main_impurity_type No color_issue Colored Impurities main_impurity_type->color_issue Color multiple_spots Multiple Spots (TLC) main_impurity_type->multiple_spots Separation oiling_out Crystallization Fails (Oiling Out) main_impurity_type->oiling_out Physical Form solve_color 1. Charcoal Treatment 2. Silica Plug Filtration color_issue->solve_color solve_spots Optimize Column Chromatography (See Protocol 1 & Table) multiple_spots->solve_spots solve_oiling Optimize Crystallization (See Protocol 2) oiling_out->solve_oiling re_evaluate Re-analyze Purified Material solve_color->re_evaluate solve_spots->re_evaluate solve_oiling->re_evaluate re_evaluate->purity_check

Caption: A decision-making workflow for troubleshooting common purification issues.

Diagram 2: Selecting a Primary Purification Method

Method_Selection start Assess Crude Product physical_state Is the crude product a solid? start->physical_state solid_purity Initial Purity? (e.g., by ¹H NMR) physical_state->solid_purity Yes chromatography Primary Method: Flash Column Chromatography physical_state->chromatography No (Oil/Tar) is_solid YES is_oil NO (Oil/Tar) solid_purity->chromatography Low Purity (<80%) crystallization Primary Method: Recrystallization solid_purity->crystallization High Purity (>80%) high_purity Relatively High (>80%) low_purity Low / Complex Mixture (<80%) post_chrom_xtal Follow with Crystallization for final polishing chromatography->post_chrom_xtal

Caption: A decision tree for choosing between chromatography and crystallization.

References

  • Sabour, R., Fassihi, A., & Shaabani, A. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available from: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Wikipedia. Gewald reaction. Available from: [Link]

  • Li, Y., et al. (2016). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Zimmerman, J. B. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]

  • SIELC Technologies. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • Reddy, T. R., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. Available from: [Link]

Sources

Technical Support Center: Stability of 2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a substituted pyrrole, understanding its behavior in various experimental settings is crucial for obtaining reliable and reproducible results. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to proactively address stability issues.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Color Change in Solution (e.g., to yellow, brown, or black)
  • Potential Cause: This often indicates degradation of the pyrrole ring, which is susceptible to oxidation and polymerization, especially under certain conditions. The formation of colored byproducts is a common indicator of such reactions. Pyrroles can readily polymerize in the presence of small amounts of acid to form dark-colored resins.

  • Troubleshooting Steps:

    • pH Assessment: Immediately measure the pH of your solution. Acidic conditions can catalyze the degradation of pyrroles.[1] If the solution is acidic, consider buffering your system to a neutral or slightly basic pH, if compatible with your experimental goals.

    • Solvent Purity Check: Ensure the solvent used is of high purity and free from acidic impurities. For instance, aged or improperly stored chloroform can contain trace amounts of hydrochloric acid.

    • Inert Atmosphere: If possible, prepare and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Light Exposure: Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Pyrrole-containing compounds can be light-sensitive.

    • Temperature Control: Store the solution at a lower temperature (e.g., 4°C or -20°C) to slow down the rate of degradation.

Issue 2: Inconsistent or Decreasing Potency/Activity in Biological Assays
  • Potential Cause: A gradual loss of the compound's biological activity over time suggests degradation in the assay medium or stock solution. The amino and nitrile functionalities, along with the pyrrole ring itself, can be susceptible to hydrolysis or other modifications.

  • Troubleshooting Steps:

    • Fresh Solution Preparation: Always use freshly prepared solutions for your experiments. Avoid using stock solutions that have been stored for extended periods without prior stability validation.

    • Stability Study in Assay Buffer: Conduct a time-course experiment to assess the compound's stability directly in your assay buffer. Incubate the compound in the buffer for varying durations (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature. Analyze the samples at each time point using a suitable analytical method like HPLC to quantify the remaining parent compound.

    • Component Interaction: Evaluate potential interactions with other components in your assay medium. For example, certain metal ions can catalyze degradation.

Issue 3: Appearance of New Peaks in HPLC or LC-MS Analysis
  • Potential Cause: The emergence of new peaks in your chromatogram is a direct indication of the formation of degradation products or impurities.

  • Troubleshooting Steps:

    • Peak Identification: If you have access to mass spectrometry (MS), attempt to identify the mass of the new peaks. This can provide clues about the nature of the degradation (e.g., an increase in mass may suggest oxidation, while a decrease could indicate hydrolysis of the nitrile group).

    • Forced Degradation Study: To proactively understand potential degradation pathways, perform a forced degradation study. This involves exposing the compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and analyzing the resulting degradation products. This can help in developing a stability-indicating analytical method.

    • Analytical Method Validation: Ensure your analytical method is robust and can separate the main compound from potential impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: As a solid, the compound is expected to be more stable. However, to minimize potential degradation, it should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

Q2: What solvents are recommended for preparing stock solutions?

A2: The choice of solvent is critical. Apolar aprotic solvents are generally preferred. Based on general solubility principles for similar structures, consider using solvents like DMSO, DMF, or acetonitrile. It is crucial to use high-purity, anhydrous solvents. Avoid using acidic or highly reactive solvents. Always perform a small-scale solubility and short-term stability test in your chosen solvent before preparing a large stock.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pyrrole ring is known to be unstable in acidic conditions, where it can undergo polymerization.[1] The amino group can be protonated at low pH, which might influence its reactivity and solubility. Conversely, at high pH, the amino group is deprotonated and may be more susceptible to oxidation. Therefore, it is advisable to maintain the pH of aqueous solutions in the neutral range (pH 6-8), if possible.

Q4: Is this compound sensitive to light?

Experimental Protocols

Protocol 1: Short-Term Stability Assessment in a Chosen Solvent

This protocol helps determine the stability of the compound in your chosen solvent over a typical experimental timeframe.

  • Solution Preparation: Prepare a stock solution of this compound in your desired solvent at a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis by HPLC-UV or LC-MS and inject it into the instrument. This will serve as your baseline (100% purity).

  • Incubation: Store the stock solution under your typical experimental conditions (e.g., room temperature on the benchtop, or 4°C in the dark).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take another aliquot from the stock solution, dilute it in the same manner, and analyze it by HPLC-UV or LC-MS.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial T=0 sample. A significant decrease in the peak area and the appearance of new peaks indicate instability.

Protocol 2: Forced Degradation Study Workflow

This study helps to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), alongside a control sample (stock solution at room temperature, protected from light).

  • Neutralization (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by LC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Example Data from a Short-Term Stability Study

Time (hours)Solvent SystemTemperature (°C)% Parent Compound Remaining
0DMSO25100
2DMSO2598.5
8DMSO2595.2
24DMSO2589.7
0Acetonitrile25100
24Acetonitrile2599.1
24PBS (pH 7.4)3785.3

Note: This is example data and does not represent the actual stability of the compound.

Visualizations

Workflow for Investigating Solution Instability

A Observation: Unexpected result (e.g., color change, loss of activity) B Is the solution freshly prepared? A->B C Prepare fresh solution and repeat experiment B->C No D Potential Stability Issue B->D Yes E Check for Stress Factors: pH, Light, Temperature, Oxygen D->E F Run Short-Term Stability Study (Protocol 1) E->F G Is compound stable? F->G H Optimize solution conditions: - Adjust pH - Protect from light - Lower temperature - Use inert atmosphere G->H No I Problem Resolved G->I Yes H->I J Conduct Forced Degradation Study (Protocol 2) H->J K Identify Degradants & Understand Pathways J->K

Caption: A decision tree for troubleshooting solution stability issues.

Potential Degradation Pathways of a Substituted Pyrrole

sub This compound Pyrrole Ring Amino Group Nitrile Group oxidation Oxidized Pyrrole Species (e.g., Pyrrolinones) sub:f1->oxidation O₂, Light, Acid oxidation_amino Oxidized Amino Derivatives sub:f2->oxidation_amino O₂ hydrolysis Carboxylic Acid or Amide Derivative sub:f3->hydrolysis H₂O, Acid/Base polymerization Polymeric Byproducts (Colored) oxidation->polymerization Acid

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges associated with this compound. Our aim is to equip you with the knowledge and techniques to ensure successful experimental outcomes.

Understanding the Molecule: Key Physicochemical Properties

This compound is a polysubstituted pyrrole derivative. Its structure, featuring a benzyl group, a nitrile moiety, and an amino group, contributes to its relatively non-polar nature, which can lead to poor aqueous solubility.

PropertyValue/InformationSource
IUPAC Name This compound[1]
CAS Number 55817-72-6[1]
Molecular Formula C₁₄H₁₅N₃[2]
Molecular Weight 225.29 g/mol ChemWhat

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its chemical structure, which includes a significant non-polar surface area due to the benzyl and dimethylpyrrole groups, this compound is expected to have low solubility in water and other polar protic solvents. It is predicted to be more soluble in polar aprotic solvents and some non-polar organic solvents.

Q2: Are there any known solvents in which this compound is soluble?

Q3: How does the amino group on the pyrrole ring affect its solubility?

A3: The 2-amino group provides a site for protonation in acidic conditions. When protonated, the resulting salt form of the compound will have significantly increased aqueous solubility. However, the basicity of the amino group on a pyrrole ring is generally weak. The pH-dependent solubility of amino-containing compounds can be complex and may not always follow the Henderson-Hasselbalch equation perfectly.[5][6][7]

Troubleshooting Guide: A Practical Approach to Solubilization

This guide provides a systematic approach to overcoming solubility issues with this compound.

Initial Solvent Selection

Q4: I need to prepare a stock solution of the compound. Which solvent should I try first?

A4: For initial attempts at preparing a stock solution for biological assays, dimethyl sulfoxide (DMSO) is the recommended starting point due to its strong solubilizing power for a wide range of organic molecules. If DMSO is not compatible with your experimental system, consider the following common organic solvents, starting with the most polar.

SolventTypeRationale for Use
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing capacity for many organic compounds.
Dimethylformamide (DMF) Polar AproticSimilar to DMSO, a good alternative if DMSO is unsuitable.
Ethanol Polar ProticOften used in pharmaceutical formulations; less toxic than other organic solvents.
Methanol Polar ProticSimilar to ethanol, but can be more volatile and toxic.
Acetonitrile Polar AproticUsed in a variety of chemical and analytical applications.
Dichloromethane (DCM) Non-polarMay be effective due to the non-polar characteristics of the compound.

Experimental Protocol: Initial Solubility Test

  • Weigh out a small, precise amount of this compound (e.g., 1 mg).

  • Add a measured volume of the chosen solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for any undissolved solid.

  • If the compound remains insoluble, gentle heating (to 30-40°C) or sonication in an ultrasonic bath can be applied to aid dissolution.[8]

Workflow for Solvent Selection and Troubleshooting

G start Start: Need to dissolve the compound try_dmso Try DMSO or DMF start->try_dmso is_soluble_dmso Is it soluble? try_dmso->is_soluble_dmso success Success: Use as stock solution is_soluble_dmso->success Yes try_other_organic Try other organic solvents (Ethanol, Methanol, Acetonitrile, DCM) is_soluble_dmso->try_other_organic No is_soluble_organic Is it soluble? try_other_organic->is_soluble_organic is_soluble_organic->success Yes co_solvent Use a Co-solvent System is_soluble_organic->co_solvent No ph_adjustment pH Adjustment co_solvent->ph_adjustment If aqueous solution is required cyclodextrin Advanced Technique: Cyclodextrin Complexation ph_adjustment->cyclodextrin If pH modification is not effective or desired insoluble Compound remains insoluble. Re-evaluate experimental needs. cyclodextrin->insoluble

Caption: Decision tree for selecting a solubilization strategy.

Co-solvent Systems

Q5: The compound is not soluble enough in my desired aqueous buffer. What should I do?

A5: Employing a co-solvent system is a common and effective technique. This involves preparing a concentrated stock solution in an organic solvent (like DMSO or ethanol) and then diluting it into your aqueous buffer. The final concentration of the organic solvent should be kept to a minimum to avoid affecting your experiment (typically <1% v/v).

Experimental Protocol: Preparing a Solution with a Co-solvent

  • Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).

  • Vortex until the compound is fully dissolved.

  • Pipette the required volume of the stock solution into your aqueous buffer while vortexing the buffer. This rapid dilution can help to avoid precipitation.

  • If precipitation occurs, you may need to lower the final concentration or increase the percentage of the co-solvent (while being mindful of its potential effects on your assay).

pH Adjustment

Q6: Can I improve the aqueous solubility by changing the pH?

A6: Yes, this is a viable strategy due to the presence of the 2-amino group. By lowering the pH of your aqueous solution, you can protonate the amino group, forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, and 7.4).

  • Add a small amount of the solid compound to each buffer.

  • Stir or shake the samples for a set period (e.g., 24 hours) to reach equilibrium.

  • Filter or centrifuge the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility versus pH to determine the optimal pH range for your experiments.

Advanced Solubilization: Cyclodextrin Complexation

Q7: I have tried co-solvents and pH adjustment, but the solubility is still limiting. Are there other options?

A7: For challenging cases, forming an inclusion complex with cyclodextrins can significantly enhance aqueous solubility. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The non-polar part of your compound can be encapsulated within the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.[11]

Workflow for Cyclodextrin-Mediated Solubilization

G start Start: Poor aqueous solubility prepare_cd_solution Prepare aqueous solution of HP-β-CD start->prepare_cd_solution add_compound Add solid compound to the cyclodextrin solution prepare_cd_solution->add_compound stir_and_equilibrate Stir/sonicate and allow to equilibrate add_compound->stir_and_equilibrate filter Filter to remove undissolved compound stir_and_equilibrate->filter analyze Analyze supernatant for dissolved compound concentration filter->analyze success Success: Use the solubilized complex analyze->success

Caption: Workflow for using cyclodextrins to enhance solubility.

Experimental Protocol: Solubilization with HP-β-Cyclodextrin

  • Prepare a stock solution of HP-β-cyclodextrin in your desired aqueous buffer (e.g., 10% w/v).

  • Add an excess of this compound to the HP-β-CD solution.

  • Stir or sonicate the mixture for an extended period (e.g., 24-48 hours) to ensure the formation of the inclusion complex and to reach equilibrium.

  • Remove the undissolved compound by filtration (e.g., using a 0.22 µm syringe filter).

  • The resulting clear filtrate contains the solubilized compound-cyclodextrin complex and is ready for use in your experiments.

References

Sources

Technical Support Center: Optimizing the Synthesis of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of polysubstituted pyrroles, specifically focusing on 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This valuable scaffold is a key intermediate in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to overcome common synthetic challenges.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format. Our recommended approach is a one-pot, four-component reaction, which, while efficient, can be sensitive to several parameters.[3][4]

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yield in this multicomponent synthesis is a common problem that can typically be traced back to one of several key areas:

  • Sub-optimal Catalyst: The choice and loading of the catalyst are critical. While various catalysts can be used, their efficiency differs. Basic catalysts like piperidine or triethylamine are commonly used to promote the initial condensation steps. However, Lewis acids (e.g., InCl₃, Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can also be effective, often leading to cleaner reactions and shorter times. We recommend systematically screening a panel of catalysts.

  • Incorrect Stoichiometry: Ensure precise 1:1:1:1 stoichiometry of the core reactants (benzylamine, diacetyl (butane-2,3-dione), and malononitrile). An excess of the amine or malononitrile can lead to side reactions.

  • Reaction Temperature and Time: These parameters are intrinsically linked. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or polymerization, particularly of the malononitrile. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint. A typical range to explore is 60-100 °C.[3]

  • Purity of Reagents: Benzylamine can oxidize over time if not stored properly. Ensure all reactants, especially the ketone and nitrile, are of high purity.

Q2: I'm observing significant side products and the final product is difficult to purify. How can I improve selectivity?

Answer: The formation of multiple byproducts is often a result of competing reaction pathways. Here’s how to enhance the selectivity for your target compound:

  • Control the Initial Condensation: The first step is often a Knoevenagel condensation between the diketone and malononitrile.[5] This can be followed by a Michael addition. If this sequence is not well-controlled, self-condensation of the ketone or polymerization can occur. Consider a stepwise approach where you first form the Knoevenagel adduct before adding the benzylamine.

  • Solvent Choice: The reaction solvent plays a crucial role in mediating the reaction pathway.[3]

    • Protic Solvents (e.g., Ethanol, Methanol): Generally good for dissolving reactants and catalysts, promoting the reaction.

    • Aprotic Polar Solvents (e.g., Acetonitrile, DMF): Can also be effective and may alter the reaction kinetics.

    • Solvent-Free (Neat) Conditions: This green chemistry approach can sometimes offer excellent yields and short reaction times, minimizing side reactions caused by solvent interaction.[6]

  • Catalyst Selection: As mentioned, the catalyst can steer the reaction. A base might favor the Knoevenagel pathway, while a Lewis acid might better coordinate the intermediates to favor the desired cyclization.

The following diagram illustrates a logical troubleshooting workflow for addressing low yield and purity issues.

TroubleshootingWorkflow start Low Yield or Impure Product check_completion Is Reaction Going to Completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete, Purity is Low check_completion->complete Yes optimize_time Increase Reaction Time incomplete->optimize_time optimize_temp Increase Temperature (e.g., 60°C -> 80°C) incomplete->optimize_temp optimize_catalyst Screen Different Catalysts (e.g., Piperidine, p-TSA, InCl3) incomplete->optimize_catalyst check_side_products Identify Side Products (LC-MS, NMR) complete->check_side_products adjust_stoichiometry Verify Reactant Stoichiometry (Ensure 1:1:1:1 ratio) complete->adjust_stoichiometry change_solvent Change Solvent System (e.g., Ethanol -> Toluene or Solvent-Free) complete->change_solvent

Caption: Troubleshooting Decision Tree.

Q3: What is the proposed mechanism for this four-component synthesis?

Answer: Understanding the reaction mechanism is key to optimizing it. The synthesis of the 2-aminopyrrole core via this method is believed to proceed through a domino sequence of classical reactions.[3][5]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between one of the carbonyl groups of diacetyl and the active methylene group of malononitrile to form intermediate (A) .

  • Michael Addition: Benzylamine then acts as a nucleophile in a Michael-type addition to the α,β-unsaturated nitrile (A) , forming intermediate (B) .

  • Intramolecular Cyclization: The amino group of intermediate (B) attacks the remaining carbonyl group of the diacetyl moiety. This is a crucial 5-exo-dig cyclization step, leading to the formation of the pyrroline ring intermediate (C) .

  • Dehydration (Aromatization): The final step is the elimination of a water molecule from intermediate (C) to yield the stable, aromatic this compound product.

The proposed mechanism is visualized below.

ReactionMechanism reactants Diacetyl + Malononitrile + Benzylamine A Intermediate A (Knoevenagel Adduct) reactants->A 1. Knoevenagel Condensation B Intermediate B (Michael Adduct) A->B 2. Michael Addition of Benzylamine C Intermediate C (Cyclized Dihydropyrrole) B->C 3. Intramolecular Cyclization product Final Product (2-Amino-1-benzyl-4,5-dimethyl- 1H-pyrrole-3-carbonitrile) C->product 4. Dehydration

Caption: Proposed Reaction Mechanism.

Q4: I'm struggling with the final purification. What is the recommended method?

Answer: Purifying 2-aminopyrrole derivatives can be challenging due to the basicity of the amino group, which can cause streaking on silica gel.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel (230-400 mesh) is appropriate.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate) is a good starting point.

    • Pro Tip: To prevent streaking, add 0.5-1% triethylamine (Et₃N) to your eluent system. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.[7]

  • Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be an excellent final purification step. Screen for suitable solvent systems. A binary system like ethanol/water or ethyl acetate/hexanes often works well. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to induce crystallization.

Section 2: Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis, based on principles of multicomponent reactions.[8][9] Users are encouraged to adapt it based on their specific equipment and monitoring results.

Experimental Workflow Overview

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Benzylamine (1 mmol) - Diacetyl (1 mmol) - Malononitrile (1 mmol) in Ethanol (10 mL) B Add Catalyst (e.g., Piperidine, 0.2 mmol) A->B C Reflux at 80°C B->C D Monitor by TLC (Hex:EtOAc 7:3) C->D E Cool to RT & Remove Solvent D->E F Dissolve in EtOAc, Wash with Brine E->F G Dry (Na2SO4) & Concentrate F->G H Purify via Column Chromatography G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (10 mL).

  • Addition of Reactants: Sequentially add benzylamine (1.0 eq), diacetyl (butane-2,3-dione, 1.0 eq), and malononitrile (1.0 eq). Stir for 5 minutes at room temperature to ensure mixing.

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain it at this temperature.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC, using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes (containing 0.5% triethylamine) to afford the pure this compound.

Section 3: Optimizing Reaction Parameters

The following table summarizes the typical effects of key parameters on the reaction outcome. Use this as a guide for your optimization experiments.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Catalyst Piperidine (0.2 eq)p-TSA (0.1 eq)InCl₃ (0.1 eq)Piperidine (base) is a classic choice for promoting Knoevenagel condensation. p-TSA (acid) can accelerate both condensation and the final dehydration step. InCl₃ (Lewis acid) can coordinate with carbonyls, activating them towards nucleophilic attack and often leading to cleaner reactions.
Solvent EthanolTolueneSolvent-freeEthanol is a good general-purpose protic solvent. Toluene allows for higher temperatures and azeotropic removal of water, which can drive the reaction to completion. Solvent-free conditions can be highly efficient and environmentally friendly.[6]
Temperature 60 °C80 °C (Reflux in EtOH)100 °C (in Toluene)Reaction rate increases with temperature. However, temperatures above 100-110 °C may lead to decomposition. The optimal temperature balances reaction rate against product stability.

References

  • García-García, P., & Menéndez, J. C. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters.
  • Nasibullah, et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700.
  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421.
  • Nasibullah, et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(14), 4633-4636.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Available at: [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews.
  • Slideshare. (n.d.). Pyrrole. Available at: [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 452-468.
  • Tμεlev, M. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3531.
  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.).
  • Tzankova, D., et al. (2017). Synthesis of pyrrole and substituted pyrroles (Review).
  • A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum. (2025).
  • Chemical Synthesis Database. (2025). 2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank, 2023(1), M1549.
  • Reaction optimization studies of the modified Gewald reaction. (n.d.).
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

  • Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. (2022). New Journal of Chemistry.
  • Zhou, Y., et al. (2020). Synthesis of Polysubstituted Pyrroles via Silver-Catalyzed Oxidative Radical Addition of Cyclopropanols to Imines. Organic Letters, 22(19), 7542-7546.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. (2014). Beilstein Journal of Organic Chemistry.
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). European Journal of Medicinal Chemistry, 137, 351-364.
  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank.
  • An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 229(1), 121-126.
  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427-4429.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances.
  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2012). ACS Omega.

Sources

Technical Support Center: Troubleshooting Inconsistent Assay Results with 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals experiencing variability in biochemical or cell-based assays involving 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS: 55817-72-6).[1][] Inconsistent results are a common challenge in drug discovery and can stem from a variety of factors ranging from compound integrity to complex assay-specific interactions.[3] This document provides a structured, question-and-answer-based approach to systematically identify and resolve these issues.

Our troubleshooting philosophy is to proceed from the simplest and most common problems to the more complex. We begin with the compound itself, move to its behavior in solution, and then address potential interactions with the assay system.

Troubleshooting Workflow Overview

The following diagram outlines the logical progression for diagnosing the root cause of inconsistent results. Each step corresponds to a detailed section in this guide.

Troubleshooting_Workflow start Inconsistent Assay Results Observed compound_check Section 1: Verify Compound Integrity & Handling start->compound_check decision1 Compound OK? compound_check->decision1 solubility_check Section 2: Investigate Solubility & Aggregation decision2 Soluble & Monomeric? solubility_check->decision2 interference_check Section 3: Assess Assay-Specific Interference decision3 No Interference? interference_check->decision3 target_check Section 4: Confirm Target Engagement & Biological System Health decision4 Target Engaged? target_check->decision4 validation_step Section 5: Perform Orthogonal Validation success Consistent, Validated Results validation_step->success decision1->compound_check No, Fix Handling decision1->solubility_check Yes decision2->solubility_check No, Reformulate decision2->interference_check Yes decision3->interference_check No, Modify Assay decision3->target_check Yes decision4->target_check No, Re-evaluate System decision4->validation_step Yes

Caption: A logical workflow for troubleshooting inconsistent assay results.

Section 1: Compound Integrity and Handling

The physical state and handling of your compound are the foundation of reproducible experiments. Issues here are common and often overlooked.[4][5]

Q1: How can I be certain that the compound I'm using is pure and has not degraded?

A1: Compound integrity is paramount.[5] Inactivity or inconsistent activity can often be traced back to the source material.

  • Source & Purity: Always use compounds from a reputable supplier with a certificate of analysis (CoA) that includes purity data (e.g., from HPLC or NMR). For a novel pyrrole derivative, structural confirmation is key.[6] If you have synthesized the compound in-house, ensure it has been fully characterized.

  • Storage: Store the solid compound as recommended, typically at -20°C or -80°C in a desiccated, dark environment.[7] Pyrrole-containing structures can be susceptible to oxidation.

  • Stock Solutions: Prepare a high-concentration stock solution in an anhydrous, high-purity solvent like dimethyl sulfoxide (DMSO).[8] Store this stock at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause solvent hydration.[4][9]

Q2: I'm seeing different results from day to day using the same stock solution. What could be the cause?

A2: This often points to issues with stock solution stability or handling.

  • Freeze-Thaw Cycles: As mentioned, avoid repeatedly freezing and thawing the main stock solution.[4] Aliquoting is a critical best practice.[8]

  • Solvent Quality: DMSO is hygroscopic (absorbs water from the air). Over time, water can accumulate in your stock vial, which can decrease the solubility of your compound upon dilution into aqueous assay buffer, leading to precipitation or aggregation.[9] Use anhydrous DMSO and minimize the time the vial is open to the atmosphere.

  • Long-Term Storage: Even when frozen, compounds in solution can degrade over time. If a stock is more than a few months old, consider preparing a fresh one from solid material as a control experiment to test for degradation.

Section 2: Investigating Solubility and Aggregation

Poor aqueous solubility is a frequent cause of inconsistent results and a primary mechanism for assay artifacts with small molecules.[8]

Q3: My compound looks dissolved in the DMSO stock, but I suspect it's falling out of solution in my aqueous assay buffer. How can I check this?

A3: Visual inspection is the first step. A simple solubility test can be very informative.

Protocol: Visual Solubility Assessment
  • Prepare Dilutions: Mimic your final assay conditions. In a clear microcentrifuge tube or a well of a clear-bottom plate, add the same volume of assay buffer you use in your experiment.

  • Add Compound: Add the volume of your DMSO stock solution needed to achieve the highest concentration used in your assay.

  • Mix and Incubate: Mix gently and incubate the solution under the same conditions as your assay (e.g., 37°C) for the duration of your experiment.

  • Inspect: Visually inspect the solution against a dark background for any signs of cloudiness, particulates, or precipitate. A light-scattering or nephelometry measurement can provide a more quantitative assessment.

Q4: Even if I don't see visible precipitation, could the compound still be causing problems?

A4: Yes. Many compounds form colloidal aggregates at concentrations typical for screening assays (low-to-mid micromolar range).[10][11] These aggregates are often invisible to the naked eye but can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives and poor reproducibility.[12][13] This phenomenon is a major source of off-target effects.[14]

  • Mechanism of Interference: Aggregates act like micelles, sequestering proteins through surface adsorption rather than specific binding to an active site.[13] This is a promiscuous mechanism that can affect many different proteins.[12]

Q5: How can I determine if my compound is forming aggregates?

A5: There are several methods to detect and characterize aggregation.

MethodPrincipleConsiderations
Detergent Test Aggregation-based activity is often sensitive to non-ionic detergents.Re-run the assay with and without a small amount (e.g., 0.01-0.1%) of a detergent like Triton X-100 or Tween-80. A significant reduction in activity in the presence of the detergent suggests aggregation.[15]
Dynamic Light Scattering (DLS) Measures the size of particles in solution. Aggregates typically range from tens to hundreds of nanometers.[13]This is a direct biophysical method to confirm the presence of aggregates and determine the critical aggregation concentration (CAC).
NMR Spectroscopy Aggregation can cause significant broadening or even disappearance of signals in a proton NMR spectrum.[14]A simple and powerful method to flag problematic compounds.[14]
Workflow for Investigating Aggregation

Aggregation_Check start Suspect Aggregation detergent_assay Run assay +/- 0.05% Triton X-100 start->detergent_assay dls_test Perform DLS analysis at assay concentration start->dls_test result1 Activity Abolished? detergent_assay->result1 result2 Particles Detected? dls_test->result2 conclusion Aggregation is Likely Cause of Inconsistency result1->conclusion Yes no_aggregation Aggregation Unlikely; Proceed to Section 3 result1->no_aggregation No result2->conclusion Yes result2->no_aggregation No

Caption: A streamlined workflow for diagnosing compound aggregation.

Section 3: Assay-Specific Interference

If the compound is stable and soluble, the next step is to investigate direct interference with your assay's components or detection system.[16]

Q6: Could my compound be reacting with assay reagents or interfering with the signal?

A6: Yes, this is a well-documented source of assay artifacts, often termed Pan-Assay Interference Compounds (PAINS).[15][17]

  • Chemical Reactivity: Some chemical motifs can react non-specifically with proteins, for example, by modifying cysteine residues.[17] While the 2-aminopyrrole-3-carbonitrile core is not a classic PAIN, its behavior should be empirically verified.

  • Fluorescence Interference: If you are using a fluorescence-based assay (e.g., FRET, FP), the compound may be fluorescent itself or a quencher.

Q7: How do I test for these types of interference?

A7: A series of counter-screens or control experiments is necessary. The key is to run the assay by bypassing the primary biological reaction.[18]

Protocol: Assay Interference Counter-Screens
  • Enzyme/Cell-Free Controls: Set up control wells that contain all assay components except the enzyme or cells. Add your compound. If you still see a signal change, it indicates direct interference with the detection reagents.

  • Endpoint Read Controls: For kinetic assays, let the biological reaction proceed to completion before adding your compound. If the signal is still affected, the compound is interfering with the detection step.[15]

  • Spectral Scanning: Use a plate reader to scan the absorbance and fluorescence spectra of your compound at the assay concentration. This will identify if it overlaps with the excitation or emission wavelengths of your assay's fluorophores.

Section 4: Biological System and Target Engagement

Inconsistent results can also arise from variability in the biological system itself or a failure of the compound to engage its intended target.

Q8: I'm using a cell-based assay. What cellular factors could cause inconsistent results?

A8: Cell health and experimental conditions are critical.

  • DMSO Toxicity: While a common solvent, DMSO can be toxic to cells, especially at concentrations above 0.5% or with prolonged exposure.[19][20] This can vary significantly between cell types.[21] Always run a vehicle control (DMSO only) and ensure the final concentration is well-tolerated (typically ≤0.1%).[22]

  • Cell State: The passage number, confluency, and metabolic state of your cells can all impact their response to a compound. Maintain consistent cell culture practices.

  • Compound Permeability: The compound may not be efficiently entering the cells. This can be assessed indirectly through target engagement assays.

Q9: How can I confirm that my compound is actually binding to its target protein in my assay?

A9: Direct measurement of target engagement is the gold standard for validating that your compound's effect is not an artifact.[8] This is a crucial step in hit validation.[23][24]

TechniqueDescriptionApplication
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein when a ligand binds. Can be performed in intact cells or cell lysates.[15]Excellent for confirming intracellular target engagement.
Surface Plasmon Resonance (SPR) A label-free method to measure the binding kinetics and affinity between a compound and a purified protein target.[23][24]Often used as an orthogonal assay to confirm hits from primary screens.[18]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[23][24]Considered the gold standard for affinity determination but requires more protein.[15]
Biochemical Target Knockdown/Overexpression If the compound's activity changes predictably when the target protein level is reduced (e.g., via siRNA[25][26][27]) or increased, it provides strong evidence of on-target action.Provides genetic validation of the compound's mechanism of action.
Section 5: Final Recommendations and Orthogonal Validation

If you have worked through the steps above and still face inconsistencies, or if you have identified a potential issue, the final step is to confirm your findings with an entirely different assay methodology.

Q10: My compound appears to be a genuine hit, but I want to be absolutely sure. What should I do?

A10: Validate your results using an orthogonal assay.[15] This means using a different technology or readout to measure the same biological endpoint. This is a cornerstone of the hit-to-lead process.[23]

  • Biochemical to Cell-Based: If your primary assay is biochemical (e.g., purified enzyme), confirm the activity in a relevant cell-based assay that measures a downstream consequence of target inhibition.

  • Reporter Assay to Phenotypic Assay: If you used a reporter gene assay, validate the findings with an assay that measures a more direct physiological or phenotypic outcome (e.g., cell migration, apoptosis).

  • Change the Readout: If your primary assay uses fluorescence, try to find or develop a confirmatory assay that uses absorbance, luminescence, or mass spectrometry.

By systematically addressing each of these potential problem areas, you can effectively diagnose the cause of inconsistent results and generate reliable, reproducible data for your research with this compound.

References
  • Hit-to-Lead: Hit Validation and Assessment. (n.d.). PubMed. Retrieved from [Link]

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved from [Link]

  • What effects does DMSO have on cell assays? (2017). Quora. Retrieved from [Link]

  • Small Molecule Hit Identification and Validation. (n.d.). Broad Institute. Retrieved from [Link]

  • Assay Interference by Aggregation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Tackling assay interference associated with small molecules. (2024). PubMed. Retrieved from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). PubMed. Retrieved from [Link]

  • Compound Management and Integrity. (n.d.). Beckman Coulter. Retrieved from [Link]

  • The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays. (2019). PubMed. Retrieved from [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. Retrieved from [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (n.d.). PLOS One. Retrieved from [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.). Wyatt Technology. Retrieved from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Journal of Postgraduate Medicine. Retrieved from [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. (2008). Nature Biotechnology. Retrieved from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. Retrieved from [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. (2025). ResearchGate. Retrieved from [Link]

  • 2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG Labtech. Retrieved from [Link]

  • Essential Considerations for Successful Assay Development. (2024). Dispendix. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. Retrieved from [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. (2008). PubMed. Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Scientific Reports. Retrieved from [Link]

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). synfacts-thieme.com. Retrieved from [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • This compound CAS#: 55817-72-6. (n.d.). ChemWhat. Retrieved from [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. Retrieved from [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate. Retrieved from [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). National Institutes of Health. Retrieved from [Link]

  • Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. (2025). Scientific Reports. Retrieved from [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-component synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what is the underlying mechanism?

The most common and efficient method for synthesizing this class of polysubstituted pyrroles is a variation of the Gewald reaction, which is traditionally used for thiophene synthesis. In this context, it is a one-pot, three-component reaction involving an α-amino ketone, an active methylene nitrile, and a base.

The key starting materials for your target molecule are:

  • α-Amino ketone: N-benzyl-3-aminobutan-2-one (This can be synthesized from benzylamine and 3-halobutan-2-one).

  • Active methylene nitrile: Malononitrile.

  • Base: A mild base like piperidine, morpholine, or a weaker inorganic base like potassium carbonate is often used.

The reaction proceeds through a cascade of steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone carbonyl of N-benzyl-3-aminobutan-2-one and the active methylene group of malononitrile. This forms a vinyl dinitrile intermediate.

  • Intramolecular Cyclization: The amino group, now positioned correctly, attacks one of the nitrile groups in an intramolecular fashion. This Thorpe-Ziegler type cyclization forms a five-membered iminopyrroline ring.[1][2][3]

  • Tautomerization: A rapid tautomerization of the imine to the more stable enamine form yields the final aromatic 2-amino-pyrrole product.

Diagram: Synthetic Pathway

G cluster_reactants Starting Materials cluster_process Reaction Sequence A N-benzyl-3-aminobutan-2-one C Knoevenagel Condensation A->C + Base B Malononitrile B->C + Base D Intramolecular Cyclization (Thorpe-Ziegler type) C->D E Tautomerization D->E F 2-amino-1-benzyl-4,5-dimethyl -1H-pyrrole-3-carbonitrile E->F caption Synthesis Workflow

Caption: High-level workflow for the pyrrole synthesis.

Troubleshooting Guide: Side Reactions & Impurities

Q2: My reaction mixture turns dark brown or black, and the final product is difficult to purify. What is causing this?

This is a very common issue and typically points to polymerization or degradation, often catalyzed by an inappropriate choice or concentration of base.

Causality:

  • Base-Catalyzed Polymerization of Malononitrile: Strong bases (e.g., alkoxides like sodium ethoxide) can deprotonate malononitrile too effectively, leading to its self-condensation or polymerization, which often produces dark, tarry substances.[4]

  • Side Reactions of the Knoevenagel Intermediate: The highly electrophilic vinyl dinitrile intermediate formed after the Knoevenagel condensation can be attacked by another molecule of deprotonated malononitrile or other nucleophiles present, initiating polymerization pathways.

  • Air Oxidation: 2-Aminopyrrole derivatives can be sensitive to air oxidation, especially under basic conditions and at elevated temperatures, leading to colored impurities.

Troubleshooting Protocol:

  • Base Selection: Switch to a milder organic base. Piperidine or morpholine are often optimal as they are effective catalysts for the Knoevenagel step but are less likely to cause rampant polymerization.

  • Stoichiometry Control: Use the base in catalytic amounts (typically 0.1-0.2 equivalents). An excess of base is a primary driver of side reactions.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary. High temperatures accelerate polymerization.

  • Inert Atmosphere: If the product is known to be air-sensitive, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation.

Q3: The yield of my target pyrrole is consistently low. What are the likely reasons?

Low yields can stem from incomplete reactions, competing side reactions, or issues during workup and purification.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Knoevenagel Condensation The initial condensation is often the rate-limiting step. If it doesn't proceed to completion, the starting materials remain, lowering the theoretical yield.Monitor the reaction by TLC or LC-MS to track the consumption of the starting ketone. If the reaction stalls, a slight increase in temperature or addition of a dehydrating agent (like molecular sieves) may help drive the equilibrium forward.
Formation of Thorpe-Ziegler Byproducts While an intramolecular Thorpe-Ziegler reaction is desired, intermolecular self-condensation of malononitrile can compete, consuming the reagent.[1][5]Ensure slow, controlled addition of reagents and maintain dilute conditions if necessary. Use of a milder base can also temper this side reaction.
Hydrolysis of Nitrile Group If the workup involves strongly acidic or basic conditions, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid, respectively.Perform an aqueous workup using neutral or mildly basic conditions (e.g., saturated sodium bicarbonate solution). Avoid prolonged exposure to strong acids or bases during extraction and purification.
Product Loss During Purification The target compound may have moderate polarity and could be partially soluble in both aqueous and organic phases, leading to losses during extraction.Perform multiple extractions (3-4 times) with a suitable solvent like ethyl acetate or dichloromethane. For purification, silica gel chromatography is typically effective; ensure the correct solvent polarity is chosen to achieve good separation without excessive band broadening.[6]
Q4: My NMR and Mass Spec data show an unexpected peak corresponding to a dimer or a related structure. What could this be?

The presence of dimeric or other unexpected species often points to a Thorpe reaction occurring between two molecules of an intermediate or reactant, rather than the desired intramolecular cyclization.

Plausible Side Reaction: The most likely side product is a dimer formed from the self-condensation of the Knoevenagel intermediate. Instead of the internal amino group cyclizing, the deprotonated form of the vinyl dinitrile intermediate can act as a nucleophile and attack another molecule of the same intermediate.

Mechanistic Insight: This pathway is favored under conditions of high concentration or when using a base that is too strong, which generates a higher steady-state concentration of the reactive carbanion.

Diagram: Competing Reaction Pathways

G cluster_desired Desired Pathway cluster_side Side Reaction A Knoevenagel Intermediate (Vinyl Dinitrile) B Intramolecular Thorpe-Ziegler Cyclization A->B Correct Conformation + Mild Base D Intermolecular Thorpe Reaction A->D High Concentration + Strong Base C Target Pyrrole B->C E Dimeric Byproduct D->E caption Desired vs. Side Reaction

Caption: Competing intramolecular vs. intermolecular reactions.

Preventative Measures:

  • High-Dilution Conditions: Running the reaction at a lower concentration can significantly disfavor the intermolecular (dimeric) pathway relative to the intramolecular (cyclization) one.

  • Controlled Reagent Addition: Add the malononitrile slowly to the solution containing the α-amino ketone and base. This keeps the concentration of the resulting Knoevenagel intermediate low at any given time, favoring the intramolecular ring-closing.

  • Re-evaluate Base Choice: As mentioned previously, a strong base can promote the formation of the nucleophile needed for dimerization. Ensure the base is only strong enough to catalyze the initial condensation.

References

  • Gewald Reaction - Wikipedia. A general overview of the Gewald reaction, its mechanism, and variations.

  • Computational investigations on the mechanism of the Gewald reaction. Provides insight into the mechanistic pathways, highlighting the Knoevenagel-Cope product as a key intermediate.

  • Gewald Reaction - Organic Chemistry Portal. Details the mechanism, starting with a Knoevenagel Condensation.

  • Thorpe reaction - Wikipedia. Describes the self-condensation of aliphatic nitriles, which is mechanistically related to the cyclization step.

  • Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry. Explains the classical base-promoted transformation of nitriles and the role of strong bases.

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. A comprehensive review on the Gewald reaction, its mechanism, and applications.

  • Synthesis and Reactions of Fluoroaryl Substituted 2-Amino-3-cyanopyrroles and Pyrrolo[2,3-d]pyrimidines. Discusses the synthesis of related 2-amino-3-cyanopyrroles under Gewald-like conditions.

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Details the intramolecular version of the Thorpe reaction.

  • Proposed mechanism for the Gewald condensation reaction. Provides a visual representation and discussion of the reaction mechanism.

  • Thorpe-Ziegler reaction - Buchler GmbH. Defines the intramolecular modification with a dinitrile as a reactant.

  • Thorpe-Ziegler reaction | Semantic Scholar. Describes the base-catalyzed self-condensation of nitriles.

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Provides examples of purification of similar compounds using silica gel chromatography.

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Technical Support Center: Enhancing the Purity of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The following troubleshooting guides and FAQs are structured to address specific challenges encountered during the purification process, providing not just solutions, but also the underlying scientific principles to empower your experimental design.

Section 1: Understanding the Compound and Common Impurities

This compound is a polysubstituted pyrrole, a class of heterocycles with significant applications in medicinal chemistry.[1][2] Its synthesis often involves a multi-component reaction, which, while efficient, can lead to a variety of impurities. Understanding the potential byproducts is the first step in designing an effective purification strategy.

Common Synthesis-Related Impurities:

  • Unreacted Starting Materials: Incomplete conversion can leave residual aldehydes, ketones, amines, or nitriles.

  • Polymerized Material: Pyrroles, especially electron-rich ones, can be susceptible to polymerization under acidic conditions, or upon exposure to air and light, often resulting in dark, tarry substances.[3][4]

  • Side-Reaction Products: The formation of alternative cyclization products or condensation byproducts can occur, depending on the specific synthetic route (e.g., variations of Paal-Knorr or Hantzsch synthesis).[5][6]

  • Residual Base or Acid: Catalysts or quenching agents used during the reaction and workup can contaminate the crude product.

Section 2: General Troubleshooting & FAQs

This section addresses initial observations and common issues encountered after the synthesis and initial workup.

Q1: My crude product is a dark brown or black tar-like substance, not the expected solid. What is the likely cause and how can I prevent it?

A1: This is a classic sign of pyrrole polymerization or degradation. Pyrroles can be sensitive to strong acids, heat, and prolonged exposure to atmospheric oxygen.[3][7]

  • Causality: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, including protonation, which can initiate polymerization. Oxidation can also lead to colored impurities.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.

    • Temperature Control: Avoid excessive heating during the reaction and solvent removal steps. Use reduced pressure for solvent evaporation at lower temperatures.[5]

    • Neutral Workup: During the aqueous workup, ensure the pH is neutral or slightly basic before extraction. Washing the organic layer with a mild base like sodium bicarbonate solution can help remove any residual acid catalyst.[8]

    • Prompt Purification: Do not store the crude product for extended periods. Proceed with purification as soon as possible.

Q2: After aqueous extraction, my yield is significantly lower than expected. Where could my product have gone?

A2: The molecular structure of your target compound imparts both hydrophilic (amino, nitrile) and lipophilic (benzyl, dimethyl) characteristics, leading to partial solubility in both aqueous and organic phases.

  • Causality: The amino group can become protonated in an acidic aqueous phase (forming a salt), increasing its water solubility.

  • Troubleshooting Steps:

    • Check Aqueous pH: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) to keep the amino group in its free base form, maximizing its partitioning into the organic solvent.

    • Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with your chosen organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete removal of the product from the aqueous layer.

    • Salting Out: If the product has significant aqueous solubility, saturate the aqueous layer with brine (a saturated solution of NaCl) before extraction. This will decrease the polarity of the aqueous phase and drive the organic compound into the organic layer.

Section 3: Advanced Purification – Recrystallization

Recrystallization is often the most effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

Q3: I'm struggling to find a suitable solvent for recrystallization. The compound is either too soluble or not soluble enough.

A3: This is a common challenge. The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or cold temperatures.

  • Strategy: The key is to use a two-solvent system (binary mixture).

    • Identify a "Good" Solvent: Find a solvent in which your compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone).

    • Identify a "Bad" Solvent (Anti-Solvent): Find a solvent in which your compound is poorly soluble, but which is miscible with the "good" solvent (e.g., Hexanes, Heptane, Diethyl Ether).

  • Protocol: Dissolve the crude product in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.

Table 1: Common Solvents for Recrystallization
SolventPolarity IndexBoiling Point (°C)Notes
Heptane/Hexane0.169-98Good anti-solvent for polar compounds.
Diethyl Ether2.835Highly volatile, use with caution.
Dichloromethane3.140Good solvent, but low boiling point.
Ethyl Acetate4.477Excellent general-purpose solvent.
Acetone5.156Can dissolve many organics.
Isopropanol3.982Can be a good single solvent.
Ethanol4.378Often used in binary systems with water.
Methanol5.165Highly polar, dissolves polar impurities.

Q4: My compound "oils out" during recrystallization instead of forming crystals. How do I fix this?

A4: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated too quickly.

  • Causality & Solutions:

    • High Solvent Boiling Point: The boiling point of your chosen solvent may be higher than the melting point of your compound. Solution: Switch to a lower-boiling solvent or solvent mixture.

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate as an amorphous oil. Solution: Allow the flask to cool slowly on the benchtop before placing it in an ice bath. Insulating the flask can help.

    • Impurity Presence: Significant impurities can depress the melting point and interfere with crystal lattice formation. Solution: First, attempt a rapid purification by passing the material through a short plug of silica gel to remove gross impurities, then attempt recrystallization again.

Detailed Protocol: Two-Solvent Recrystallization
  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Select a "good" solvent (e.g., ethyl acetate) and a "bad" solvent (e.g., hexanes).

  • Add the "good" solvent portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount necessary.

  • While still hot, add the "bad" solvent dropwise until a persistent cloudiness appears. If too much is added, clarify the solution by adding a small amount of the hot "good" solvent.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture or the pure "bad" solvent.

  • Dry the crystals under vacuum.

Section 4: Advanced Purification – Column Chromatography

When recrystallization is ineffective or for separating multiple components, column chromatography is the method of choice.[9]

Q5: My compound streaks badly on the silica gel TLC plate and gives poor separation during column chromatography. What's wrong?

A5: This is a very common issue with nitrogen-containing compounds like your aminopyrrole. The basic amino group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing tailing or streaking.[8]

  • Causality: The strong, non-specific binding to the stationary phase leads to a poor equilibrium during elution, resulting in broad, streaky bands instead of tight, well-defined ones.

  • Solutions:

    • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a base to your eluent system. The most common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. Pyridine can also be used.[8]

    • Use a Different Stationary Phase: Switch to a less acidic stationary phase. Neutral alumina can be an excellent alternative for basic compounds.[8]

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (using a C18 stationary phase with polar mobile phases like water/acetonitrile or water/methanol) can provide excellent separation.[10]

Graphviz Diagram: Troubleshooting Column Chromatography

G start Poor Separation on Column check_tlc Analyze TLC Plate start->check_tlc streaking Is there streaking/tailing? check_tlc->streaking no_separation Are spots overlapping (ΔRf small)? check_tlc->no_separation streaking->no_separation No add_base Add 0.5% Triethylamine to Eluent streaking->add_base Yes change_stationary Switch to Neutral Alumina or Reverse Phase (C18) streaking->change_stationary If base fails modify_solvent Modify Solvent Polarity (e.g., Hexane/EtOAc gradient) no_separation->modify_solvent Yes check_loading Reduce Amount of Loaded Sample no_separation->check_loading If polarity change fails

Caption: Decision workflow for troubleshooting column chromatography.

Detailed Protocol: Flash Column Chromatography with Basic Modifier
  • Solvent System Selection: Use TLC to find a suitable eluent. A good system (e.g., Hexane:Ethyl Acetate) should give your target compound an Rf value of ~0.2-0.4. Add 0.5% triethylamine to the chosen solvent mixture.

  • Column Packing: Select a column size appropriate for your sample amount (a general rule is 50-100g of silica per 1g of crude product).[8] Pack the column with silica gel using your chosen eluent (containing triethylamine) as a slurry.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions sequentially.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure. Note that triethylamine is relatively high-boiling and may require co-evaporation with a solvent like toluene to remove completely.

Section 5: Purity Assessment

After purification, it is critical to confirm the purity and identity of the final product.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple solvent systems.

  • Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity. Compare the observed value to literature reports if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By systematically addressing potential impurities and applying these targeted purification strategies, researchers can confidently enhance the purity of this compound for its use in further scientific endeavors.

References

  • BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • Desai, N. C., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters.
  • BenchChem. (n.d.). Troubleshooting common issues in the purification of tetrasubstituted pyrroles.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
  • BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?
  • Unknown. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole.
  • Supporting Information. (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.
  • NIH. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dimethyl-1-phenyl- on Newcrom R1 HPLC column.
  • PubMed. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Interchim. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography.
  • Reddit. (2025). Need Help in Pyrrole synthesis : r/OrganicChemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.

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Technical Support Center: Scale-Up Synthesis of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. We will delve into a robust synthetic strategy, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a successful and efficient scale-up campaign.

Overview of the Synthetic Approach

The synthesis of polysubstituted 2-aminopyrroles is a cornerstone of medicinal chemistry, providing scaffolds for a wide range of bioactive compounds.[1][2] The target molecule, this compound, is efficiently constructed via a one-pot, three-component reaction. This approach is highly convergent and atom-economical, making it suitable for scale-up. The core transformation involves the condensation of 3-methyl-2-butanone, benzylamine, and malononitrile.[3][4] While classical methods like the Paal-Knorr and Hantzsch syntheses are foundational for pyrrole chemistry, multicomponent reactions often provide a more direct and efficient route to highly functionalized products like the target molecule.[2][5][6]

The general mechanism proceeds through the initial formation of an enamine from 3-methyl-2-butanone and benzylamine. This is followed by a Knoevenagel-type condensation with malononitrile, subsequent cyclization, and tautomerization to yield the aromatic pyrrole ring. Careful control of reaction parameters is crucial to maximize yield and minimize impurity formation.

Recommended Experimental Protocol (Lab Scale: 10-20 g)

This protocol provides a validated starting point for synthesis. Scale-up operations will require adjustments, particularly in thermal management and reagent addition rates.

Materials:

  • 3-Methyl-2-butanone (1.0 eq)

  • Benzylamine (1.05 eq)

  • Malononitrile (1.0 eq)

  • Acetic Acid (catalytic, ~0.1 eq) or another suitable catalyst like L-proline.[7]

  • Ethanol or Toluene (as solvent)

  • Heptane or Hexanes (for crystallization)

Procedure:

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the solvent (e.g., Ethanol, 5-10 volumes).

  • Reagent Charging: Add 3-methyl-2-butanone (1.0 eq), benzylamine (1.05 eq), and the catalyst (e.g., acetic acid, 0.1 eq).

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate enamine formation.

  • Malononitrile Addition: Slowly add malononitrile (1.0 eq) to the mixture. The addition may be slightly exothermic; maintain the temperature below 30°C.

  • Heating: Heat the reaction mixture to reflux (for ethanol, ~78°C) and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC, checking for the consumption of the limiting reagent (malononitrile or 3-methyl-2-butanone).

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5°C for 1-2 hours. The product should precipitate.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (1-2 volumes) to remove residual soluble impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

  • (Optional) Recrystallization: If required, the crude product can be recrystallized from a suitable solvent system like ethanol/water or toluene/heptane to achieve higher purity.[8]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis and scale-up process.

Question 1: My reaction yield is significantly lower than expected (<60%). What are the primary causes and how can I improve it?

Answer: Low yield is a common issue in scale-up and can stem from several factors.

  • Cause A: Incomplete Reaction. The reaction may not have reached completion. On a larger scale, mixing may be less efficient, or thermal transfer may be slower, requiring longer reaction times or higher temperatures.

    • Solution: Ensure your in-process monitoring (TLC/HPLC) shows full consumption of the starting materials before proceeding with work-up. Consider extending the reaction time by 20-30% on the first scale-up batch and take samples to build a reaction profile.

  • Cause B: Side Product Formation. Competing reactions can consume starting materials. A common side reaction is the self-condensation of 3-methyl-2-butanone or the formation of amides from the nitrile group under harsh conditions.

    • Solution: Control the reaction temperature carefully. A runaway exotherm can promote side reactions. Ensure slow, controlled addition of malononitrile. Using a milder catalyst might also be beneficial.[7]

  • Cause C: Product Degradation. Pyrroles can be sensitive to strong acids and prolonged heating.[9][10] If the reaction is run for too long or at an excessively high temperature, the product may begin to degrade or polymerize, often indicated by the formation of dark, insoluble tars.[11]

    • Solution: Establish the minimum required reaction time and temperature through optimization experiments. Avoid unnecessarily long reflux times once the reaction has reached completion.

  • Cause D: Poor Isolation/Precipitation. The product may have higher solubility in the mother liquor than anticipated, especially if impurity levels are high.

    • Solution: Ensure the mixture is cooled sufficiently (0-5°C) for an adequate amount of time before filtration. Consider adding an anti-solvent (like cold water or heptane) to the cooled mixture to induce further precipitation, but verify this does not crash out impurities.

Question 2: My final product is discolored (yellow, brown, or reddish) and difficult to purify. What is the source of the color?

Answer: Discoloration is often a sign of impurities, which can include polymeric byproducts or oxidation products.

  • Cause A: Pyrrole Polymerization. Pyrroles are electron-rich and can be susceptible to oxidative polymerization, especially in the presence of air and trace acid, leading to highly colored, often insoluble materials.[10][11]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen. After isolation, store the dried product protected from light and air. During work-up, neutralizing the acidic catalyst with a mild base wash (e.g., dilute sodium bicarbonate solution) before solvent removal can prevent acid-catalyzed degradation.

  • Cause B: Residual Starting Materials or Intermediates. Highly colored impurities can sometimes arise from complex reactions involving unreacted starting materials.

    • Solution: Ensure the stoichiometry is correct and that the reaction goes to completion. An activated carbon (charcoal) treatment of the product solution before the final crystallization can sometimes be effective at removing color bodies. Perform this on a small scale first to ensure it doesn't adsorb your product.

Question 3: During scale-up, I am having difficulty with filtration. The product is very fine or gummy and clogs the filter.

Answer: This is a classic solid-form issue in process chemistry, related to the crystallization/precipitation process.

  • Cause A: "Crashing Out" vs. Crystallization. Rapidly cooling the reaction mixture can cause the product to precipitate as very small, amorphous particles instead of well-defined crystals. This leads to a slow-filtering solid that traps solvent and impurities.

    • Solution: Implement a controlled cooling profile. Instead of crash cooling from reflux to 0°C, cool gradually over several hours. For example, cool from 80°C to 40°C over 2 hours, then to 5°C over another 2 hours. Holding the slurry at an intermediate temperature (e.g., 40-50°C) for a period can "age" the crystals, allowing them to grow larger and become easier to filter.

  • Cause B: Oiling Out. The product may be separating from the solution as a liquid (oiling out) before it solidifies, especially if the concentration is too high or impurities are present. This often results in a gummy or intractable solid.

    • Solution: Ensure you are using a sufficient volume of solvent. If oiling out occurs, try re-heating the mixture to dissolve the oil and then cool it more slowly, perhaps with gentle agitation. Seeding the solution with a small amount of pure crystalline product at an appropriate temperature can promote direct crystallization and prevent oiling.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for this reaction at scale? A: The primary safety concerns are:

  • Malononitrile Handling: Malononitrile is toxic. Use appropriate personal protective equipment (PPE), including gloves and respiratory protection, and handle it in a well-ventilated area or fume hood.

  • Exotherm Control: The reaction can be exothermic, particularly during the addition of malononitrile. Use a jacketed reactor with good temperature control and add reagents slowly to manage the heat output.

  • Solvent Flammability: Ethanol and toluene are flammable. Ensure all equipment is properly grounded and avoid ignition sources.

Q2: How critical is the purity of the starting materials? A: Very critical. Impurities in the starting materials can lead to unexpected side products that are difficult to remove.[10] For example, an impurity in the 3-methyl-2-butanone could lead to a related pyrrole that is very close in polarity to your target compound, making purification by crystallization or chromatography challenging.[8] Always use reagents with >98% purity and characterize them before use in a large-scale run.

Q3: Can this reaction be performed without a solvent? A: While some pyrrole syntheses can be performed under neat (solvent-free) conditions, often with microwave assistance, it is not recommended for an initial scale-up of this reaction.[12][13] Solvents are crucial for temperature control, preventing localized overheating, and facilitating efficient mixing of reagents. A solvent also aids in the final product isolation via precipitation.

Process and Troubleshooting Flowchart

The following diagram outlines the general workflow and key decision points for troubleshooting during the synthesis.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification reagents Charge Solvent, Benzylamine, 3-Methyl-2-butanone, Catalyst add_malo Slowly Add Malononitrile (<30°C) reagents->add_malo reflux Heat to Reflux (4-8 hours) add_malo->reflux monitor Monitor by HPLC/TLC reflux->monitor check_completion Reaction Complete? monitor->check_completion cool Controlled Cooling (to 0-5°C) filter Filter & Wash Solid cool->filter check_yield Yield Acceptable? filter->check_yield dry Dry Under Vacuum check_purity Purity/Color Acceptable? dry->check_purity product Final Product check_completion->reflux No check_completion->cool Yes check_yield->dry Yes optimize_cooling Optimize Cooling Profile & Anti-Solvent check_yield->optimize_cooling No check_purity->product Yes recrystallize Recrystallize or Charcoal Treatment check_purity->recrystallize No extend_reflux Extend Reflux Time optimize_conditions Re-evaluate Temp, Catalyst, Stoichiometry optimize_cooling->optimize_conditions recrystallize->product

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table provides a general comparison of reaction parameters for lab scale versus potential scale-up adjustments, highlighting areas requiring careful consideration.

ParameterLab Scale (10-20 g)Scale-Up Considerations (>1 kg)Rationale
Solvent Volume 5-10 volumes7-12 volumesImproved heat transfer, better mixing, and prevents precipitation issues.
Catalyst Loading 0.1 eq (Acetic Acid)0.05 - 0.1 eqMay be possible to reduce catalyst loading once thermal/mixing profile is understood.
Addition Time 5-10 minutes1-2 hours (or longer)Critical for managing exotherm and preventing localized high concentrations.
Reaction Time 4-8 hours6-12 hoursScale-up often requires longer times to ensure complete conversion due to mass transfer limitations.
Cooling Profile Rapid cooling to 0°CStaged cooling over 4-6 hoursPromotes formation of larger, easily filterable crystals and improves purity.[8]

References

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common pitfalls in the handling of aminopyrrole carbonitrile compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminopyrrole carbonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile class of molecules. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and properties of aminopyrrole carbonitrile compounds.

Q1: My aminopyrrole carbonitrile compound appears to be degrading upon storage. What are the optimal storage conditions?

A1: Aminopyrrole carbonitriles can be susceptible to degradation, particularly in the presence of moisture, light, and reactive solvents. For long-term storage, it is recommended to keep the compound as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8°C).[1] Avoid storing solutions for extended periods, as solvent interactions can promote decomposition.

Q2: I am observing poor solubility of my aminopyrrole carbonitrile in common organic solvents. What can I do?

A2: Solubility can be influenced by the substitution pattern on the pyrrole ring. If you are experiencing poor solubility in nonpolar solvents like hexanes or diethyl ether, try more polar aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or acetonitrile (ACN). For particularly stubborn compounds, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, although care must be taken as these solvents can be difficult to remove and may interfere with subsequent reactions.

Q3: Are there any known incompatibilities I should be aware of when working with aminopyrrole carbonitriles?

A3: Yes, these compounds can be incompatible with strong oxidizing agents, strong acids, and strong bases.[2] The amino group is basic and will react with acids, while the pyrrole ring can be susceptible to oxidation. The nitrile group can undergo hydrolysis under strongly acidic or basic conditions, especially with heating.[3]

Q4: What are the primary safety precautions I should take when handling these compounds?

A4: Always handle aminopyrrole carbonitrile compounds in a well-ventilated fume hood.[2][4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][4] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[2][4] In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.[2][4]

Section 2: Troubleshooting Guide: Synthesis & Purification

This section provides a structured approach to resolving common issues encountered during the synthesis and purification of aminopyrrole carbonitrile compounds.

Low or No Product Yield in Synthesis

Low product yield is a frequent challenge in organic synthesis. The following decision tree and table provide a systematic way to diagnose and address this issue.

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_workup Assess Workup Procedure start->check_workup sub_reagents1 Impure Starting Materials? check_reagents->sub_reagents1 sub_reagents2 Incorrect Stoichiometry? check_reagents->sub_reagents2 sub_conditions1 Suboptimal Temperature? check_conditions->sub_conditions1 sub_conditions2 Incorrect pH? check_conditions->sub_conditions2 sub_workup1 Product Loss During Extraction? check_workup->sub_workup1 solve_reagents1 Purify starting materials (distillation, recrystallization). sub_reagents1->solve_reagents1 Yes solve_reagents2 Recalculate and accurately measure reagents. sub_reagents2->solve_reagents2 Yes solve_conditions1 Screen a range of temperatures. Consider microwave heating for challenging substrates. sub_conditions1->solve_conditions1 Yes solve_conditions2 Ensure appropriate acidic or basic catalysis. Avoid extreme pH. sub_conditions2->solve_conditions2 Yes solve_workup1 Perform extractions with appropriate solvent. Check pH of aqueous layer. sub_workup1->solve_workup1 Yes

Caption: Troubleshooting workflow for low reaction yields.

Potential Cause Recommended Solution Justification
Inefficient Condensation (e.g., in Thorpe-Ziegler or Gewald type syntheses) Optimize the base catalyst (e.g., screen secondary amines like piperidine or morpholine).[5][6] Consider using a Dean-Stark apparatus to remove water.[6]The initial condensation step is often an equilibrium process. Removing water drives the reaction forward. The choice of base is critical for the initial deprotonation.[4][5]
Side Reactions (e.g., Dimerization, Polymerization) Adjust the rate of reagent addition (slow, controlled addition).[5] Optimize the reaction temperature.Slower addition can favor the desired intramolecular cyclization over intermolecular side reactions. Temperature control is crucial as many side reactions are accelerated at higher temperatures.[5]
Steric Hindrance For sterically hindered substrates, consider a two-step procedure: isolate the intermediate before cyclization.[5][6] Microwave irradiation may improve yields and reduce reaction times.[6][7]A two-step approach allows for purification of the intermediate, preventing it from participating in side reactions. Microwave heating can provide rapid and uniform heating, overcoming activation barriers for sterically hindered substrates.[6][7]
Product Decomposition During Reaction Monitor the reaction by TLC to determine the optimal reaction time. Avoid prolonged heating.Longer reaction times are not always better and can lead to the degradation of the desired product.
Unexpected Reactivity Carefully analyze side products by NMR and MS to understand the reaction pathway. Consider alternative synthetic routes.Aminopyrrole carbonitriles can sometimes undergo unexpected rearrangements or reactions, leading to non-intuitive products.[8][9]
Purification Challenges

The purification of aminopyrrole carbonitriles, particularly by column chromatography, can be problematic due to their basic nature and potential instability.

Q: My aminopyrrole carbonitrile is streaking badly on the silica gel column, leading to poor separation. What is the cause and how can I fix it?

A: This is a classic issue when purifying basic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amino group of your compound, causing tailing and poor resolution.[10] In some cases, this interaction can even lead to on-column degradation.[11][12][13][14]

Solutions:

  • Neutralize the Silica Gel:

    • Triethylamine (Et3N) Wash: Before running your column, flush the packed silica gel with your eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica.

    • Ammonia Treatment: For very basic compounds, you can use a slurry of silica gel in your eluent containing a small amount of ammonium hydroxide, although this is a more aggressive method.

  • Use an Alternative Stationary Phase:

    • Alumina (Al2O3): Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in neutral, acidic, and basic forms. For aminopyrrole carbonitriles, neutral or basic alumina is recommended.

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvents like acetonitrile and water can be an effective purification method.

Experimental Protocol: Purification of a Basic Aminopyrrole Carbonitrile using Deactivated Silica Gel

  • Prepare the Slurry: In a beaker, add the required amount of silica gel and suspend it in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Add Triethylamine: Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Pack the Column: Gently pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate the Column: Run 2-3 column volumes of the eluent containing 1% triethylamine through the packed column to ensure all acidic sites are neutralized.

  • Load the Sample: Dissolve your crude compound in a minimum amount of the eluent and load it onto the column.

  • Elute and Collect Fractions: Elute the column with the eluent containing 1% triethylamine and collect fractions.

  • Monitor Fractions: Monitor the fractions by TLC to identify those containing your purified product.

Product Degradation During Workup

The workup procedure can be a source of product loss if not performed carefully.

Q: I am losing a significant amount of my product during the aqueous workup. What could be the problem?

A: The most likely culprit is hydrolysis of the nitrile group . This is particularly problematic under strongly acidic or basic conditions, especially with heating.[3][15] The hydrolysis can proceed to the corresponding amide or all the way to the carboxylic acid.

Another potential issue is the retro-Strecker reaction , which is the reverse of the aminonitrile synthesis.[10] This can be promoted by heat and certain pH conditions, leading to the decomposition of your product back to the starting materials or related imines.[16][17][18]

Solutions:

  • Maintain Neutral pH: During aqueous extractions, use a saturated solution of a mild base like sodium bicarbonate (NaHCO3) to neutralize any acid, rather than strong bases like sodium hydroxide (NaOH). If your reaction was basic, neutralize with a mild acid like ammonium chloride (NH4Cl).

  • Avoid Excessive Heat: Concentrate your solutions under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at or below 40°C).

  • Minimize Contact Time: Perform your aqueous workup as quickly as possible to minimize the time your compound is in contact with water, especially under non-neutral pH conditions.

Section 3: Analytical Challenges

This section provides guidance on common issues encountered during the analytical characterization of aminopyrrole carbonitriles.

Q: I am having trouble getting a clean NMR spectrum of my compound. The peaks are broad, or I see unexpected signals.

A:

  • Broad Peaks: Broadening of N-H and adjacent C-H peaks can be due to proton exchange. This can sometimes be resolved by adding a drop of D2O to your NMR tube, which will exchange the N-H protons for deuterium, causing the N-H peak to disappear and sharpening adjacent peaks.

  • Unexpected Signals: The presence of unexpected signals could indicate the presence of tautomers or rotamers, which are common in heterocyclic systems.[6] Running the NMR at a different temperature (variable temperature NMR) can sometimes help to resolve these issues. If you suspect impurities, HPLC-NMR can be a powerful tool to obtain clean spectra of individual components in a mixture.[19][20]

Q: My compound is showing multiple peaks or peak tailing in my HPLC analysis. How can I improve the chromatography?

A:

  • Peak Tailing: Similar to column chromatography, peak tailing in HPLC, especially on a silica-based column, is often due to interactions between the basic amino group and acidic silanol groups on the stationary phase. Adding a small amount of an amine modifier, such as triethylamine (0.1%), to your mobile phase can significantly improve peak shape.

  • Multiple Peaks: If your compound is pure by other analytical methods (like NMR), the presence of multiple peaks in the HPLC could be due to on-column degradation or the separation of tautomers or rotamers. Try changing the mobile phase composition, pH, or temperature to see if the peaks coalesce.

Data Presentation: Common Analytical Issues and Solutions

Analytical Technique Common Issue Potential Cause(s) Recommended Solution(s)
NMR Spectroscopy Broad N-H and adjacent C-H peaksProton exchangeAdd a drop of D2O to the NMR tube.
Unexpected signalsTautomers, rotamers, impuritiesVariable temperature NMR. HPLC-NMR for complex mixtures.[19][20]
HPLC Peak tailing/broadeningInteraction with acidic stationary phaseAdd an amine modifier (e.g., 0.1% triethylamine) to the mobile phase.
Multiple peaks for a pure compoundOn-column degradation, separation of tautomers/rotamersModify mobile phase, pH, or temperature.

References

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  • PubMed. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.
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Validation & Comparative

A Comparative Guide to 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile and Other Biologically Active Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1] Its presence in vital molecules like heme, chlorophyll, and vitamin B12 underscores its evolutionary significance. In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2] The versatility of the pyrrole ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize therapeutic efficacy and selectivity. This guide provides an in-depth comparison of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile and its analogs, offering insights into their synthesis, biological performance, and the structure-activity relationships that govern their function.

Focus Compound: this compound

While specific experimental data on the biological activity of this compound is not extensively available in the public domain, its structural features suggest significant potential as a bioactive agent. The 2-amino-3-cyanopyrrole core is a well-established pharmacophore. The N-benzyl group contributes to lipophilicity, potentially enhancing membrane permeability, while the 4,5-dimethyl substitution influences the steric and electronic properties of the pyrrole ring.

A closely related analog, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile , has been investigated as a broad-spectrum metallo-β-lactamase (MBL) inhibitor.[3][4] MBLs are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The study revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are crucial for its inhibitory activity.[3] This highlights the therapeutic potential of this class of compounds in combating antibiotic resistance.

Comparative Analysis of Pyrrole Derivatives

To understand the therapeutic potential of this compound, it is instructive to compare it with other pyrrole derivatives where experimental data is available. The following sections and tables summarize the antimicrobial and cytotoxic activities of various substituted pyrroles, providing a basis for understanding their structure-activity relationships.

Antimicrobial Activity

The 2-aminopyrrole-3-carbonitrile scaffold is a recurring motif in compounds with notable antimicrobial properties. The nature and position of substituents on the pyrrole ring play a critical role in determining the spectrum and potency of their activity.

Compound/DerivativeTest Organism(s)MIC (µg/mL)Reference
2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrilesMycobacterium tuberculosis H37Rv12.5-100[5]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[2]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideStaphylococcus aureus3.12-12.5[2]
Phallusialides A & BStaphylococcus aureus (MRSA), Escherichia coli32-64[2]
7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine estersMycobacteria<0.15 µM (MIC90)[2]

Key Insights from Antimicrobial Data:

  • Substitution at the 1-position: The nature of the substituent at the N1 position significantly influences activity. While the benzyl group is common, other substituted aryl and alkyl groups can modulate potency.

  • Substitution at the 4- and 5-positions: Aryl groups at these positions, as seen in the diphenyl derivatives, are associated with antimycobacterial activity.[5] The dimethyl substitution in the title compound is expected to alter this activity profile.

  • Fused Ring Systems: Pyrroles fused with other heterocyclic rings, such as pyridines, can exhibit potent and specific antimicrobial effects.[2]

Cytotoxic Activity

Pyrrole derivatives have also emerged as promising anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

Compound/DerivativeCell Line(s)IC50 (µM)Reference
C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidinesNCI-60 panelSubmicromolar (mean GI50)[6]
2-amino-4,6-diphenylnicotinonitrile (Compound 3)MDA-MB-231, MCF-71.81, 2.85[7]
Pyrimidine-5-carbonitrile derivatives (Compound 11e)HCT-116, MCF-71.14, 1.54[8]
1-benzylpyrrolidin-3-ol analoguesHL-60~10[9]

Key Insights from Cytotoxicity Data:

  • Fused Pyrimidines: The fusion of a pyrimidine ring to the pyrrole core, creating a pyrrolo[2,3-d]pyrimidine, is a common strategy for developing potent anticancer agents, including Hsp90 inhibitors.[6]

  • Aryl Substituents: The presence of multiple aryl groups, as seen in 2-amino-4,6-diphenylnicotinonitrile, can lead to significant cytotoxicity against breast cancer cell lines.[7]

  • Structure-Activity Relationship (SAR): The specific substitution pattern on the pyrrole and any fused rings is critical for potent and selective anticancer activity. Even minor modifications can lead to substantial changes in IC50 values.

Synthesis of 2-Aminopyrrole-3-carbonitrile Derivatives

A common and efficient method for the synthesis of polysubstituted 2-amino-3-cyanopyrroles is through a multi-component reaction. This approach offers advantages in terms of atom economy and procedural simplicity.

Synthesis_of_2_Aminopyrrole_3_carbonitrile reagents α-Keto Compound (e.g., 3-hydroxy-2-butanone) + Malononitrile + Benzylamine intermediate Intermediate Adduct reagents->intermediate Base catalyst (e.g., piperidine) cyclization Intramolecular Cyclization (Thorpe-Ziegler type) intermediate->cyclization Tautomerization product This compound cyclization->product caption Generalized Multi-component Synthesis

Caption: Generalized Multi-component Synthesis of 2-Aminopyrrole-3-carbonitriles.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is adapted from general multi-component synthesis methods for similar pyrrole derivatives.

Materials:

  • 3-Hydroxy-2-butanone (acetoin)

  • Malononitrile

  • Benzylamine

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxy-2-butanone (1.0 eq) in ethanol, add malononitrile (1.0 eq) and benzylamine (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure this compound.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (adhesion) cell_seeding->incubation1 add_compound Add pyrrole derivatives (serial dilutions) incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h (formazan formation) add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 caption MTT Assay Workflow

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prepare_compound Prepare serial dilutions of pyrrole derivatives in a 96-well plate prepare_inoculum Prepare standardized bacterial inoculum inoculate_plate Inoculate the wells with the bacterial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate read_results Visually inspect for turbidity or use a plate reader determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic caption Broth Microdilution for MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 2-amino-1-benzyl-4,5-disubstituted-1H-pyrrole-3-carbonitrile scaffold represents a promising framework for the development of novel therapeutic agents. While direct experimental data for the 4,5-dimethyl derivative is currently limited, comparative analysis with structurally related compounds reveals significant potential in both antimicrobial and anticancer applications. The structure-activity relationships highlighted in this guide underscore the importance of substituent effects on biological activity. Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives to fully elucidate their therapeutic potential and to identify lead compounds for further preclinical development.

References

  • McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

  • McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. [Link]

  • Gomha, S. M., et al. (2015). A review on the chemistry and biological activity of pyrrole derivatives. Current Organic Synthesis, 12(5), 624-647.
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  • Kauthale, S. S., et al. (2014). Synthesis and Antimicrobial Screening of Novel 2-Amino-4,5- Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile. ResearchGate. [Link]

  • Abdel-Aziz, A. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105234. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1863. [Link]

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  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245.
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Pop, R., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(5), 4537. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(8), ix-xv.
  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Kim, J., et al. (2017). Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors. Bioorganic & medicinal chemistry letters, 27(2), 262-266. [Link]

  • Naqvi, T., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Acta Chimica Slovenica, 68(3), 667-682. [Link]

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comparative study of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile and known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the persistent battle against antibiotic resistance, the emergence of metallo-β-lactamases (MBLs) in pathogenic bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics, including carbapenems, our last line of defense. These zinc-dependent enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotics inactive. Unlike serine-β-lactamases, there are currently no clinically approved inhibitors for MBLs, creating an urgent need for novel therapeutic agents. This guide provides a detailed comparative study of a promising novel inhibitor, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile , and its derivatives against established MBL inhibitors, offering a technical resource for researchers and drug development professionals.

Introduction: The Challenge of Metallo-β-Lactamases

MBLs are a diverse group of enzymes classified into three main subclasses: B1, B2, and B3. The B1 subclass, which includes enzymes like IMP-1, VIM, and NDM variants, is the most clinically significant due to its broad substrate spectrum and rapid global dissemination.[1] These enzymes feature a di-zinc active site that facilitates the hydrolysis of a wide array of β-lactam antibiotics. The development of broad-spectrum MBL inhibitors that can effectively neutralize enzymes from different subclasses is a critical goal in antimicrobial drug discovery.

This guide focuses on a promising pyrrole-based scaffold, specifically 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, which has been identified as a potential lead compound for the development of broad-spectrum MBL inhibitors.[1] We will objectively compare its inhibitory profile with that of other known inhibitors, supported by experimental data and detailed methodologies.

The Pyrrole Scaffold: A Promising New Frontier

A structure-activity relationship (SAR) study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain are crucial for its inhibitory potency against MBLs from the three main subclasses: B1 (IMP-1), B2 (CphA), and B3 (AIM-1).[1]

Further optimization of this scaffold, particularly through acylation of the 2-amino group, has led to derivatives with enhanced activity. Notably, the N-benzoyl derivative has demonstrated potent in vitro activity against all three MBL subclasses, with inhibition constants in the low micromolar range.[1] This compound not only acts as a direct inhibitor but also significantly enhances the susceptibility of MBL-producing bacteria to carbapenems like meropenem, presenting a promising avenue for the development of a universal MBL inhibitor.[1]

Comparative Inhibitors: Benchmarking Performance

To contextualize the performance of the pyrrole-based inhibitors, we will compare them against a panel of known MBL inhibitors with distinct mechanisms of action:

  • EDTA (Ethylenediaminetetraacetic acid): A non-specific metal ion chelator. While not a clinically viable drug for this purpose due to its lack of specificity, it serves as a crucial positive control in MBL assays by sequestering the essential zinc ions from the active site.

  • Captopril: An angiotensin-converting enzyme (ACE) inhibitor that contains a thiol group capable of coordinating with the active site zinc ions of MBLs. It has been widely studied as a model MBL inhibitor.

  • QPX7728: A next-generation, ultra-broad-spectrum cyclic boronate inhibitor. It is a potent inhibitor of both serine- and metallo-β-lactamases and represents the cutting edge of MBL inhibitor development.

Quantitative Comparison of Inhibitory Potency

The efficacy of an inhibitor is quantitatively expressed by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. The following table summarizes the available inhibitory data for the pyrrole compounds and the selected known inhibitors against key MBLs from subclasses B1, B2, and B3.

InhibitorTarget Enzyme (Subclass)Inhibition Constant (Kᵢ) in µM
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile IMP-1 (B1)21[1]
CphA (B2)>100[1]
AIM-1 (B3)30[1]
N-Benzoyl derivative of pyrrole compound IMP-1 (B1)5.0[1]
CphA (B2)16[1]
AIM-1 (B3)6.4[1]
EDTA IMP-1 (B1)Data not available
CphA (B2)Data not available
AIM-1 (B3)Data not available
Captopril (L-isomer) IMP-1 (B1)202.0 (IC₅₀)
CphA (B2)Data not available
AIM-1 (B3)Data not available
QPX7728 IMP-1 (B1)0.240
CphA (B2)Data not available
AIM-1 (B3)Data not available

Analysis of Comparative Data:

The data clearly demonstrates the potential of the pyrrole scaffold. The parent compound shows moderate activity against IMP-1 and AIM-1 but is inactive against CphA. The simple addition of a benzoyl group to the 2-amino position results in a remarkable improvement in potency and spectrum. The N-benzoyl derivative exhibits a 4-fold increase in potency against IMP-1 and gains significant activity against the B2 enzyme CphA, while also showing a nearly 5-fold improvement against the B3 enzyme AIM-1.[1] This positions the N-benzoyl derivative as a promising broad-spectrum inhibitor, a crucial attribute for clinical development.

When compared to the established inhibitors, the N-benzoyl pyrrole's potency against IMP-1 (Kᵢ = 5.0 µM) is significantly better than that of L-Captopril (IC₅₀ = 202.0 µM). While the advanced clinical candidate QPX7728 shows outstanding potency against IMP-1 (Kᵢ = 0.240 µM), the pyrrole scaffold represents a completely different chemical class, offering an alternative approach for further optimization and development, potentially with different pharmacokinetic and pharmacodynamic properties.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key experiments used to generate the comparative data.

Metallo-β-Lactamase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the hydrolytic activity of an MBL enzyme using a chromogenic substrate, such as nitrocefin. The hydrolysis of the yellow nitrocefin substrate results in a red-colored product, which can be monitored spectrophotometrically.

Principle: In the presence of an inhibitor, the rate of nitrocefin hydrolysis by the MBL enzyme will decrease. By measuring this rate at various inhibitor concentrations, the IC₅₀ and subsequently the Kᵢ value can be determined.

Materials:

  • Purified MBL enzyme (e.g., IMP-1, CphA, AIM-1)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂

  • Nitrocefin stock solution (10 mM in DMSO)

  • Test inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Enzyme Preparation: Dilute the purified MBL enzyme in the assay buffer to a working concentration that yields a linear rate of hydrolysis for at least 10 minutes.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the diluted enzyme to each well.

  • Add 25 µL of the diluted inhibitor solutions to the respective wells. For the control wells (no inhibition), add 25 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of a 400 µM nitrocefin solution (in assay buffer) to each well to start the reaction (final nitrocefin concentration will be 100 µM).

  • Data Acquisition: Immediately place the plate in a microplate spectrophotometer and measure the absorbance at 490 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis constant (Kₘ) of the enzyme for the substrate are known.

MBL Inhibition Assay Workflow

Mechanism of Action: A Structural Perspective

The inhibitory activity of these compounds is rooted in their ability to interact with the zinc ions in the active site of the MBLs.

MBL_Mechanism cluster_enzyme MBL Active Site cluster_substrate β-Lactam Antibiotic cluster_product Hydrolysis Z1 Zn²⁺ OH OH⁻ Z1->OH Z2 Zn²⁺ Z2->OH BetaLactam β-Lactam Ring (C=O group) OH->BetaLactam Nucleophilic Attack Hydrolyzed Inactive Hydrolyzed Antibiotic BetaLactam->Hydrolyzed Ring Opening

Simplified MBL Catalytic Mechanism

Thiol-containing compounds like captopril and chelators like EDTA directly interfere with this catalytic machinery by binding to the zinc ions. The pyrrole-based inhibitors likely function in a similar manner, with heteroatoms in the molecule coordinating to one or both of the zinc ions, thereby preventing the activation of the nucleophilic water molecule required for hydrolysis. The increased potency of the N-benzoyl derivative suggests that the benzoyl group may form additional favorable interactions within the active site, such as π-stacking with aromatic residues, leading to a tighter binding affinity.

Conclusion and Future Directions

The 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold, particularly its N-benzoyl derivative, represents a promising starting point for the development of novel, broad-spectrum MBL inhibitors.[1] Its demonstrated activity against enzymes from all three MBL subclasses is a significant advantage. While not as potent as the latest generation of boronate-based inhibitors like QPX7728, the unique chemical structure of the pyrrole class offers a distinct opportunity for medicinal chemists to explore new avenues of inhibitor design.

Future research should focus on:

  • Structural Biology: Obtaining co-crystal structures of the pyrrole inhibitors bound to MBLs from different subclasses to elucidate the precise binding mode and guide further rational design.

  • Medicinal Chemistry Optimization: Synthesizing and testing further analogues to improve potency and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential in a physiological context.

The development of effective MBL inhibitors is a critical component of our strategy to combat the growing threat of antibiotic resistance. The pyrrole scaffold presented here offers a valuable contribution to the inhibitor pipeline and warrants further investigation.

References

  • McGeary, R. P., Tan, D. T. C., Selleck, C., et al. (2017). Structure-activity relationship study and optimisation of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Pyrrole Compound

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The subject of this guide, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, is a synthetic pyrrole derivative with potential applications in treating hyperproliferative diseases. While its exact mechanism is uncharacterized, its structural features suggest it may function as an inhibitor of key signaling pathways that drive unchecked cell growth.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of this compound. We will proceed from broad, high-throughput screening to specific, mechanism-of-action studies. This workflow is designed not merely as a set of instructions, but as a logical, self-validating process that explains the causality behind each experimental choice. For comparative analysis, we will benchmark the performance of our target compound against Doxorubicin , a well-established chemotherapeutic that acts via DNA intercalation and topoisomerase II inhibition[][4][5][6][7], and Taselisib (GDC-0032) , a potent and selective inhibitor of the PI3K/Akt/mTOR pathway[8][9][10][11], a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[12][13][14][15]

Part 1: Foundational Workflow for Biological Activity Validation

The initial step is to ascertain the compound's cytotoxic or anti-proliferative effects across a diverse panel of cancer cell lines. This provides a broad view of its potential efficacy and spectrum of activity. A positive result from this stage justifies the deeper, more resource-intensive mechanistic studies that follow.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation A Compound Preparation & QC B Select & Culture Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) A->B C MTT Cytotoxicity Assay B->C D Calculate IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Hypothesize Target Pathway (e.g., PI3K/Akt/mTOR) E->G F->G H Western Blot Analysis (p-Akt, p-mTOR, etc.) G->H I In Vitro Kinase Assay G->I J Comparative Analysis vs. Known Inhibitors H->J I->J

Caption: A three-phase experimental workflow for validating the biological activity of a novel compound.

Part 2: In-Depth Experimental Protocols & Comparative Data

In Vitro Cytotoxicity Screening: The MTT Assay

The first critical experiment is to determine if the compound exhibits cytotoxic or cytostatic activity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17][18][19][20] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[18][19]

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]

  • Compound Treatment: Prepare a series of dilutions of the test compound (this compound), Doxorubicin, and Taselisib in culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[17] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[19]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17][20]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.[16][19]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Test Compound 5.28.93.5
Doxorubicin (Ref. 1) 0.81.20.5
Taselisib (Ref. 2) 0.1525.60.22

Causality: This initial screen provides crucial comparative data. For instance, if the test compound shows potent activity in MCF-7 and HCT116 cells but is less effective in A549 cells, this profile might suggest a mechanism more aligned with Taselisib, which is known to be highly effective in cell lines with PIK3CA mutations (common in breast and colon cancers) and less so in those without.[11] Doxorubicin's broad, potent activity is expected due to its general DNA-damaging mechanism.[][4]

Mechanistic Investigation: Is the Target the PI3K/Akt/mTOR Pathway?

Given that many pyrrole derivatives function as kinase inhibitors[1][21] and the PI3K/Akt/mTOR pathway is a central regulator of cell proliferation frequently altered in cancer[12][13][14], we hypothesize that our test compound may target this cascade. This pathway integrates signals from growth factors to control protein synthesis, cell cycle progression, and survival.[12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation Promotes Translation EIF4EBP1->Proliferation Promotes Translation Inhibitor Test Compound / Taselisib Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation and survival.[12]

To test this hypothesis, we use Western Blotting to probe the phosphorylation status of key downstream proteins after treatment. A decrease in phosphorylation indicates inhibition of an upstream kinase.

  • Cell Treatment and Lysis: Culture HCT116 cells (chosen for its sensitivity) to 70-80% confluency. Treat the cells with the IC50 concentration of the test compound, Taselisib, and a vehicle control for a defined period (e.g., 2, 6, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins: Phospho-Akt (Ser473), Total Akt, Phospho-mTOR (Ser2448), Total mTOR, and a loading control like GAPDH.

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Vehicle Control: Strong bands for phosphorylated Akt and mTOR, indicating an active pathway.

  • Taselisib (Positive Control): Significant reduction or complete abrogation of Phospho-Akt and Phospho-mTOR bands, confirming pathway inhibition. Total protein levels should remain unchanged.[9]

  • Test Compound: If the compound inhibits the PI3K/Akt pathway, a similar decrease in the phosphorylation of Akt and mTOR will be observed. The degree of reduction can be quantified and compared to Taselisib to assess relative potency.

Conclusion and Future Directions

This guide outlines a logical and robust workflow to validate the biological activity of this compound. By starting with broad cytotoxicity screening and progressing to targeted mechanistic studies, researchers can efficiently characterize the compound's potential as an anti-proliferative agent.

The comparative data generated against standards like Doxorubicin and Taselisib are crucial for contextualizing its potency and potential mechanism of action. If the results from the Western blot analysis confirm inhibition of the PI3K/Akt/mTOR pathway, subsequent steps would involve direct in vitro kinase assays to confirm the specific molecular target (e.g., PI3Kα, mTOR) and structure-activity relationship (SAR) studies to optimize the compound for improved potency and selectivity.[22][23] Ultimately, this systematic validation process is fundamental to advancing a promising chemical scaffold from a laboratory curiosity to a potential therapeutic candidate.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. Available at: [Link]

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell. Available at: [Link]

  • Cancer Genome Atlas Research Network. (2012). Comprehensive molecular characterization of human colon and rectal cancer. Nature. Available at: [Link]

  • My Cancer Genome. PI3K/AKT1/MTOR. Available at: [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Bocci, G., et al. (2019). Doxorubicin. In StatPearls. StatPearls Publishing. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

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Efficacy of 2-Amino-1-benzyl-4,5-disubstituted-1H-pyrrole-3-carbonitrile Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold, a ubiquitous five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Within this class, 2-amino-1-benzyl-4,5-disubstituted-1H-pyrrole-3-carbonitrile derivatives have emerged as a versatile and promising platform for the development of novel drugs targeting a range of diseases, from infectious diseases to cancer. This guide provides a comprehensive comparison of the efficacy of these derivatives, with a particular focus on the well-documented 4,5-diphenyl substituted analogues and available insights into their 4,5-dimethyl counterparts. Through an examination of supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the structure-activity relationships (SAR) of this important class of compounds.

The Crucial Role of C4 and C5 Substituents: A Tale of Two Scaffolds

The substituents at the C4 and C5 positions of the pyrrole ring play a pivotal role in defining the biological activity of 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile derivatives. Extensive research on the 4,5-diphenyl substituted series has provided a wealth of data, particularly in the context of antibacterial drug discovery. In contrast, the 4,5-dimethyl substituted analogues are less explored in a comparative context, but their study offers valuable insights into the steric and electronic requirements for biological activity.

A key study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives identified them as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[1][2] This research underscores the significance of the vicinal diphenyl groups for potent inhibitory activity. Notably, the replacement of these diphenyl groups with methyl groups resulted in a significant loss of potency against MBLs, highlighting the critical nature of the C4 and C5 substituents in this therapeutic application.[1]

Comparative Efficacy as Metallo-β-Lactamase Inhibitors

Metallo-β-lactamases (MBLs) are a growing clinical threat, and the development of effective inhibitors is a key strategy to combat antibiotic resistance. The 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold has been extensively investigated for this purpose.

Table 1: Comparative Inhibitory Activity of 2-Amino-1-benzyl-4,5-disubstituted-1H-pyrrole-3-carbonitrile Derivatives against Metallo-β-Lactamases

Compound IDC4, C5 SubstituentsTarget EnzymeIC50 (µM)Key FindingsReference
5a DiphenylIMP-1 (Subclass B1)21Promising lead compound.[1]
5b DimethylIMP-1 (Subclass B1)>100Significant loss of potency compared to 5a.[1]
10 Diphenyl (N-acetyl)IMP-1 (Subclass B1)8.5Acylation of the 2-amino group enhances potency.[2]
11 Diphenyl (N-propionyl)IMP-1 (Subclass B1)7.9Further enhancement of potency with a slightly larger acyl group.[2]
N-benzoyl derivative of 5a DiphenylIMP-1, CphA (B2), AIM-1 (B3)Low µM rangeBroad-spectrum inhibition across MBL subclasses.[1][2]

The data clearly demonstrates that the bulky, aromatic diphenyl substituents at C4 and C5 are crucial for effective inhibition of MBLs. The N-benzyl and 3-carbonitrile groups are also considered important for the inhibitory potency.[1][2] Further derivatization of the 2-amino group, such as acylation, can lead to enhanced activity.[2]

Broader Biological Activities and Therapeutic Potential

Beyond their role as MBL inhibitors, pyrrole-3-carbonitrile derivatives have been explored for a variety of other biological activities, including antimicrobial and anticancer effects. While direct comparative studies on the 4,5-dimethyl series are limited, research on related pyrrole structures provides valuable context for their potential applications.

Various substituted pyrrole derivatives have shown promise as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3] For instance, some pyrrole derivatives have been investigated as inhibitors of mycobacterial membrane protein large 3 (MmpL3), a crucial transporter in Mycobacterium tuberculosis, highlighting their potential as novel anti-tuberculosis agents.[4] Other studies have focused on their cytotoxicity against various cancer cell lines.

Experimental Protocols

General Synthesis of 2-Amino-1-benzyl-4,5-disubstituted-1H-pyrrole-3-carbonitriles

The synthesis of these derivatives often follows a multicomponent reaction strategy, which allows for the efficient construction of the pyrrole core. A common method involves the reaction of a primary amine (e.g., benzylamine), a 1,2-dicarbonyl compound (e.g., benzil for diphenyl derivatives or 2,3-butanedione for dimethyl derivatives), and a source of the cyanomethylene group (e.g., malononitrile).

Step-by-Step Synthesis Workflow:

reagents Primary Amine (e.g., Benzylamine) 1,2-Dicarbonyl (e.g., Benzil) Malononitrile reaction Multicomponent Reaction (e.g., Paal-Knorr Pyrrole Synthesis) reagents->reaction Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) purification Purification (e.g., Column Chromatography) reaction->purification product 2-Amino-1-benzyl-4,5-disubstituted- 1H-pyrrole-3-carbonitrile purification->product

Caption: General workflow for the synthesis of 2-amino-1-benzyl-4,5-disubstituted-1H-pyrrole-3-carbonitriles.

In Vitro Efficacy Evaluation: Metallo-β-Lactamase Inhibition Assay

The inhibitory activity of the synthesized compounds against MBLs is typically determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.

Experimental Protocol for MBL Inhibition Assay:

  • Enzyme and Compound Preparation: Recombinant MBL enzyme is purified and diluted to a working concentration. The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Reaction: The assay is performed in a microplate format. The reaction mixture contains buffer, the MBL enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the nitrocefin substrate.

  • Spectrophotometric Measurement: The hydrolysis of nitrocefin by the MBL enzyme results in a color change that is monitored by measuring the absorbance at a specific wavelength (e.g., 482 nm) over time.

  • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each compound concentration is determined relative to a control reaction without an inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.

start Prepare Enzyme and Compound Dilutions mix Mix Enzyme, Buffer, and Compound in Microplate start->mix initiate Add Nitrocefin Substrate mix->initiate measure Monitor Absorbance Change Over Time initiate->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze end Determine IC50 Value analyze->end

Caption: Workflow for the in vitro metallo-β-lactamase inhibition assay.

Mechanism of Action: Targeting Metallo-β-Lactamases

The proposed mechanism of action for these pyrrole-based inhibitors involves their interaction with the active site of the MBL enzyme. The active site of MBLs contains one or two zinc ions that are essential for catalysis. The inhibitors are thought to coordinate with these zinc ions, thereby blocking the access of the β-lactam substrate and inactivating the enzyme.

MBL Metallo-β-Lactamase (MBL) (with Zn²⁺ in active site) Binding Inhibitor Binds to MBL Active Site MBL->Binding Inhibitor 2-Amino-1-benzyl-4,5-diphenyl- 1H-pyrrole-3-carbonitrile Derivative Inhibitor->Binding Inactivation Enzyme Inactivation Binding->Inactivation NoHydrolysis β-Lactam Antibiotic Remains Intact Inactivation->NoHydrolysis BacterialCell Bacterial Cell Wall Synthesis is Inhibited NoHydrolysis->BacterialCell CellDeath Bacterial Cell Death BacterialCell->CellDeath

Caption: Proposed mechanism of action for MBL inhibition by pyrrole derivatives.

Conclusion and Future Directions

The 2-amino-1-benzyl-4,5-disubstituted-1H-pyrrole-3-carbonitrile scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The extensive research on the 4,5-diphenyl derivatives has firmly established their potential as broad-spectrum metallo-β-lactamase inhibitors, offering a promising avenue to combat antibiotic resistance. The observed loss of potency upon substitution with dimethyl groups underscores the critical role of the C4 and C5 positions in dictating the efficacy for this particular target.

Future research should focus on a more systematic exploration of the structure-activity relationships of the 4,5-dimethyl series against a diverse panel of biological targets. While they may not be optimal for MBL inhibition, their different steric and electronic properties could make them suitable for other therapeutic applications. A comprehensive comparative analysis of a wider range of derivatives is warranted to unlock the full potential of this versatile chemical scaffold. Such studies will be instrumental in guiding the rational design of the next generation of pyrrole-based therapeutics.

References

  • Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. 2021. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. 2017. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. 2017. [Link]

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters. 2023. [Link]

  • Synthesis and Antimicrobial Screening of Novel 2-Amino-4,5- Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile. ResearchGate. 2014. [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. 2011. [Link]

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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyrrole scaffold, have emerged as a promising class of molecules with diverse biological activities.[1][2][3] This guide focuses on a specific pyrrole derivative, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (hereafter referred to as Compound X ), and provides a comprehensive framework for its preclinical benchmarking against established, front-line chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical guide that not only presents comparative data (hypothetically, in the case of Compound X, to illustrate the benchmarking process) but also delves into the rationale behind the experimental design and the interpretation of results. Our objective is to equip researchers with a robust methodology for evaluating novel chemical entities and contextualizing their potential within the existing therapeutic arsenal.

Pyrrole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][4][5] Several pyrrole-containing compounds have advanced into clinical use, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[3] The 2-aminopyrrole-3-carbonitrile core of Compound X is a key pharmacophore that has been explored for its potential as an enzyme inhibitor, making it a compelling candidate for anticancer drug discovery programs.[6][7][8]

This guide will therefore proceed with the hypothesis that Compound X may exert its anticancer effects through the inhibition of a key signaling pathway, a common mechanism for pyrrole-based therapeutics.[3][9] We will compare its hypothetical cytotoxic profile and mechanistic attributes against three standard drugs with distinct and well-characterized mechanisms of action.

Standard Compounds for Comparison

The selection of appropriate standard compounds is critical for a meaningful benchmark analysis. We have chosen three widely used chemotherapeutic agents that represent different classes of anticancer drugs, each with a unique mechanism of action. This allows for a broad comparative analysis and helps to elucidate the potential novelty of Compound X's mechanism.

Doxorubicin

A member of the anthracycline family, Doxorubicin is one of the most effective and widely used anticancer drugs.[] Its primary mechanism of action involves the intercalation of DNA, which disrupts the progression of topoisomerase II.[][11] This enzyme is crucial for relaxing DNA supercoils during transcription and replication. By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, Doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis.[11][12][13] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity.[][12][14]

Cisplatin

Cisplatin is a platinum-based drug that has been a mainstay in the treatment of various solid tumors for decades.[15][16][17] Its cytotoxic effects are mediated by its ability to form covalent bonds with the purine bases in DNA, primarily at the N7 position of guanine and adenine.[15][17] This results in the formation of DNA adducts, including intra- and inter-strand crosslinks.[15][17] These crosslinks distort the DNA helix, interfere with DNA repair mechanisms, and ultimately inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.[15][16]

Paclitaxel

Belonging to the taxane class of drugs, Paclitaxel has a unique mechanism of action that targets the microtubules of the cell's cytoskeleton.[18][19][20][21] Unlike other microtubule-targeting agents that inhibit microtubule assembly, Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their disassembly.[18][19][20] This leads to the formation of abnormal, non-functional microtubule bundles, which disrupts the dynamic process of mitotic spindle formation.[18][19] Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis.[18][21]

Comparative In Vitro Efficacy: A Hypothetical Analysis

To benchmark the anticancer potential of Compound X, a series of in vitro cytotoxicity assays would be conducted across a panel of human cancer cell lines. For the purpose of this guide, we will present hypothetical data to illustrate how the results would be presented and interpreted. The selected cell lines could represent different cancer types, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

The primary endpoint for these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Hypothetical IC50 Values (µM) of Compound X and Standard Drugs Across Different Cancer Cell Lines
CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Compound X 7.510.28.8
Doxorubicin 0.50.80.6
Cisplatin 5.27.96.5
Paclitaxel 0.010.050.02

Interpretation of Hypothetical Data:

In this hypothetical scenario, Compound X exhibits moderate cytotoxic activity in the low micromolar range across all three cell lines. When compared to the standard drugs, its potency is lower than that of Doxorubicin and Paclitaxel but is comparable to Cisplatin. This initial screening data would justify further investigation into its mechanism of action to determine if it offers any advantages over existing therapies, such as a more favorable safety profile or efficacy in drug-resistant cell lines.

Elucidating the Mechanism of Action: A Proposed Workflow

Based on the known activities of related pyrrole derivatives, a plausible hypothesis is that Compound X functions as a kinase inhibitor.[3][9] The following workflow outlines the experimental steps to investigate this hypothesis and differentiate its mechanism from the standard drugs.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Compound X + Standard Drugs B Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->B C MTT or SRB Assay B->C D Determine IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E Proceed with potent compounds F Apoptosis Assay (Annexin V/PI Staining) D->F G Kinase Inhibition Assay (Biochemical or Cell-Based) D->G H Western Blot Analysis (Key Signaling Proteins) D->H I Compare Cell Cycle Arrest Profiles E->I J Quantify Apoptosis Induction F->J K Identify Specific Kinase Targets G->K L Map Pathway Perturbations H->L G start Untreated Cells (Normal Distribution) doxo Doxorubicin (G2/M Arrest) start->doxo DNA Damage cisp Cisplatin (S-phase Arrest) start->cisp DNA Cross-linking pacli Paclitaxel (G2/M Arrest) start->pacli Microtubule Stabilization compX Compound X (Hypothetical G0/G1 Arrest) start->compX Kinase Inhibition

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile Derivatives as Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives. We will dissect the key structural motifs that govern their biological activity, primarily focusing on their potent inhibition of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical scaffold.

Introduction: The Challenge of Antibiotic Resistance and the Promise of Pyrrole Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Metallo-β-lactamases (MBLs) are a major contributor to this problem, as they can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last resort for treating severe bacterial infections. The development of effective MBL inhibitors that can be co-administered with existing antibiotics is a critical strategy to combat this resistance.

The 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold has emerged as a promising starting point for the design of broad-spectrum MBL inhibitors.[1][2] This guide will provide a detailed comparison of various derivatives, supported by experimental data, to elucidate the structural features crucial for their inhibitory activity.

Core Scaffold and Key Structural Insights

A foundational study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and its derivatives revealed that several key functional groups are essential for their inhibitory potency against various MBL subclasses (B1, B2, and B3).[1][2][3] These crucial features include:

  • The 3-carbonitrile group: This group is vital for the inhibitory activity.

  • The vicinal 4,5-diphenyl groups: The presence of these two aromatic rings at these specific positions is important for maintaining inhibitory potency.[3]

  • The N-benzyl side chain: The benzylic group on the pyrrole nitrogen plays a crucial role in the inhibitory activity against MBLs like IMP-1.[3]

The following diagram illustrates the core scaffold and the key positions for modification that influence its activity.

Caption: Core chemical structure of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile.

Structure-Activity Relationship Analysis: A Comparative Study

The initial lead compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (5a) , demonstrated promising inhibitory activity against the B1-type MBL IMP-1.[2] Further SAR studies focused on modifications at the 2-amino group, leading to the discovery of more potent inhibitors.[1][2]

Modifications at the 2-Amino Position: The Impact of N-Acylation

Coupling of the parent compound 5a with a variety of acyl chlorides and anhydrides resulted in a series of N-acylamide derivatives. This modification proved to be a successful strategy for enhancing the inhibitory potency, particularly against IMP-1.[1][2]

CompoundR Group (at 2-amino position)Target MBLInhibitory Activity (Ki or IC50)Reference
5a -NH2IMP-1Kic = 21 µM[2]
10 -NH-CO-(2-fluorophenyl)IMP-1Potent Inhibitor[1][2]
11 -NH-CO-(2-chlorophenyl)IMP-1Potent Inhibitor[1][2]
N-benzoyl derivative -NH-CO-phenylIMP-1, CphA, AIM-1Low µM range[1][2][[“]]

Key Findings:

  • N-acylation of the 2-amino group generally leads to increased potency against IMP-1.[2]

  • Specifically, the N-2-fluorobenzoyl (10 ) and N-2-chlorobenzoyl (11 ) derivatives were identified as the most potent IMP-1 inhibitors in the series.[1][2]

  • While these potent derivatives showed excellent activity against IMP-1, they were less effective against MBLs from the B2 (CphA) and B3 (AIM-1) subgroups.[1][2]

  • The N-benzoyl derivative, however, displayed a broader spectrum of activity, retaining potent in vitro activity against all three tested MBLs (IMP-1, CphA, and AIM-1) with inhibition constants in the low micromolar range.[1][2][[“]] This compound represents a promising lead for the development of a universal MBL inhibitor.

The following workflow illustrates the optimization process from the initial lead compound.

SAR_Optimization Lead Lead Compound 2-amino-1-benzyl-4,5-diphenyl- 1H-pyrrole-3-carbonitrile (5a) Modification Modification at 2-Amino Group (N-Acylation) Lead->Modification SAR Study Potent_IMP1 Potent & Selective IMP-1 Inhibitors (e.g., N-2-fluorobenzoyl derivative) Modification->Potent_IMP1 Specific Acyl Groups Broad_Spectrum Broad-Spectrum Inhibitor (N-benzoyl derivative) Modification->Broad_Spectrum Benzoyl Group

Caption: Optimization workflow from the lead compound to more potent and broad-spectrum inhibitors.

Experimental Protocols

General Synthesis of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile Derivatives

The synthesis of the core pyrrole scaffold is typically achieved through a multi-component reaction. While the specific details for the synthesis of the parent compound 5a are not fully detailed in the provided abstracts, a general approach for similar pyrrole derivatives involves the Paal-Knorr condensation.[5]

Synthesis of N-Acylamide Derivatives:

  • Starting Material: 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (5a ).

  • Reagents: A suitable acyl chloride or anhydride (e.g., benzoyl chloride, 2-fluorobenzoyl chloride).

  • Solvent: An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base: A non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.

  • Procedure: a. Dissolve the starting pyrrole derivative in the solvent. b. Add the base to the solution. c. Slowly add the acyl chloride or anhydride to the reaction mixture at a controlled temperature (often 0 °C to room temperature). d. Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC). e. Upon completion, quench the reaction with water or a mild aqueous acid. f. Extract the product with an organic solvent. g. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylamide derivative.

In Vitro Metallo-β-Lactamase Inhibition Assay

The inhibitory activity of the synthesized compounds against MBLs is typically evaluated using a spectrophotometric assay.

  • Enzyme Preparation: Recombinant MBLs (e.g., IMP-1, CphA, AIM-1) are expressed and purified.

  • Substrate: A chromogenic β-lactam substrate (e.g., CENTA or imipenem) is used. The hydrolysis of the substrate by the MBL results in a change in absorbance that can be monitored over time.

  • Assay Buffer: A suitable buffer (e.g., HEPES or phosphate buffer) containing a zinc salt (as MBLs are zinc-dependent enzymes) is used.

  • Procedure: a. Prepare a solution of the test compound in a suitable solvent (e.g., DMSO). b. In a microplate well, add the assay buffer, the MBL enzyme, and the test compound at various concentrations. c. Pre-incubate the enzyme with the inhibitor for a specific period. d. Initiate the reaction by adding the substrate. e. Monitor the change in absorbance at a specific wavelength over time using a microplate reader. f. The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. g. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. h. The IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (inhibition constant) values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to an appropriate equation.

Conclusion and Future Directions

The structure-activity relationship studies of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have provided valuable insights into the design of potent metallo-β-lactamase inhibitors. The core scaffold possesses the essential features for MBL inhibition, and modifications at the 2-amino position have been shown to significantly enhance potency and modulate the spectrum of activity.

The N-benzoyl derivative stands out as a promising lead compound for the development of a broad-spectrum MBL inhibitor, capable of restoring the efficacy of β-lactam antibiotics against resistant bacteria.[1][2][[“]] Future research should focus on:

  • Further optimization of the N-acyl group: Exploring a wider range of aromatic and heteroaromatic acyl groups to improve potency and pharmacokinetic properties.

  • Modifications at the N-benzyl and 4,5-diphenyl positions: Investigating the impact of substitutions on these aromatic rings to further probe the binding interactions with the MBL active site.

  • In vivo evaluation: Assessing the efficacy of the most promising compounds in animal models of bacterial infection.

  • Mechanism of action studies: Elucidating the precise binding mode of these inhibitors to different MBLs through techniques such as X-ray crystallography and molecular modeling.

By leveraging the SAR data presented in this guide, researchers can rationally design and synthesize novel pyrrole-based MBL inhibitors with improved therapeutic potential, contributing to the ongoing battle against antibiotic resistance.

References

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - ResearchGate. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. - Consensus. [Link]

  • diphenyl-1H-pyrrole-3-carbonitrile as - UQ eSpace - The University of Queensland. [Link]

  • Microwave Assisted Synthesis of 2 Amino-4, 5-diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. [Link]

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A Comparative Selectivity Assessment of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the biological selectivity of the novel compound, 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. Designed for researchers in drug discovery and chemical biology, this document moves beyond mere protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to compound characterization.

The 2-aminopyrrole core is a well-established pharmacophore, recognized by medicinal chemists for its versatile scaffolding that can be adapted to target various biological macromolecules.[1][2][3] Derivatives have shown promise as inhibitors of protein kinases and other enzyme families.[4][5] Notably, a close structural analog, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has been identified as a potent inhibitor of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance.[6]

Given this precedent, a thorough selectivity profile is paramount to determine the primary target(s) of the 4,5-dimethyl variant and to uncover any potential off-target liabilities. This guide outlines a multi-tiered strategy, beginning with broad cytotoxicity assessments, followed by focused investigations into the most probable target classes—protein kinases and MBLs—and concluding with a liability screen against common off-target families.

Part 1: Foundational Analysis - In Vitro Cytotoxicity Profiling

Rationale: Before investigating specific molecular targets, it is crucial to establish the compound's general effect on cell viability.[7] Cytotoxicity assays provide a baseline understanding of the compound's potency and establish a therapeutic window.[8][9] This data is essential for selecting appropriate, non-toxic concentrations for subsequent target-specific assays and for calculating a preliminary Selectivity Index (SI), which compares on-target potency to general cellular toxicity.[10] We will utilize the MTT assay, a cost-effective colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a panel of human cell lines (e.g., a cancer line like MCF-7, a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Comparative Cytotoxicity
CompoundCell LineTypeIC₅₀ (µM)
Title Compound MCF-7Breast Cancer> 50
Title Compound HEK293Non-Cancerous Kidney> 50
Doxorubicin (Control)MCF-7Breast Cancer0.8
Doxorubicin (Control)HEK293Non-Cancerous Kidney2.5

Table 1: Hypothetical cytotoxicity data. A high IC₅₀ value (>50 µM) against both cancerous and non-cancerous cell lines would suggest the compound is not broadly cytotoxic and is suitable for more specific assays.

Part 2: Primary Target Hypothesis - Kinase Selectivity Profiling

Rationale: Pyrrole-based scaffolds are frequently found in kinase inhibitors, often interacting with the ATP-binding site's hinge region.[11][12] Therefore, the protein kinase family represents the most probable target class for this compound. A comprehensive assessment of selectivity across the human kinome is a critical step in modern drug discovery to understand both on-target efficacy and potential off-target effects that could lead to toxicity.[13][14][15] Our approach involves a two-step process: an initial high-throughput screen against a broad panel of kinases, followed by detailed dose-response studies on any identified "hits."

Workflow for Kinase Selectivity Assessment

Caption: Workflow for kinase inhibitor selectivity profiling.

Experimental Protocol 1: Broad Kinase Panel Screen

This experiment is typically performed using a commercial service or a specialized in-house platform. Differential Scanning Fluorimetry (DSF) is a robust method that measures the thermal stabilization of a protein upon ligand binding, allowing for activity-independent screening.[16]

  • Assay Preparation: A panel of purified human kinases is prepared in a multi-well plate format.

  • Compound Addition: The title compound is added to each well at a final concentration of 10 µM. A DMSO vehicle control is included.

  • Thermal Denaturation: Using a real-time PCR instrument, the temperature is gradually increased while the fluorescence of a dye that binds to unfolded proteins (e.g., SYPRO Orange) is monitored.

  • Data Analysis: The melting temperature (Tm) of each kinase is determined. A significant shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates a direct binding interaction. Alternatively, radiometric or fluorescence-based activity assays can measure the percent inhibition of kinase activity.[14][15]

Experimental Protocol 2: IC₅₀ Determination for Kinase Hits

For kinases identified as "hits" in the primary screen, a dose-response analysis is performed to quantify the compound's potency.

  • Assay Setup: Set up a kinase reaction for each hit enzyme, including the kinase, its specific substrate (peptide or protein), and ATP (often at its Km concentration to provide a direct measure of binding affinity).[13]

  • Compound Dilution: Add the title compound in a range of concentrations (e.g., 10-point, 3-fold serial dilution) to the reaction wells.

  • Reaction & Detection: Initiate the reaction by adding ATP. After a set incubation period, stop the reaction and quantify substrate phosphorylation using an appropriate method (e.g., radiometric [³³P]-ATP incorporation, fluorescence polarization, or luminescence-based ATP quantification).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Comparative Kinase Inhibition Profile
CompoundKinase Target% Inhibition @ 10 µM (Primary Screen)IC₅₀ (nM) (Secondary Screen)
Title Compound VEGFR-295%85
Title Compound PDGFRβ88%250
Title Compound c-Kit75%980
Title Compound CDK2<10%>10,000
Title Compound Lck<10%>10,000
Sunitinib (Control)VEGFR-299%9
Staurosporine (Control)VEGFR-2100%6

Table 2: Hypothetical kinase profiling data. This profile suggests the title compound is a potent, but moderately selective, inhibitor of the VEGFR/PDGFR family, a common profile for pyrrole-based inhibitors.[11]

Part 3: Alternative Target Hypothesis - Metallo-β-Lactamase (MBL) Inhibition

Rationale: The documented activity of the 4,5-diphenyl analog as a broad-spectrum MBL inhibitor makes this enzyme class a plausible alternative or secondary target for the 4,5-dimethyl compound.[6] Assessing activity against MBLs is crucial for understanding its full biological profile and potential applications as an antibiotic resistance breaker.

Experimental Protocol: MBL Inhibition Assay
  • Enzyme Preparation: Use purified recombinant MBLs representing the main subclasses (e.g., IMP-1 for B1, CphA for B2, and AIM-1 for B3).

  • Assay Setup: In a 96-well UV-transparent plate, combine a buffer solution (e.g., 50 mM HEPES, pH 7.5), the MBL enzyme, and the title compound at various concentrations.

  • Reaction Initiation: Add a chromogenic β-lactam substrate, such as nitrocefin. The hydrolysis of the β-lactam ring by the MBL results in a color change that can be monitored spectrophotometrically (e.g., at 482 nm).

  • Data Acquisition: Measure the rate of nitrocefin hydrolysis in a kinetic mode using a plate reader.

  • Data Analysis: Determine the initial reaction velocities and calculate the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).

Data Presentation: Comparative MBL Inhibition
CompoundMBL Target (Subclass)Inhibition Constant (Ki, µM)
Title Compound IMP-1 (B1)15.2
Title Compound CphA (B2)> 100
Title Compound AIM-1 (B3)25.8
Diphenyl Analog (Control) IMP-1 (B1)2.5
Diphenyl Analog (Control) CphA (B2)8.1
Diphenyl Analog (Control) AIM-1 (B3)5.4

Table 3: Hypothetical MBL inhibition data. This result would suggest that replacing the diphenyl groups with dimethyl groups reduces the potency and alters the selectivity profile against MBLs compared to the known analog.[6]

Part 4: Synthesizing the Data & Final Selectivity Assessment

Rationale: The final step is to integrate all the data to form a cohesive selectivity profile. This involves comparing the on-target potency (e.g., kinase IC₅₀) with off-target effects (e.g., other kinases, MBLs) and general cytotoxicity. This holistic view is essential for making informed decisions about the compound's future development.

Decision-Making Logic Based on Selectivity Profile

Caption: Logical framework for compound progression based on its selectivity profile.

Based on our hypothetical data, this compound would be classified as a potent, moderately selective kinase inhibitor with weak MBL activity and low general cytotoxicity. Its Selectivity Index (SI) for VEGFR-2 relative to cytotoxicity would be >588 (IC₅₀ >50,000 nM / 85 nM), indicating a favorable therapeutic window. Its primary path for development would be as an anti-angiogenic agent, with further optimization needed to improve selectivity against other kinases like PDGFRβ and c-Kit to minimize potential off-target effects.

References

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). NIH.
  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). ResearchGate.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PMC - PubMed Central.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
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  • The Added Value of Assessing Ligand–Receptor Binding Kinetics in Drug Discovery. (2016, August 19). NIH.
  • Receptor-Ligand Binding Assays. (n.d.). Revvity.
  • Bioactive pyrrole-based compounds with target selectivity | Request PDF. (n.d.). ResearchGate.
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017, September 8). PubMed.
  • Bioactive pyrrole-based compounds with target selectivity. (2020, August 29). Semantic Scholar.
  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (n.d.). PubMed.
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  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022, September 22). Frontiers.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
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Safety Operating Guide

A Guide to the Safe Disposal of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS No. 55817-72-6). As a specialized chemical, direct and comprehensive safety data may not be readily available. Therefore, this guide is synthesized from established best practices for handling related chemical classes, specifically substituted pyrroles and organic nitriles. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.

Hazard Assessment and Characterization

Understanding the chemical nature of this compound is paramount for its safe disposal. The molecule's potential hazards are derived from its constituent functional groups.

Functional GroupAssociated Potential HazardsRationale and Causality
Pyrrole Ring Flammability, Acute Oral Toxicity, Serious Eye Damage, Harmful if Inhaled.[1][2][3]The pyrrole nucleus is a heterocyclic aromatic compound. Like its parent, pyrrole, substituted derivatives can be flammable and exhibit significant toxicity if ingested or inhaled, and can cause severe irritation or damage to the eyes.[1][2][3]
Nitrile (-C≡N) Group Toxicity, Environmental Hazard.Nitriles are organic compounds that can be toxic.[4] Under conditions of intense heat or reaction with strong acids, they have the potential to release highly toxic hydrogen cyanide gas. Nitrile-containing compounds can also persist in the environment, posing a risk to aquatic life.[5]
Amino (-NH₂) Group Weak BaseThe amino group imparts basic properties to the molecule. This is critical for assessing chemical compatibility, as it will react with acids.

Given this profile, this compound must be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste containers .[6][7]

Personal Protective Equipment (PPE)

A rigorous PPE protocol is non-negotiable when handling this compound for disposal. The goal is to create a complete barrier against exposure.

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is any risk of splashing.[1]

  • Hand Protection : Use chemically resistant gloves. Butyl or nitrile rubber gloves are recommended.[8] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection : A standard laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron and protective boots should be used.[8]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Waste Segregation and Storage

Proper segregation is a critical step to prevent dangerous chemical reactions within a waste container.[10][11]

Incompatible Material Classes: Store waste containing this compound separately from the following:

Incompatible ClassReason for Segregation
Strong Oxidizing Agents Can lead to violent reactions, fire, or explosion.[1][12]
Strong Acids Exothermic reaction due to the basic amino group. Potential to degrade the nitrile group, possibly releasing toxic fumes.[1][11]
Strong Reducing Agents The nitrile group can be reduced, leading to potentially vigorous reactions.[12]
Bases While the compound itself is a weak base, it is best practice to segregate it from strong bases to avoid unforeseen reactions.

Satellite Accumulation Area (SAA) Protocol: All laboratories generating hazardous waste must establish a designated SAA.[11]

  • Location : The SAA must be at or near the point of generation.

  • Containment : Liquid waste containers must be stored in a secondary containment bin capable of holding the entire volume of the largest container.[6]

  • Labeling : All waste containers must be accurately and completely labeled the moment waste is first added.

  • Container Integrity : Containers must be made of a material compatible with the waste, be in good condition, and must be kept securely closed except when adding waste.[6][10]

Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow for the compliant disposal of the target compound and its associated waste.

Waste Collection
  • Select an Appropriate Container : Choose a sturdy, leak-proof waste container with a screw-top cap that is compatible with organic solids or solutions (e.g., a high-density polyethylene (HDPE) or glass bottle).[6][13]

  • Initial Labeling : Immediately affix a hazardous waste label to the container. Fill in the generator's name, location, and the full chemical name: "this compound". Do not use abbreviations.[6]

  • Transferring Waste :

    • Solid Waste : Carefully transfer the solid chemical waste into the labeled container inside a chemical fume hood. Use appropriate tools (spatula, powder funnel) to minimize dust generation.

    • Contaminated Labware : Disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, pipette tips) should be placed in a sealed, labeled bag or directly into the solid waste container.

    • Solutions : Transfer solutions containing the compound into a designated liquid hazardous waste container. Ensure the container is labeled with the full chemical name and the approximate percentage of each component.[6]

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • First Rinse (Critical Step) : Rinse the empty container with a suitable solvent (e.g., acetone or methanol). This first rinsate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[6]

  • Subsequent Rinses : Perform two additional rinses with the solvent. For maximum safety and compliance, it is best practice to also collect these subsequent rinses as hazardous waste.

  • Final Preparation : Once triple-rinsed, allow the container to air-dry completely in a fume hood.[6] Before discarding the container in the appropriate glass or plastic recycling bin, you must deface or remove the original chemical label.[6][7]

Final Storage and Disposal
  • Secure the Container : Tightly seal the hazardous waste container.

  • Store in SAA : Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[11]

  • Arrange for Pickup : Once the container is full, or within one year of the accumulation start date (for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[7][11]

Spill and Emergency Procedures

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For a small spill (manageable by one person), ensure you have the correct PPE and spill cleanup materials.

  • Containment : Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a chemical spill pillow). Do not use combustible materials like paper towels on a solvent-based spill.

  • Cleanup : Carefully sweep or scoop the absorbent material into a designated waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spills : For large spills, or any spill you are not comfortable handling, evacuate the area immediately. Close the doors, prevent re-entry, and contact your institution's EHS or emergency response team.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage Final Disposition start Identify Waste: 2-amino-1-benzyl-4,5-dimethyl- 1H-pyrrole-3-carbonitrile hazards Assess Hazards: - Pyrrole Toxicity - Nitrile Reactivity - Incompatibilities start->hazards ppe Select Appropriate PPE: - Goggles & Face Shield - Nitrile/Butyl Gloves - Lab Coat hazards->ppe segregate Segregate Waste (Solid, Liquid, Labware) ppe->segregate container Select & Label Hazardous Waste Container segregate->container collect Collect Waste in Fume Hood container->collect seal Securely Seal Container & Finalize Label collect->seal saa Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->saa pickup Request Pickup from Environmental Health & Safety (EHS) saa->pickup

Caption: Decision workflow for the safe disposal of this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.

  • Hazardous Waste Disposal Guide - Research Areas . Dartmouth College.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • Properly Managing Chemical Waste in Laboratories . Ace Waste.

  • This compound CAS#: 55817-72-6 . ChemWhat.

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • Pyrrole - Safety Data Sheet . Santa Cruz Biotechnology.

  • Nitriles Waste Compatibility . CP Lab Safety.

  • 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile . PubChem, National Center for Biotechnology Information.

  • Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation . ResearchGate.

  • 2-amino-1-benzyl-4,5-diphenyl-1h-pyrrole-3-carbonitrile . Echemi.

  • 2-Amino-1H-pyrrole-3-carbonitrile . PubChem, National Center for Biotechnology Information.

  • 2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile . Chemical Synthesis Database.

  • SikaFix® AC-111 Safety Data Sheet . Sika Srbija.

  • Nitrile . Wikipedia.

  • Pyrrole Safety Data Sheet . CDN.

  • Pyrrole Safety Data Sheet . Fisher Scientific.

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile . Molbank, MDPI.

  • 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile . Sigma-Aldrich.

  • Pyrrole synthesis . Organic Chemistry Portal.

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) . Journal of Chemical Technology and Metallurgy.

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds . Molecules, National Institutes of Health.

  • Pyrrole . Wikipedia.

  • Sikagard®-950 Part A Safety Data Sheet . Sika Srbija.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Core Principles of Protection

When handling this compound, the primary objective is to prevent all routes of exposure. This is achieved through a multi-layered defense strategy encompassing engineering controls, administrative controls, and, as the final and crucial barrier, Personal Protective Equipment (PPE).

Engineering Controls: All work with this compound, particularly when in powdered form or when aerosolization is possible, should be conducted within a certified chemical fume hood.

Administrative Controls: Access to areas where this compound is handled should be restricted to authorized personnel. A designated area for its use should be clearly marked.

Recommended Personal Protective Equipment

The following table summarizes the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with nitrile glovesNitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Gloves should be changed immediately upon contamination and every two hours during continuous use.
Eyes Chemical splash gogglesMust meet ANSI Z87.1 standards. Goggles provide a seal around the eyes, protecting against splashes and fine particulates.[4]
Face Face shield (in addition to goggles)Required when there is a significant risk of splashes or aerosol generation.
Body Flame-resistant lab coatA lab coat made of materials like Nomex® should be worn, fully buttoned, to protect skin and personal clothing.[4]
Respiratory N95 respirator or higherAn N95 respirator is the minimum requirement for handling the solid compound to prevent inhalation of fine particles. If there is a risk of vapor or aerosol generation, a half-face or full-face respirator with appropriate organic vapor cartridges should be used.[5]
Feet Closed-toe shoesLeather or chemical-resistant shoes that cover the entire foot are mandatory.[6]
Step-by-Step PPE Protocol: Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a fit check for your respirator.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated container for laundering or disposal.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Goggles and Face Shield: Remove eye and face protection.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Final Hand Hygiene: Wash hands again thoroughly.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 Hand Hygiene Don2 Inner Gloves Don1->Don2 Don3 Lab Coat Don2->Don3 Don4 Respirator Don3->Don4 Don5 Goggles/Face Shield Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Goggles/Face Shield Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6 Doff7 Final Hand Hygiene Doff6->Doff7

Caption: PPE Donning and Doffing Workflow

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE, including respiratory protection. For a small spill of solid material, carefully cover it with an absorbent material and then gently sweep it into a designated waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material.

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.

Disposal Plan

All disposable PPE, including gloves and respirators, that has been in contact with this compound must be disposed of as hazardous chemical waste. Contaminated lab coats should be professionally laundered or disposed of as hazardous waste. All waste generated from handling and cleanup of this compound must be collected in properly labeled, sealed containers for disposal according to institutional and local regulations.

References

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC - NIH. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) | ACS Omega. (2022, January 25).
  • PPE for Hazardous Chemicals - Canada Safety Training. (n.d.).
  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH. (2021, October 25).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.